molecular formula C18H23BrN2S B611705 Vortioxetine Hydrobromide CAS No. 960203-27-4

Vortioxetine Hydrobromide

货号: B611705
CAS 编号: 960203-27-4
分子量: 379.4 g/mol
InChI 键: VNGRUFUIHGGOOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vortioxetine hydrobromide is a chemical reagent provided for research purposes in the field of neuropharmacology. It is the active pharmaceutical ingredient in an antidepressant medication approved for Major Depressive Disorder (MDD) . Its research value stems from a complex, multimodal mechanism of action that is distinct from typical selective serotonin reuptake inhibitors (SSRIs). Vortioxetine is thought to act primarily as an inhibitor of the serotonin transporter (SERT), thereby enhancing serotonergic activity in the central nervous system . Furthermore, it functions as an agonist at the 5-HT1A receptor, a partial agonist at the 5-HT1B receptor, and an antagonist at the 5-HT3, 5-HT1D, and 5-HT7 receptors . This combined pharmacologic activity makes it a valuable tool for investigating serotonergic signaling pathways and their roles in mood and cognition . A key area of research with this compound involves its potential pro-cognitive effects. Preclinical and clinical studies suggest that its action on multiple serotonin receptors may contribute to improvements in cognitive functions such as memory, attention, and executive function, which are often impaired in individuals with MDD . A recent 2024 study using magnetic resonance spectroscopy indicated that vortioxetine's cognitive benefits may be linked to the normalization of specific neurobiochemical metabolites, like N-acetylaspartate to creatine (NAA/Cr) ratio, in the left frontal brain region . From a pharmacokinetic perspective, this compound has an oral bioavailability of 75%, reaches peak plasma concentrations in 7-11 hours, and has a half-life of approximately 66 hours . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, indicating potential for metabolic drug interactions in a clinical context . Researchers are directed to the scientific literature for detailed protocols on in vitro and in vivo applications. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures and is strictly not for human consumption.

属性

IUPAC Name

1-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S.BrH/c1-14-7-8-17(15(2)13-14)21-18-6-4-3-5-16(18)20-11-9-19-10-12-20;/h3-8,13,19H,9-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGRUFUIHGGOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCNCC3)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027850
Record name Vortioxetine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960203-27-4
Record name Vortioxetine hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960203-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vortioxetine hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960203274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vortioxetine hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(2,4-Dimethylphenyl)thio]phenyl]piperazine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VORTIOXETINE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKS641KOAY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Vortioxetine Hydrobromide: A Comprehensive Technical Guide on its Multimodal Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vortioxetine hydrobromide is a novel antidepressant with a unique and complex multimodal mechanism of action. Unlike traditional selective serotonin reuptake inhibitors (SSRIs), vortioxetine combines potent inhibition of the serotonin transporter (SERT) with the modulation of multiple serotonin (5-HT) receptors. This technical guide provides an in-depth exploration of the molecular pharmacology of vortioxetine, detailing its interactions with its primary targets and the subsequent effects on downstream signaling pathways. Quantitative data on its binding affinities and functional activities are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Vortioxetine is classified as a serotonin modulator and stimulator, reflecting its dual mechanism of inhibiting serotonin reuptake and directly interacting with several 5-HT receptors.[1][2][3] This multimodal activity is hypothesized to contribute to its clinical efficacy in treating major depressive disorder (MDD), potentially offering benefits beyond those of conventional antidepressants.[4][5] This document serves as a technical resource, elucidating the intricate pharmacological profile of this compound.

Multimodal Mechanism of Action

Vortioxetine's primary mechanism of action involves high-affinity binding to the human serotonin transporter (SERT), potently inhibiting the reuptake of serotonin from the synaptic cleft.[2][4] This action increases the concentration of serotonin available to interact with postsynaptic receptors. In addition to SERT inhibition, vortioxetine exhibits a distinct profile of activity at several 5-HT receptors, acting as an agonist, partial agonist, or antagonist depending on the receptor subtype.[1][2][4]

Serotonin Transporter (SERT) Inhibition

Vortioxetine binds with high affinity to the human SERT, with a reported inhibition constant (Ki) of 1.6 nM.[2][4] Its potent inhibition of serotonin reuptake is demonstrated by a low IC50 value of 5.4 nM.[2] This primary action is believed to be a key contributor to its antidepressant effects by enhancing serotonergic activity in the central nervous system.[4]

5-HT Receptor Modulation

Vortioxetine's interaction with a range of 5-HT receptors distinguishes it from traditional SSRIs. Its receptor binding and functional activity profile is summarized below:

  • 5-HT3 Receptor Antagonism: Vortioxetine is a potent antagonist at the 5-HT3 receptor (Ki = 3.7 nM).[2][4] The 5-HT3 receptor is a ligand-gated ion channel, and its blockade by vortioxetine is thought to modulate the release of other neurotransmitters.

  • 5-HT1A Receptor Agonism: Vortioxetine acts as an agonist at the 5-HT1A receptor (Ki = 15 nM).[2][4] 5-HT1A receptors are G-protein coupled receptors (GPCRs) that can act as both autoreceptors on serotonin neurons and as postsynaptic receptors.

  • 5-HT7 Receptor Antagonism: Vortioxetine is an antagonist of the 5-HT7 receptor (Ki = 19 nM).[2][4] This GPCR is implicated in the regulation of circadian rhythms and mood.

  • 5-HT1B Receptor Partial Agonism: Vortioxetine exhibits partial agonist activity at the 5-HT1B receptor (Ki = 33 nM).[4] These GPCRs are primarily found as presynaptic autoreceptors that regulate serotonin release.

  • 5-HT1D Receptor Antagonism: Vortioxetine also acts as an antagonist at the 5-HT1D receptor (Ki = 54 nM).[2][4] Similar to 5-HT1B receptors, these are presynaptic autoreceptors.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional potencies of vortioxetine at its primary molecular targets.

Table 1: Vortioxetine Binding Affinities (Ki) at Human Serotonin Transporter and Receptors

TargetKi (nM)Reference(s)
Serotonin Transporter (SERT)1.6[2][4]
5-HT3 Receptor3.7[2][4]
5-HT1A Receptor15[2][4]
5-HT7 Receptor19[2][4]
5-HT1B Receptor33[4]
5-HT1D Receptor54[2][4]

Table 2: Vortioxetine Functional Activity and Potency

TargetFunctional ActivityPotency (IC50/EC50, nM)Reference(s)
Serotonin Transporter (SERT)InhibitionIC50 = 5.4[2]
5-HT3A ReceptorPartial AgonistEC50 = 179 (5-HT3A), 119 (5-HT3AB)[6]
5-HT1A ReceptorAgonist-[2][4]
5-HT1B ReceptorPartial Agonist-[4]
5-HT7 ReceptorAntagonist-[2][4]
5-HT1D ReceptorAntagonist-[2][4]

Note: While some sources describe vortioxetine as a 5-HT3 receptor antagonist, functional assays have shown it to behave as a partial agonist in some experimental systems.[6]

Signaling Pathways

The multimodal action of vortioxetine results in the modulation of several intracellular signaling pathways.

cluster_sert SERT Inhibition cluster_5ht1a 5-HT1A Agonism cluster_5ht3 5-HT3 Antagonism cluster_5ht7 5-HT7 Antagonism vortioxetine1 Vortioxetine sert SERT vortioxetine1->sert Inhibits serotonin_reuptake Serotonin Reuptake extracellular_5ht ↑ Extracellular Serotonin vortioxetine2 Vortioxetine ht1a 5-HT1A Receptor vortioxetine2->ht1a Activates gi Gi ht1a->gi ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp vortioxetine3 Vortioxetine ht3 5-HT3 Receptor (Ligand-gated ion channel) vortioxetine3->ht3 Blocks ion_influx ↓ Cation Influx (Na+, K+, Ca2+) ht3->ion_influx neuronal_depolarization ↓ Neuronal Depolarization ion_influx->neuronal_depolarization vortioxetine4 Vortioxetine ht7 5-HT7 Receptor vortioxetine4->ht7 Blocks gs Gs ht7->gs ac2 Adenylyl Cyclase gs->ac2 Activates camp2 ↓ cAMP ac2->camp2

Vortioxetine's primary signaling interactions.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the pharmacological profile of vortioxetine.

Radioligand Binding Assay for SERT and 5-HT Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of vortioxetine for its target sites.

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human SERT or the respective 5-HT receptor subtype.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of vortioxetine.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known non-labeled ligand for the target.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the vortioxetine concentration and fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep Prepare Cell Membranes (Expressing Target) assay_setup Set up Binding Assay: - Membranes - Radioligand - Vortioxetine (varying conc.) prep->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis

Workflow for a radioligand binding assay.
[³⁵S]GTPγS Binding Assay for GPCR Functional Activity

This assay measures the functional activity of vortioxetine at G-protein coupled 5-HT receptors (e.g., 5-HT1A, 5-HT1B, 5-HT7).

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, varying concentrations of vortioxetine, GDP (to facilitate GTPγS binding), and [³⁵S]GTPγS in an assay buffer.

    • For antagonist activity determination, incubate with a fixed concentration of a known agonist in the presence of varying concentrations of vortioxetine.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Separation and Detection: Separate bound and free [³⁵S]GTPγS by rapid filtration, followed by washing and scintillation counting as described previously.

  • Data Analysis:

    • For agonist activity, plot the amount of bound [³⁵S]GTPγS against the vortioxetine concentration to determine the EC50 and Emax values.

    • For antagonist activity, plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the vortioxetine concentration to determine the IC50.

Serotonin Reuptake Inhibition Assay

This assay determines the potency of vortioxetine in inhibiting serotonin uptake into cells expressing SERT.

  • Cell Culture: Plate HEK293 cells stably expressing human SERT in a 96-well plate and grow to confluence.

  • Uptake Assay:

    • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with varying concentrations of vortioxetine for a short period (e.g., 10-20 minutes).

    • Initiate the uptake by adding a fixed concentration of [³H]serotonin.

    • Incubate for a short, defined time (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage inhibition of [³H]serotonin uptake as a function of the vortioxetine concentration and fit the data to determine the IC50 value.

cell_culture Culture hSERT-expressing HEK293 cells pre_incubation Pre-incubate cells with Vortioxetine (varying conc.) cell_culture->pre_incubation uptake Initiate uptake with [³H]serotonin pre_incubation->uptake terminate Terminate uptake and wash cells uptake->terminate detection Lyse cells and measure intracellular radioactivity terminate->detection analysis Data Analysis: Determine IC50 detection->analysis

References

An In-depth Technical Guide to the Synthesis and Crystallization of Vortioxetine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization processes for vortioxetine hydrobromide, a multimodal antidepressant. The following sections detail various synthetic routes and crystallization methods, complete with experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Synthesis of this compound

Vortioxetine, chemically known as 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine, can be synthesized through several routes. A common and practical approach involves the reaction of 2,4-dimethylthiophenol with a substituted phenylpiperazine precursor.

Synthesis via Nucleophilic Aromatic Substitution and Piperazine Ring Formation

A widely utilized method involves the initial reaction of 2,4-dimethylthiophenol with an o-halonitrobenzene, followed by reduction of the nitro group and subsequent formation of the piperazine ring.

Experimental Protocol:

  • Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane: 2,4-dimethylthiophenol is reacted with an ortho-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile.[1][2]

  • Reduction to 2-((2,4-dimethylphenyl)thio)aniline: The resulting (2,4-dimethylphenyl)(2-nitrophenyl)sulfane is then reduced to 2-((2,4-dimethylphenyl)thio)aniline. This can be achieved through catalytic hydrogenation using a catalyst like Raney nickel in a solvent such as methanol.[1]

  • Piperazine Ring Formation: The synthesized 2-((2,4-dimethylphenyl)thio)aniline is reacted with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like 1,2-dichlorobenzene at elevated temperatures (e.g., 160-170°C) to form the piperazine ring, yielding vortioxetine.[1][2][3]

  • Formation of this compound: The free base of vortioxetine is then treated with hydrobromic acid in a suitable solvent such as isopropyl acetate to precipitate this compound.[4]

Logical Relationship of Synthesis Steps

A 2,4-Dimethylthiophenol C (2,4-dimethylphenyl)(2-nitrophenyl)sulfane A->C B o-Halonitrobenzene B->C D 2-((2,4-dimethylphenyl)thio)aniline C->D Reduction F Vortioxetine D->F E Bis(2-chloroethyl)amine hydrochloride E->F Cyclization H This compound F->H G Hydrobromic Acid G->H

Caption: Synthesis of this compound.

Palladium-Catalyzed Coupling Reactions

Alternative synthetic strategies employ palladium-catalyzed coupling reactions to form the key carbon-sulfur and carbon-nitrogen bonds.

Experimental Protocol:

  • Route A: Coupling of 1-bromo-2-iodobenzene: 1-bromo-2-iodobenzene is first coupled with 1-Boc-piperazine using a palladium catalyst like tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and a phosphine ligand such as BINAP. The resulting intermediate is then coupled with 2,4-dimethylbenzenethiol under similar catalytic conditions. The Boc-protecting group is subsequently removed, and the hydrobromide salt is formed.[1]

  • Route B: One-Pot Synthesis: A "one-pot" method involves the reaction of 2-bromobenzenethiol, piperazine, and 1-iodo-2,4-dimethylbenzene in the presence of a palladium catalyst and a phosphine ligand to directly form vortioxetine, which is then converted to the hydrobromide salt.[1]

Synthesis RouteKey ReactantsCatalyst/ReagentYieldPurity
Nucleophilic Substitution and Ring Formation2,4-dimethylthiophenol, o-halonitrobenzene, bis(2-chloroethyl)amine HCl, HBrK₂CO₃, Raney Ni, 1,2-dichlorobenzene~71%99.3%
Palladium-Catalyzed Coupling (Route A)1-bromo-2-iodobenzene, 1-Boc-piperazine, 2,4-dimethylbenzenethiolPd₂(dba)₃, BINAPModerateN/A
Palladium-Catalyzed "One-Pot" Synthesis (Route B)2-bromobenzenethiol, piperazine, 1-iodo-2,4-dimethylbenzenePd₂(dba)₃ or Pd(OAc)₂, BINAPGoodN/A

Crystallization of this compound

This compound is known to exist in several polymorphic forms, with the alpha (α) crystal form being a common target for pharmaceutical development due to its stability.[5] The crystallization process is critical for controlling the polymorphic form and ensuring desired physicochemical properties.

Crystallization of the Alpha (α) Form

Experimental Protocol 1: Isopropyl Acetate System

  • Dissolution: Dissolve 20.0 g of vortioxetine free base in 200 ml of isopropyl acetate with stirring in a 60°C water bath to form "Solution 1".[4]

  • Acidification: In a separate three-necked flask, add 11.2 g of hydrobromic acid solution (≥40% mass fraction) to 120 ml of isopropyl acetate to create "Solution 2", while stirring at 200 rpm at room temperature.[4]

  • Crystallization: Slowly add "Solution 1" to "Solution 2" while maintaining the temperature between 30-40°C.[4]

  • Isolation: After the addition is complete, continue stirring for 30 minutes. The resulting precipitate is collected by suction filtration.[4]

  • Washing and Drying: The filter cake is washed with 20 ml of isopropyl acetate and then dried in a blast oven at 60°C for 24 hours to yield the α-form of this compound.[4]

Experimental Protocol 2: Seeding in Various Solvents

  • Dissolution: Dissolve crude this compound in a suitable solvent system by heating. Examples include a 40% v/v ethanol/water solution at 70°C, chloroform at 50°C, or a 50% v/v methanol/water solution.[5]

  • Cooling and Seeding: Cool the solution to room temperature or in an ice-water bath. Add a small amount of this compound α-form seed crystals to induce crystallization of the desired polymorph.[5]

  • Crystallization and Isolation: Allow the crystallization to proceed for a period of time (e.g., 30 minutes to 4 hours), then collect the crystals by suction filtration and dry them.[5]

Experimental Workflow for Alpha-Form Crystallization

A Dissolve Vortioxetine (free base) in Isopropyl Acetate (60°C) C Add Vortioxetine solution to HBr solution (30-40°C) A->C B Prepare HBr solution in Isopropyl Acetate B->C D Stir for 30 minutes C->D E Suction Filtration D->E F Wash with Isopropyl Acetate E->F G Dry at 60°C F->G H Alpha-form this compound G->H

Caption: Crystallization of α-Vortioxetine HBr.

Crystallization MethodSolvent SystemSeedingYieldPurity
Isopropyl AcetateIsopropyl AcetateNo96.6%99.73%
Seeding Method 140% v/v Ethanol/WaterYes95%N/A
Seeding Method 2ChloroformYes95%N/A
Seeding Method 350% v/v Methanol/WaterYes80%N/A

Mechanism of Action: Signaling Pathway

Vortioxetine exhibits a multimodal mechanism of action, primarily modulating the serotonin neurotransmitter system.[6] It acts as a serotonin reuptake inhibitor (SRI) and also interacts with several serotonin receptors.[6][7]

Key Actions:

  • Serotonin Transporter (SERT) Inhibition: Vortioxetine binds with high affinity to the serotonin transporter, inhibiting the reuptake of serotonin from the synaptic cleft and thereby increasing its availability.[6][8]

  • 5-HT₁ₐ Receptor Agonism: It acts as an agonist at 5-HT₁ₐ receptors.[6][8]

  • 5-HT₁ₑ Receptor Partial Agonism: It functions as a partial agonist at 5-HT₁ₑ receptors.[6][8]

  • 5-HT₃, 5-HT₁ₒ, and 5-HT₇ Receptor Antagonism: Vortioxetine is an antagonist at 5-HT₃, 5-HT₁ₒ, and 5-HT₇ receptors.[6][8] This antagonism, particularly at 5-HT₃ receptors, is thought to enhance the release of other neurotransmitters like norepinephrine and acetylcholine.[9]

This complex pharmacological profile, which goes beyond simple serotonin reuptake inhibition, is believed to contribute to vortioxetine's therapeutic effects in treating major depressive disorder.[8]

Vortioxetine's Multimodal Mechanism of Action

cluster_0 Vortioxetine cluster_1 Serotonergic System cluster_2 Downstream Effects Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonist HT1B 5-HT1B Receptor Vortioxetine->HT1B Partial Agonist HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonist HT1D 5-HT1D Receptor Vortioxetine->HT1D Antagonist HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonist Serotonin ↑ Serotonin Levels SERT->Serotonin Norepinephrine ↑ Norepinephrine Release HT3->Norepinephrine Acetylcholine ↑ Acetylcholine Release HT3->Acetylcholine

Caption: Vortioxetine's action on serotonin targets.

References

A Technical Guide to the Pharmacological Profile of Vortioxetine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine is a multimodal antidepressant approved for the treatment of Major Depressive Disorder (MDD). Its mechanism of action is considered distinct from that of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) due to its unique combination of serotonin reuptake inhibition and direct modulation of multiple serotonin (5-HT) receptor subtypes.[1][2][3] This profile classifies vortioxetine as a serotonin modulator and stimulator (SMS).[1] This document provides an in-depth technical overview of vortioxetine's pharmacological profile, detailing its receptor binding affinities, functional activities, downstream signaling effects, and the experimental methodologies used for their characterization.

Core Pharmacological Profile

Vortioxetine's primary mechanism is believed to be the enhancement of serotonergic activity in the central nervous system.[4][5] This is achieved through a dual action: potent inhibition of the serotonin transporter (SERT) and a complex pattern of interactions with several 5-HT receptors.[6] This multimodal activity is hypothesized to modulate not only the serotonin system but also other neurotransmitter systems, including those involving norepinephrine, dopamine, glutamate, and GABA.[2][3][7]

Quantitative Receptor Binding and Functional Activity

Vortioxetine exhibits high affinity for the human serotonin transporter and a range of serotonin receptors. Its affinity for norepinephrine and dopamine transporters is significantly lower, indicating a high degree of selectivity for the serotonin system.[1][4] The quantitative binding affinities (Ki) and functional activities at its primary targets are summarized in Table 1.

Table 1: Receptor Binding Affinity and Functional Activity of Vortioxetine at Human Targets

Target Binding Affinity (Ki, nM) Functional Activity
Serotonin Transporter (SERT) 1.6[1][4][5] Inhibitor (IC50 = 5.4 nM)[1][4]
5-HT₃ Receptor 3.7[1][4][5] Antagonist[1][5][6]
5-HT₁ₐ Receptor 15[1][4][5] Agonist[1][5][6]
5-HT₇ Receptor 19[1][4][5] Antagonist[1][5][6]
5-HT₁ₑ Receptor 33[1][4][5] Partial Agonist[1][5][6]
5-HT₁ₒ Receptor 54[1][4][5] Antagonist[1][5][6]
Norepinephrine Transporter (NET) 113[1][4] Blocker[1]
Dopamine Transporter (DAT) >1000[1][4] -

Data compiled from multiple sources.[1][4][5][6]

Serotonin Transporter (SERT) Occupancy

Positron Emission Tomography (PET) studies in humans have quantified the relationship between vortioxetine dosage and SERT occupancy in the brain. Unlike traditional SSRIs, which typically require 70-80% SERT occupancy for clinical efficacy, vortioxetine has shown antidepressant effects at lower occupancy levels, suggesting that its receptor-modulating activities contribute significantly to its overall therapeutic effect.[8][9]

Table 2: Serotonin Transporter (SERT) Occupancy of Vortioxetine in Humans

Daily Dose Median SERT Occupancy
5 mg ~50%[8][9]
10 mg ~65%[8][9]
20 mg ≥80%[8][9]

Data from human PET studies.[8][9]

Key Signaling Pathways and Mechanisms

Vortioxetine's multimodal action results in a complex modulation of neuronal circuits. Its combined SERT inhibition and receptor activity are believed to produce a more robust increase in synaptic serotonin levels and to influence other key neurotransmitter systems implicated in mood and cognitive function.[10]

cluster_pre Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits HT1A_pre 5-HT1A (Autoreceptor) Vortioxetine->HT1A_pre Agonist HT1B_pre 5-HT1B/1D (Autoreceptor) Vortioxetine->HT1B_pre Partial Agonist / Antagonist HT1A_post 5-HT1A Vortioxetine->HT1A_post Agonist HT3_post 5-HT3 Vortioxetine->HT3_post Antagonist HT7_post 5-HT7 Vortioxetine->HT7_post Antagonist Serotonin_vesicle 5-HT HT1A_pre->Serotonin_vesicle Inhibits Release HT1B_pre->Serotonin_vesicle Inhibits Release Serotonin_synapse 5-HT Serotonin_vesicle->Serotonin_synapse Release Serotonin_synapse->SERT Reuptake Serotonin_synapse->HT1A_pre Serotonin_synapse->HT1B_pre Serotonin_synapse->HT1A_post Serotonin_synapse->HT3_post Serotonin_synapse->HT7_post Signal Neuronal Signaling HT1A_post->Signal HT3_post->Signal HT7_post->Signal

Caption: Vortioxetine's multimodal action at serotonergic synapses.

A key consequence of vortioxetine's receptor modulation is the regulation of downstream GABAergic and glutamatergic neurotransmission.[7] Antagonism of 5-HT₃ receptors, which are located on GABAergic interneurons, reduces the inhibitory tone on pyramidal neurons.[11][12] This, combined with 5-HT₁ₐ receptor agonism, leads to a disinhibition of glutamatergic neurons and an increase in glutamate release in cortical and hippocampal areas.[2][7]

Vortioxetine Vortioxetine HT3_receptor 5-HT3 Receptor Vortioxetine->HT3_receptor Antagonism (-) HT1A_receptor 5-HT1A Receptor Vortioxetine->HT1A_receptor Agonism (-) GABA_neuron GABA Interneuron Glutamate_neuron Glutamate Pyramidal Neuron GABA_neuron->Glutamate_neuron Inhibitory (-) HT3_receptor->GABA_neuron Excitatory (+) HT1A_receptor->GABA_neuron Inhibitory (-) Glutamate_release Glutamate Release Glutamate_neuron->Glutamate_release Leads to

Caption: Downstream modulation of glutamate and GABA neurotransmission.

Experimental Protocols

The characterization of vortioxetine's pharmacological profile relies on a suite of standardized in vitro and in vivo assays.

Receptor Binding Assays

The affinity of vortioxetine for its molecular targets (Ki) is determined using competitive radioligand binding assays.

Methodology:

  • Preparation of Receptor Source: Membranes are prepared from cells stably expressing the human receptor of interest (e.g., 5-HT₁ₐ) or from homogenized brain tissue. Protein concentration is quantified (e.g., via BCA assay).[13]

  • Assay Incubation: A fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled vortioxetine.[14]

  • Separation: At equilibrium, receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[13][14]

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of vortioxetine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Receptor Source (Cell Membranes) A1 Incubate Receptor, Radioligand, and Vortioxetine P1->A1 P2 Prepare Radioligand (Fixed Concentration) P2->A1 P3 Prepare Vortioxetine (Serial Dilutions) P3->A1 A2 Separate Bound from Free Ligand via Filtration A1->A2 A3 Quantify Radioactivity (Scintillation Counting) A2->A3 D1 Plot % Inhibition vs. [Vortioxetine] A3->D1 D2 Calculate IC50 (Non-linear Regression) D1->D2 D3 Calculate Ki (Cheng-Prusoff Eq.) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity Assays

Functional assays are employed to determine whether vortioxetine acts as an agonist, antagonist, or partial agonist at a given receptor. For G protein-coupled receptors (GPCRs) like 5-HT₁ₐ (Gi-coupled) and 5-HT₇ (Gs-coupled), this is often assessed by measuring changes in the second messenger cyclic adenosine monophosphate (cAMP).

Methodology (Bioluminescence-based cAMP Assay for a Gi-coupled Receptor):

  • Cell Culture: Cells engineered to express the human receptor of interest (e.g., 5-HT₁ₐ) and a cAMP-responsive biosensor (e.g., GloSensor™, which uses a modified luciferase) are cultured in microplates.[15][16]

  • Pre-incubation: Cells are incubated with a substrate for the biosensor (e.g., luciferin) to allow it to equilibrate across the cell membrane.[16]

  • Stimulation: Cells are treated with an adenylyl cyclase activator (e.g., forskolin) to induce a high basal level of cAMP. This is followed by the addition of varying concentrations of vortioxetine.

  • Detection: The plate is read in a luminometer. For a Gi-coupled receptor agonist, binding will inhibit adenylyl cyclase, leading to a decrease in cAMP levels and a corresponding decrease in the luminescent signal.

  • Data Analysis: The magnitude of the decrease in luminescence is used to generate a dose-response curve and calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of vortioxetine.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals, providing insight into the in vivo effects of a drug on neurochemistry.

Methodology:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., the ventral hippocampus or prefrontal cortex) of an anesthetized animal.[17]

  • Recovery: The animal is allowed to recover from surgery.

  • Perfusion and Sampling: On the day of the experiment, the probe is perfused at a constant, slow flow rate with a physiological solution (perfusate). Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate. Samples (dialysates) are collected at regular intervals (e.g., every 20 minutes).[18]

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, vortioxetine is administered (e.g., via intraperitoneal injection).

  • Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples is quantified using highly sensitive analytical techniques, typically high-performance liquid chromatography (HPLC) with electrochemical detection.[19]

  • Data Interpretation: Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.

cluster_surgery Surgical Phase cluster_experiment Experimental Phase (Freely Moving Animal) cluster_analysis Analysis Phase S1 Stereotaxic Implantation of Microdialysis Probe in Target Brain Region S2 Animal Recovery S1->S2 E1 Perfuse Probe with Physiological Solution S2->E1 E2 Collect Baseline Dialysate Samples at Intervals E1->E2 E3 Administer Vortioxetine E2->E3 E4 Collect Post-Dosing Dialysate Samples E3->E4 A1 Quantify Neurotransmitter Levels in Samples (HPLC) E4->A1 A2 Calculate % Change from Baseline A1->A2 A3 Plot Neurotransmitter Level vs. Time A2->A3

Caption: Workflow for an in vivo microdialysis experiment.

Conclusion

The pharmacological profile of vortioxetine is defined by its multimodal mechanism of action, which combines potent serotonin reuptake inhibition with nuanced agonist, partial agonist, and antagonist activities at multiple 5-HT receptors. This profile is distinct from other classes of antidepressants and results in a complex modulation of serotonergic, GABAergic, and glutamatergic pathways. The quantitative data from binding and occupancy studies, supported by functional and in vivo neurochemical experiments, provide a comprehensive framework for understanding its therapeutic effects and for guiding future research and development in the field of neuropsychopharmacology.

References

in vitro and in vivo effects of vortioxetine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro and In Vivo Effects of Vortioxetine Hydrobromide

Introduction

Vortioxetine is a multimodal antidepressant approved for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action is considered complex, extending beyond the typical selective serotonin reuptake inhibitors (SSRIs).[1] Vortioxetine's therapeutic effects are hypothesized to stem from a combination of serotonin (5-HT) transporter inhibition and direct modulation of multiple 5-HT receptor subtypes.[2][3] This multimodal activity influences not only the serotonin system but also modulates several other key neurotransmitter systems implicated in mood and cognition, including norepinephrine, dopamine, acetylcholine, histamine, glutamate, and GABA.[4][5][6]

This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo pharmacological data for this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental findings, protocols, and visual representations of its mechanism of action.

In Vitro Profile

The in vitro characteristics of vortioxetine define its fundamental interaction with molecular targets.

Receptor and Transporter Binding Affinity

Vortioxetine exhibits high affinity for the human serotonin transporter (SERT) and several serotonin receptors.[7][8] Its affinity for norepinephrine and dopamine transporters is substantially lower.[8][9]

TargetActionBinding Affinity (Ki, nM)Potency (IC50/EC50, nM)
Serotonin Transporter (SERT) Inhibitor1.6[7][8]5.4[8][9]
5-HT3 Receptor Antagonist3.7[7][8]12[10]
5-HT1A Receptor Agonist15[7][8]120 - 450[10]
5-HT7 Receptor Antagonist19[7][8]120 - 450[10]
5-HT1B Receptor Partial Agonist33[7][8]120 - 450[10]
5-HT1D Receptor Antagonist54[7][8]120 - 450[10]
Norepinephrine Transporter (NET) Blocker113[8][9]-
Dopamine Transporter (DAT) Blocker>1000[8][9]-
Cellular and Molecular Effects

In vitro studies using primary neuronal cultures have elucidated vortioxetine's effects on pathways related to neuroplasticity.

  • AMPA Receptor Phosphorylation: In cultured rat hippocampal neurons, acute vortioxetine exposure increases the phosphorylation of the GluA1 subunit of the AMPA receptor at serine 845 (S845), an effect associated with Protein Kinase A (PKA) activation.[11][12] No significant change was observed at the S831 phosphorylation site.[11][13]

  • CaMKII Activation: The same studies demonstrated that vortioxetine increases the phosphorylation of the α subunit of Ca2+/calmodulin-dependent kinase (CaMKIIα) at threonine 286, indicating its activation.[11][13]

  • Dendritic Spine Maturation: Vortioxetine has been shown to promote the maturation of dendritic spines and induce synapse remodeling in hippocampal cultures, suggesting a role in morphological plasticity.[14]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Vortioxetine Vortioxetine Receptors 5-HT Receptors & Other Targets Vortioxetine->Receptors PKA PKA Receptors->PKA Activates CaMKII CaMKII Receptors->CaMKII Activates GluA1 GluA1 PKA->GluA1 Phosphorylates pCaMKII p-CaMKIIα (T286) ↑ CaMKII->pCaMKII Plasticity Synaptic Plasticity & Spine Maturation pCaMKII->Plasticity pGluA1 p-GluA1 (S845) ↑ GluA1->pGluA1 pGluA1->Plasticity

In Vitro Signaling Pathways Activated by Vortioxetine.
Experimental Protocols (In Vitro)

  • Cell Culture: Primary hippocampal neurons are obtained from embryonic day 18 (E18) Sprague-Dawley rat dams.[13]

  • Drug Treatment: After a set number of days in vitro to allow for maturation, cultures are treated with vortioxetine at specified concentrations (e.g., 10 µg/mL) for a short duration (e.g., 1 hour) to assess acute effects.[13][15]

  • Lysis and Protein Extraction: Cells are lysed, and protein content is quantified.

  • Western Blotting: Lysates are run on SDS-PAGE gels and transferred to membranes. Blots are probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., anti-p-S845-GluA1, anti-total GluA1, anti-p-T286-CaMKIIα, anti-total CaMKIIα).[13]

  • Analysis: Band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated to determine the treatment effect.[13]

start Isolate E18 Rat Hippocampal Neurons culture Culture Neurons start->culture treat Acute Vortioxetine Treatment (1 hr) culture->treat lyse Cell Lysis & Protein Extraction treat->lyse wb Western Blotting (Total & Phospho-proteins) lyse->wb analyze Quantify Band Intensity & Calculate Ratios wb->analyze end Determine Effect on Protein Phosphorylation analyze->end

Workflow for In Vitro Phosphorylation Studies.
  • System Preparation: Human or rat liver microsomes (HLMs or RLMs) are used as the source of metabolic enzymes.[16]

  • Incubation: Vortioxetine is incubated with the microsomes in the presence of a series of concentrations of an inhibitor (e.g., propafenone).[16]

  • Metabolite Measurement: The reaction is stopped, and the concentrations of vortioxetine and its metabolites are determined using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[16]

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) of the inhibitor on vortioxetine metabolism is calculated from the concentration-response curve.[16] For example, propafenone inhibited vortioxetine metabolism with an IC50 of 0.48 μM in HLMs and 16.5 μM in RLMs.[16]

In Vivo Profile

In vivo studies in animal models and pharmacokinetic data from human trials provide a broader understanding of vortioxetine's effects in a complete biological system.

Pharmacokinetics (Human)

Vortioxetine demonstrates predictable, linear, and dose-proportional pharmacokinetics.[4]

ParameterValue
Absolute Bioavailability 75%[8][17]
Time to Cmax (Tmax) 7 - 11 hours[8][17]
Terminal Half-life (T1/2) ~66 hours[4][17]
Apparent Volume of Distribution (Vd) ~2600 L[8]
Plasma Protein Binding 98%[8]
Primary Metabolism Cytochrome P450, mainly CYP2D6[8][10]
Neurochemical Effects

A key differentiator for vortioxetine is its ability to enhance the extracellular levels of multiple neurotransmitters beyond serotonin in brain regions critical for mood and cognition.[18]

  • Monoamine Release: Microdialysis studies in rats show that vortioxetine administration increases extracellular concentrations of serotonin, dopamine, and noradrenaline in the medial prefrontal cortex (mPFC) and hippocampus.[18][19]

  • Acetylcholine and Histamine Release: The drug also elevates levels of acetylcholine and histamine in these brain regions.[6][18]

This broad neurochemical profile is attributed to its multimodal mechanism. For instance, 5-HT3 receptor antagonism removes a tonic inhibitory control on GABAergic interneurons, which in turn disinhibits the firing of pyramidal neurons and enhances the release of acetylcholine and other neurotransmitters.[6][20]

cluster_actions Primary Actions cluster_downstream Downstream Effects Vortioxetine Vortioxetine SERT SERT Inhibition Vortioxetine->SERT HT1A 5-HT1A Agonism Vortioxetine->HT1A HT3 5-HT3 Antagonism Vortioxetine->HT3 HT1B 5-HT1B Partial Agonism Vortioxetine->HT1B HT7 5-HT7 Antagonism Vortioxetine->HT7 Neurotransmitters ↑ Serotonin ↑ Dopamine ↑ Noradrenaline ↑ Acetylcholine ↑ Histamine SERT->Neurotransmitters Directly increases 5-HT GABA GABA Interneuron Activity ↓ HT1A->GABA Inhibits HT3->GABA Inhibits Glutamate Glutamate Neuron Activity ↑ GABA->Glutamate Disinhibits Glutamate->Neurotransmitters Modulates Release

Vortioxetine's Multimodal Action on Neurotransmitter Systems.
Effects on Neuroplasticity

Chronic administration of vortioxetine in animal models has been shown to modulate several molecules associated with neuroplasticity and cellular function.

MoleculeEffectModel SystemTreatment
Arc/Arg3.1 Increased protein levelsMouse cortical synaptosomesChronic (1 month)[11]
c-Fos Restored age-related reductionMouse frontal cortexChronic (1 month)[11]
ADF/cofilin Increased phosphorylation (Ser3)Young mouse synaptosomesChronic (1 month)[11]
GluA1 Increased phosphorylation (S845)Young mouse synaptosomesChronic (1 month)[11]
Experimental Protocols (In Vivo)
  • Animal Model: Young (3 months) and middle-aged (12 months) C57BL/6 mice are used.[13]

  • Drug Administration: Vortioxetine is incorporated into standard rodent chow (e.g., 1.8 g/kg of food) and administered for an extended period (e.g., 1 month).[12][21] This method ensures consistent drug exposure.

  • Tissue Collection: Following the treatment period, animals are euthanized, and specific brain regions (e.g., frontal cortex, hippocampus) are rapidly dissected.[12]

  • Sample Preparation: For neuroplasticity marker analysis, synaptosome preparations are often generated from the brain tissue to enrich for synaptic proteins.[13]

  • Analysis: Tissues are analyzed using methods like quantitative RT-PCR to measure transcript levels (e.g., Arc/Arg3.1, c-Fos) and Western blotting to measure protein levels and phosphorylation status (e.g., p-ADF/cofilin, p-GluA1).[11][13]

  • Surgical Preparation: Rats are anesthetized, and a microdialysis guide cannula is stereotaxically implanted into a target brain region, such as the medial prefrontal cortex.

  • Recovery: Animals are allowed to recover from surgery.

  • Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

  • Sample Collection: After a baseline collection period, vortioxetine is administered (e.g., subcutaneously). Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.

  • Analysis: The concentration of neurotransmitters (e.g., serotonin, dopamine) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection. This allows for the measurement of changes in extracellular neurotransmitter levels over time in response to the drug.[19]

Conclusion

The preclinical profile of this compound is defined by its multimodal mechanism of action, which combines potent serotonin transporter inhibition with nuanced activity across five distinct serotonin receptor subtypes. In vitro data establish its binding affinities and functional effects at these molecular targets, along with its influence on key intracellular signaling pathways related to neuroplasticity.[7][8][11] In vivo studies confirm that these initial actions translate into a broad modulation of multiple neurotransmitter systems beyond serotonin, including the dopaminergic, noradrenergic, cholinergic, and glutamatergic systems.[6][18] Furthermore, chronic administration leads to measurable changes in markers of synaptic plasticity in the brain.[11] This unique pharmacological profile distinguishes vortioxetine from traditional SSRIs and provides a mechanistic basis for its clinical efficacy in treating both mood and cognitive symptoms associated with MDD.[4][22]

References

Vortioxetine Hydrobromide for Major Depressive Disorder: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vortioxetine hydrobromide, a multimodal antidepressant approved for the treatment of major depressive disorder (MDD). It covers the compound's mechanism of action, pharmacodynamic and pharmacokinetic profiles, clinical efficacy, and safety data. Detailed experimental protocols and visualizations of key pathways are included to support further research and development.

Introduction

Major Depressive Disorder (MDD) is a prevalent and debilitating psychiatric illness characterized by persistent low mood, anhedonia, and cognitive dysfunction.[1] While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) are common first-line treatments, a significant portion of patients do not achieve adequate remission, highlighting the need for novel therapeutic agents.[2] Vortioxetine (sold as Trintellix and Brintellix) is a newer antidepressant with a unique, multimodal mechanism of action that extends beyond simple serotonin reuptake inhibition.[3][4] It is classified as a serotonin modulator and stimulator (SMS) due to its combined activity as a serotonin transporter inhibitor and a modulator of several serotonin receptors.[5] This profile is hypothesized to contribute to its efficacy in treating not only depressive symptoms but also the cognitive deficits often associated with MDD.[6][7]

Pharmacodynamics and Mechanism of Action

Vortioxetine's therapeutic effects are attributed to its complex and multifaceted interaction with the serotonergic system.[8] It simultaneously inhibits the serotonin transporter (SERT) and modulates multiple serotonin (5-HT) receptors.[5] This multimodal activity is believed to enhance levels of serotonin and modulate other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and histamine.[9]

Receptor Binding Profile

Vortioxetine exhibits high affinity for the human serotonin transporter and several serotonin receptors. Its binding affinities (Ki) are summarized in the table below.

TargetActionBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)Inhibitor1.6[5][10]
5-HT3 ReceptorAntagonist3.7[5][10]
5-HT1A ReceptorAgonist15[5][10]
5-HT7 ReceptorAntagonist19[5][10]
5-HT1B ReceptorPartial Agonist33[5][10]
5-HT1D ReceptorAntagonist54[5][10]
Norepinephrine Transporter (NET)-113[5][11]
Dopamine Transporter (DAT)->1000[5][11]
Table 1: Receptor Binding Affinity Profile of Vortioxetine. Data compiled from in vitro studies.[5][10][11]
Signaling Pathways

The integrated actions of vortioxetine at these targets lead to a complex modulation of neuronal signaling. Inhibition of SERT increases synaptic serotonin concentrations.[8] Concurrently, its actions at various 5-HT receptors fine-tune the serotonergic system and influence other neurotransmitter pathways.[9] For instance, 5-HT1A agonism can accelerate antidepressant effects, while 5-HT3 antagonism may mitigate nausea, a common side effect of serotonergic agents.[8][10] This combination of effects is thought to underlie its clinical profile, including its positive effects on cognitive function.[7] Recent research also suggests vortioxetine may exert neuroprotective effects by modulating pathways such as the PI3K-Akt signaling pathway.[12][13]

Vortioxetine_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vort Vortioxetine SERT SERT Vort->SERT Inhibits HT1A_pre 5-HT1A (Autoreceptor) Vort->HT1A_pre Agonist HT1B_pre 5-HT1B (Autoreceptor) Vort->HT1B_pre Partial Agonist HT1D_pre 5-HT1D (Autoreceptor) Vort->HT1D_pre Antagonist HT1A_post 5-HT1A Vort->HT1A_post Agonist HT3 5-HT3 Vort->HT3 Antagonist HT7 5-HT7 Vort->HT7 Antagonist Serotonin Serotonin (5-HT) ↑ Serotonin->HT1A_post Serotonin->HT3 Serotonin->HT7 Neurotransmission Modulated Neurotransmission (DA, NE, ACh, Glu, GABA) HT1A_post->Neurotransmission HT3->Neurotransmission HT7->Neurotransmission

Caption: Vortioxetine's multimodal mechanism of action.

Pharmacokinetics

Vortioxetine is administered orally and exhibits linear and dose-proportional pharmacokinetics.[14]

ParameterValue
Bioavailability75%[3][5][15]
Time to Peak Plasma (Tmax)7-11 hours[5][8]
Half-life (t1/2)~66 hours[14][16]
Volume of Distribution (Vd)~2600 L[5]
Plasma Protein Binding98%[5]
MetabolismExtensively hepatic, primarily via CYP2D6-mediated oxidation and subsequent glucuronic acid conjugation.[5] Other CYPs involved include CYP3A4/5, CYP2C19, CYP2C9, CYP2A6, CYP2C8, and CYP2B6.[5]
Major MetabolitesPharmacologically inactive major metabolite; minor active metabolite does not cross the blood-brain barrier.[14]
ExcretionPrimarily in urine and feces.[8]
Table 2: Key Pharmacokinetic Parameters of Vortioxetine. Data from human studies.[3][5][8][14][15][16]

Dosage adjustments may be necessary for known CYP2D6 poor metabolizers or when co-administered with strong CYP2D6 inhibitors (e.g., bupropion) or inducers (e.g., rifampin).[3][14] Food does not have a clinically significant effect on its pharmacokinetics.[3][14]

Clinical Efficacy and Safety

Efficacy in Major Depressive Disorder

The efficacy of vortioxetine has been established in numerous short-term (6-12 week), randomized, placebo-controlled clinical trials.[17] The primary endpoint in these studies is typically the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[17][18] Meta-analyses have consistently shown that vortioxetine is significantly more effective than placebo in reducing depressive symptoms.[17][19][20]

Study / AnalysisVortioxetine Dose(s)Mean Change from Baseline in MADRS Total Score (vs. Placebo)Key Finding
Henigsberg et al. (2012)10 mg, 20 mg-2.19 (10 mg), -3.64 (20 mg)[18]20 mg dose was statistically superior to placebo (p=0.002).[18]
McIntyre et al. (2014)10 mg, 20 mg-4.7 (10 mg), -6.7 (20 mg)[21]Both doses showed significant improvement vs. placebo.[21]
Meta-analysis (17 studies)5-20 mgStandardized Mean Difference: 0.33 (overall)[19]Vortioxetine is more effective than placebo across the therapeutic dose range.[19]
Meta-analysis (12 studies)5-20 mgStandardized Mean Difference: -0.217[17]Significant efficacy for response and remission rates compared to placebo.[17]
Table 3: Summary of Pivotal Clinical Trial Efficacy Data (MADRS). [17][18][19][21]
Effects on Cognitive Function

A distinguishing feature of vortioxetine is its demonstrated efficacy in improving cognitive dysfunction associated with MDD, independent of its effect on mood symptoms.[6][22][23] Clinical trials have used objective measures like the Digit Symbol Substitution Test (DSST) to assess cognitive domains such as executive function, processing speed, and attention.[1][6] Meta-analyses have confirmed that vortioxetine significantly improves cognitive performance in patients with MDD compared to placebo.[6][22]

Safety and Tolerability

Vortioxetine is generally well-tolerated in both short-term and long-term treatment.[24] The most common treatment-emergent adverse events (TEAEs) are gastrointestinal in nature and are typically mild to moderate and transient.[25][26]

Adverse EventIncidence with Vortioxetine (5-20 mg/day)Incidence with Placebo
Nausea15.2% - >10%[25][26]Varies by study
Headache12.4% - >10%[25][26]Varies by study
Diarrhea7.2%[25]Varies by study
Dizziness6.8%[25]Varies by study
Sexual Dysfunction1.6% - 1.8%[27]1.0%[27]
Insomnia-related2.0% - 5.1%[27]4.0%[27]
Table 4: Common Treatment-Emergent Adverse Events (TEAEs). Incidence rates from pooled analyses and long-term studies.[25][26][27]

Vortioxetine has shown a low incidence of sexual dysfunction and discontinuation symptoms compared to other antidepressants.[24][27] It has no clinically relevant effects on weight, vital signs, or ECG parameters, including the QTcF interval.[24][27]

Experimental Protocols

Protocol: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of vortioxetine for specific neurotransmitter receptors and transporters.

Methodology:

  • Target Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK-293) stably expressing the human recombinant target protein (e.g., SERT, 5-HT1A receptor).

  • Radioligand Selection: A specific radioligand with high affinity and selectivity for the target is chosen (e.g., [³H]citalopram for SERT).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the test compound (vortioxetine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing bound radioligand) is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of vortioxetine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol: Preclinical Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of vortioxetine in a rodent model of behavioral despair.[28][29]

Methodology:

  • Subjects: Adult male mice or rats are used.[28]

  • Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session (Day 1): Each animal is placed in the cylinder for a 15-minute adaptation session. This induces a baseline level of immobility.

  • Drug Administration: Animals are treated with vortioxetine or vehicle at specified doses and time points (e.g., orally, 60 minutes before the test session) on Day 2.

  • Test Session (Day 2): 24 hours after the pre-test, the animals are placed back in the water for a 5- or 6-minute session. The session is video-recorded.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: The mean duration of immobility is compared between the vortioxetine-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of antidepressant-like effects.[29]

Preclinical_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_decision Decision A1 Receptor Binding Assays (Determine Ki) A2 Functional Assays (e.g., cAMP, Ca2+ flux) A1->A2 A3 Transporter Uptake Assays (Determine IC50) A2->A3 C1 Lead Candidate Selection A3->C1 B1 Pharmacokinetic Studies (Bioavailability, Half-life) B2 Behavioral Models (Forced Swim Test, CMS) B1->B2 B3 Target Occupancy (PET Studies) B2->B3 C1->B1

Caption: A typical workflow for preclinical antidepressant screening.

Protocol: Phase 3 Clinical Trial for MDD

Objective: To evaluate the efficacy and safety of vortioxetine compared to placebo for the treatment of MDD in adults.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][18]

  • Participants: Adult outpatients (typically 18-65 years) with a primary diagnosis of recurrent MDD according to DSM criteria, and a baseline MADRS total score indicating at least moderate to severe depression (e.g., ≥26).[18][30]

  • Screening and Washout: A screening period (1-2 weeks) to confirm eligibility, followed by a washout period for any prohibited psychotropic medications.

  • Randomization: Eligible patients are randomized in a 1:1:1 ratio to receive a fixed dose of vortioxetine (e.g., 10 mg/day), another fixed dose (e.g., 20 mg/day), or placebo for the duration of the treatment period.[18]

  • Treatment Period: An 8-week double-blind treatment phase.[2][18]

  • Outcome Measures:

    • Primary Endpoint: The mean change from baseline to Week 8 in the MADRS total score.[2][18]

    • Secondary Endpoints: MADRS response rate (≥50% reduction in score), MADRS remission rate (score ≤10), change in Clinical Global Impressions-Improvement (CGI-I) score, and change in Sheehan Disability Scale (SDS) total score.[18] Cognitive function may be assessed using tests like the DSST.

  • Safety Assessments: Safety and tolerability are monitored throughout the study by recording treatment-emergent adverse events (TEAEs), vital signs, body weight, ECGs, and clinical laboratory tests.[26]

  • Statistical Analysis: The primary efficacy analysis is typically performed on the full analysis set (all randomized patients who received at least one dose of study drug) using a mixed model for repeated measures (MMRM) or analysis of covariance (ANCOVA) to compare treatment groups.

Conclusion

This compound represents a significant development in the treatment of major depressive disorder. Its multimodal mechanism of action, which combines potent serotonin reuptake inhibition with nuanced modulation of multiple 5-HT receptors, distinguishes it from traditional antidepressants.[5][10] This unique pharmacodynamic profile is supported by a robust body of clinical evidence demonstrating its efficacy in alleviating depressive symptoms and, notably, in improving cognitive dysfunction.[6][20] With a well-characterized pharmacokinetic profile and a favorable safety and tolerability record, vortioxetine is a valuable therapeutic option for patients with MDD.[14][24] Further research into its complex signaling pathways may uncover additional therapeutic applications and provide deeper insights into the neurobiology of depression.

Logical_Relationship cluster_action Pharmacological Actions cluster_effects Neurochemical & Functional Effects cluster_outcomes Clinical Outcomes A Vortioxetine Administration B1 SERT Inhibition A->B1 B2 5-HT Receptor Modulation (Agonism, Antagonism, etc.) A->B2 C1 ↑ Synaptic Serotonin B1->C1 C2 Modulation of Multiple Neurotransmitter Systems (DA, NE, ACh, Glu) B2->C2 D2 Reduction in Depressive Symptoms C1->D2 D1 Improvement in Cognitive Function C2->D1 C2->D2 E Overall Antidepressant Efficacy (MDD Treatment) D1->E D2->E

Caption: Logic of vortioxetine's therapeutic effects.

References

The Pharmacokinetics of Vortioxetine Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core pharmacokinetic properties of vortioxetine hydrobromide, an antidepressant with a multimodal mechanism of action. The information presented herein is intended to support research, clinical development, and a deeper understanding of the drug's disposition in the human body.

Introduction

Vortioxetine is a serotonin modulator and stimulator approved for the treatment of major depressive disorder (MDD).[1][2] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic characteristics, which govern its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for dose optimization, predicting drug-drug interactions, and assessing its suitability for various patient populations.

Quantitative Pharmacokinetic Data

The pharmacokinetic profile of vortioxetine is characterized by its high oral bioavailability, extensive distribution, and long terminal half-life.[3][4][5] The key quantitative parameters are summarized in the tables below.

Table 1: Single and Multiple Dose Pharmacokinetic Parameters of Vortioxetine
ParameterValueReference
Absorption
Absolute Oral Bioavailability75%[1][2][3][4][5][6][7][8][9][10][11]
Time to Peak Plasma Concentration (Tmax)7 - 11 hours[1][2][6][7]
Effect of FoodNo significant effect on pharmacokinetics[1][3][4][6][7][9]
Distribution
Apparent Volume of Distribution (Vd/F)2,500 - 3,400 L[1][3]
Plasma Protein Binding98 - 99%[1][2][3][12]
Metabolism
Primary Metabolizing EnzymeCYP2D6[1][2][3][6][13][14][15]
Other Involved CYP IsozymesCYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP3A4/5[1][2][3][6][13][14]
Elimination
Elimination Half-life (t½)~66 hours[1][3][4][6][7][8][16]
Total Body Clearance (CL/F)30 - 41 L/h[1][3]
Excretion
Route of EliminationPrimarily hepatic metabolism[1][3]
Recovery in Urine (as metabolites)~59%[1][2][6]
Recovery in Feces (as metabolites)~26%[1][2][6]
Table 2: Pharmacokinetic Parameters at Steady State
ParameterValueReference
Time to Reach Steady State~2 weeks[1][3][4][6][8][16]
Accumulation Index (R)5 to 6[1]
Steady-State Peak Concentrations (Cmax,ss)[1]
5 mg/day9 ng/mL[1]
10 mg/day18 ng/mL[1]
20 mg/day33 ng/mL[1]

Experimental Protocols

Detailed experimental protocols for pharmacokinetic studies are essential for the replication and validation of findings. The following outlines a general methodology for a single-dose, open-label, crossover study to determine the absolute bioavailability and effect of food on vortioxetine, based on common practices in the field.

Objective: To assess the absolute oral bioavailability of a single oral dose of vortioxetine and to evaluate the effect of a high-fat meal on its pharmacokinetics.

Study Design:

  • Part 1 (Absolute Bioavailability): A randomized, single-dose, two-period, crossover design.

    • Treatment A: Single intravenous (IV) infusion of this compound.

    • Treatment B: Single oral dose of a this compound tablet under fasting conditions.

  • Part 2 (Food Effect): A randomized, single-dose, two-period, crossover design.

    • Treatment C: Single oral dose of a this compound tablet under fasting conditions.

    • Treatment D: Single oral dose of a this compound tablet after a standardized high-fat breakfast.

Subject Population: Healthy adult male and female volunteers.

Methodology:

  • Inclusion/Exclusion Criteria: Subjects are screened for eligibility based on a comprehensive medical history, physical examination, and clinical laboratory tests.

  • Dosing and Administration:

    • Oral: Subjects receive a single oral tablet of this compound with a standardized volume of water.

    • Intravenous: A sterile solution of this compound is administered as a constant rate infusion.

  • Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose).

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen at -20°C or below until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of vortioxetine and its major inactive metabolite are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine the pharmacokinetic parameters from the plasma concentration-time data.

    • Parameters include Cmax, Tmax, AUC(0-t), AUC(0-inf), t½, CL, and Vd.

    • Absolute bioavailability (F) is calculated as: (AUCoral / AUCIV) * (DoseIV / Doseoral).

    • The effect of food is assessed by comparing the geometric mean ratios of Cmax and AUC for the fed and fasted states.

Visualizations

The following diagrams illustrate key aspects of vortioxetine's pharmacokinetic pathway and metabolic processes.

experimental_workflow cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Dosing Dosing Randomization->Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Plasma Preparation Plasma Preparation Blood Sampling->Plasma Preparation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Preparation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Bioavailability & Food Effect Assessment Bioavailability & Food Effect Assessment Pharmacokinetic Analysis->Bioavailability & Food Effect Assessment

Figure 1: A generalized experimental workflow for a clinical pharmacokinetic study of vortioxetine.

vortioxetine_adme cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Vortioxetine (Oral Dose) Vortioxetine (Oral Dose) GI Tract GI Tract Vortioxetine (Oral Dose)->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Bioavailability: 75% Tissues Tissues Systemic Circulation->Tissues Extensive Extravascular Distribution Vd: ~2600 L Plasma Protein Binding (98-99%) Plasma Protein Binding (98-99%) Systemic Circulation->Plasma Protein Binding (98-99%) Liver Liver Systemic Circulation->Liver Oxidation (CYP450s) Oxidation (CYP450s) Liver->Oxidation (CYP450s) Glucuronidation (UGTs) Glucuronidation (UGTs) Oxidation (CYP450s)->Glucuronidation (UGTs) Inactive Metabolites Inactive Metabolites Glucuronidation (UGTs)->Inactive Metabolites Urine (~59%) Urine (~59%) Inactive Metabolites->Urine (~59%) Feces (~26%) Feces (~26%) Inactive Metabolites->Feces (~26%) vortioxetine_metabolism Vortioxetine Vortioxetine Oxidized Intermediates Oxidized Intermediates Vortioxetine->Oxidized Intermediates CYP2D6 (Primary) CYP3A4/5, 2C19, 2C9, 2A6, 2C8, 2B6 Major Inactive Metabolite (Carboxylic Acid) Major Inactive Metabolite (Carboxylic Acid) Oxidized Intermediates->Major Inactive Metabolite (Carboxylic Acid) Glucuronide Conjugates Glucuronide Conjugates Major Inactive Metabolite (Carboxylic Acid)->Glucuronide Conjugates UGT Conjugation Excretion Excretion Glucuronide Conjugates->Excretion

References

initial investigation of vortioxetine hydrobromide crystal forms

Author: BenchChem Technical Support Team. Date: November 2025

An Initial Investigation of Vortioxetine Hydrobromide Crystal Forms

Introduction

This compound, chemically known as 1-{2-[(2,4-dimethylphenyl)sulfanyl]phenyl}piperazine hydrobromide, is a multimodal antidepressant used for the treatment of major depressive disorder (MDD).[1][2] The solid-state properties of an active pharmaceutical ingredient (API) are critical for its formulation, stability, bioavailability, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline phases, can significantly impact these properties.[1] this compound is known to exhibit extensive polymorphism, existing in various anhydrous, hydrated, and solvated crystalline forms.[3] This document provides a technical overview of the known crystal forms of this compound, presenting key characterization data, experimental protocols for their preparation and analysis, and a visualization of their interrelationships. The commercially available product, Brintellix® (now Trintellix®), contains the beta (β) polymorph of this compound.[1][4]

Crystalline Forms and Their Characterization

Numerous crystalline forms of this compound have been identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). These forms include anhydrous polymorphs, hydrates, and solvates.

Anhydrous Polymorphs

Several anhydrous and non-solvated crystal forms have been reported, often designated with Greek letters (Alpha, Beta, Gamma, Delta, Omega, Sigma).[5][6] These forms differ in their crystal lattice arrangements, leading to variations in physical properties like solubility and stability.[7] For instance, Form β is the thermodynamically stable form, while Form α is considered metastable.[4] Form δ has been reported as an anhydrous, non-solvated form with higher solubility compared to forms α and β.[7]

Hydrates

Hydrated crystal forms incorporate water molecules into their crystal lattice. A monohydrate and a hemihydrate of this compound have been described.[3][8] Form λ is also identified as a hydrated form, with a molar ratio of this compound to water ranging from approximately 1:1.2 to 1:2.[9] The presence of water can significantly affect the stability of the crystalline structure.

Solvates

Solvates are crystalline forms that incorporate molecules of the crystallization solvent into their structure. Due to strict limits on residual solvents in APIs, solvated forms are often not suitable for final pharmaceutical formulations but can serve as crucial intermediates in the preparation of other, more stable forms.[6] Various solvates of this compound have been identified, including those with tert-butanol (Forms R1, R2), 2-butanol (Forms R3, R4), benzyl alcohol (Form C), isopropanol, and ethyl acetate.[1][5][10]

Data Presentation

The following tables summarize the quantitative characterization data for the various known crystalline forms of this compound.

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs

Crystal Form Characteristic Peaks (2θ ± 0.2°) Reference(s)
Form α Metastable form, specific peaks not detailed in provided abstracts. [11]
Form β 6.89, 9.73, 13.78, 14.64 [4]
Form δ 5.5, 14.8, 16.7, 20.0 [5]
Form λ (Hydrate) 4.0, 8.0, 12.0, 12.7, 15.7, 16.0, 16.4, 19.0, 20.1, 20.3 [9]
Form ω 3.8, 11.3, 17.5, 18.7, 18.9, 19.7, 20.5, 20.6, 22.6, 23.9, 27.1, 28.4 [6]
Form σ 3.8, 11.6, 13.0, 14.0, 14.4, 15.5, 18.2, 18.4, 19.2, 20.0, 20.2, 21.0, 21.4, 22.3, 23.4, 23.8, 27.0, 28.2 [6][9]
Form M2 6.5, 19.0, 19.8, 29.3 [12]
Form M3 17.9, 19.8, 22.1, 23.9 [12]
Form M4 14.2, 19.4, 22.7, 23.7, 24.0, 28.6 [12]
Form C (Benzyl Alcohol Solvate) 8.28, 8.85, 11.84, 14.22, 14.75, 15.00, 16.13, 16.59, 17.65, 18.18, 19.02, 19.24 [1]
Form R1 (tert-Butanol Solvate) 6.7, 8.6, 15.9, 19.1 [10][13]
Form R2 (tert-Butanol Solvate) 7.5, 10.0, 18.1, 20.2 [10][13]
Form R3 (2-Butanol Solvate) 6.6, 8.6, 15.9, 19.1 [10][13]
Form R4 (2-Butanol Solvate) 7.8, 10.1, 18.5, 20.4 [10][13]

| Diethyl Ether Solvate | 8.34, 12.98, 15.30, 16.67, 17.20 |[1] |

Table 2: Thermal Analysis Data (DSC, TGA) for this compound Polymorphs

Crystal Form DSC Endothermic Peaks (°C) TGA Weight Loss (%) Reference(s)
Form β ~231 (Melting Point) Not specified [4]
Form C (Benzyl Alcohol Solvate) 140 - 150 Not specified [1]
Form R1 (tert-Butanol Solvate) ~129.22 and ~226.9 ~16.48 [2][10][13]
Form R2 (tert-Butanol Solvate) ~132.80 and ~226.51 ~16.45 [10][13]
Form R3 (2-Butanol Solvate) ~96.34, ~227.75, and ~234.21 ~15.72 [10][13]

| Form R4 (2-Butanol Solvate) | ~92.36, ~226.18, and ~230.77 | ~16.30 |[10][13] |

Table 3: Solubility Data for Selected this compound Forms

Crystal Form Solvent Solubility Reference(s)
Form α Water 2.0 mg/mL [7]
Form β Water 1.2 mg/mL [7]
Calculated for Form δ Water 1.8 - 3.1 mg/mL [7]
Vortioxetine HBr (form not specified) Ethanol ~5 mg/mL [14]
Vortioxetine HBr (form not specified) DMSO, DMF ~30 mg/mL [14]

| Vortioxetine HBr (form not specified) | Aqueous Phosphate Buffer (pH 6.8) | 0.078 mg/mL |[15] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon prior research. The following sections describe generalized protocols for the preparation and characterization of this compound crystal forms based on published procedures.

Preparation of Crystalline Forms

The generation of different polymorphs is highly dependent on crystallization conditions such as solvent, temperature, cooling rate, and the presence of seed crystals.

  • Preparation of Form α (Metastable Form) :

    • Prepare amorphous this compound.[11]

    • Confine the amorphous material within silica nanopores.[11]

    • Expose the confined amorphous material to the vapor of a selected solvent (e.g., methyl acetate, n-propanol) in a sealed container at a controlled temperature (e.g., 303.15 K).[11]

    • Periodically analyze the sample by PXRD until the characteristic pattern for Form α is observed.[11]

  • Preparation of Form R1 (tert-Butanol Solvate) :

    • Add this compound to tert-butanol (5-20 volumes by weight) to create a suspension.[10]

    • Heat the suspension to 50-60°C and stir for 1-3 hours. The mixture may not become a clear solution.[10]

    • Gradually cool the mixture to ambient temperature (25-35°C) and continue stirring for 1-3 hours.[10]

    • Isolate the resulting solid by filtration.[10]

    • Dry the solid at 40-50°C under vacuum.[10]

  • Preparation of Form σ from Form ω :

    • Obtain this compound in crystalline Form ω.[9]

    • Dry Form ω in an oven under vacuum at 40°C for 15 hours, or air-dry at 90°C.[9]

    • The resulting solid is crystalline Form σ.[9]

Analytical Methods
  • Powder X-ray Diffraction (PXRD) :

    • Samples are gently packed into a sample holder.

    • Data is collected using a diffractometer with Cu Kα radiation (λ ≈ 1.5405 Å).[10][16]

    • The analysis is typically performed in a continuous scan mode, for example, over a 2θ range of 3° to 45°.[10]

  • Differential Scanning Calorimetry (DSC) :

    • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.[11]

    • Heat the sample at a constant rate (e.g., 5 or 10 K/min) under a dynamic nitrogen atmosphere (e.g., 50 mL/min flow rate).[1][11]

    • Record the heat flow to detect thermal events such as melting or desolvation.[11]

  • Thermogravimetric Analysis (TGA) :

    • Place a weighed sample onto a TGA balance.

    • Heat the sample at a controlled rate under a nitrogen atmosphere.

    • Record the change in mass as a function of temperature to determine solvent/water content and decomposition temperature.[10]

Visualizations of Workflows and Relationships

Diagrams created using Graphviz help to visualize the complex relationships and processes involved in the study of this compound's crystal forms.

Polymorph_Screening_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_results Outcome cluster_char Further Characterization API Vortioxetine HBr (Amorphous or Known Form) Crystallization Crystallization from Various Solvents & Conditions API->Crystallization PXRD Primary Analysis: PXRD Crystallization->PXRD Initial Solid NewForm Novel Crystalline Form (Polymorph, Solvate, Hydrate) PXRD->NewForm Identify Phase KnownForm Known Crystalline Form PXRD->KnownForm Identify Phase Mixture Mixture of Forms PXRD->Mixture Identify Phase Thermal Thermal Analysis: DSC / TGA Spectroscopy Spectroscopic Analysis (FTIR, Raman) NewForm->Thermal NewForm->Spectroscopy Stability Stability Studies (Humidity, Temp) NewForm->Stability Solubility Solubility Profiling Stability->Solubility Structure Single Crystal XRD (Structure Elucidation) Solubility->Structure

Caption: General experimental workflow for polymorph screening.

Polymorph_Interconversion cluster_anhydrous Anhydrous Forms cluster_hydrates Hydrated Forms cluster_solvates Solvated Forms (Intermediates) Beta Form β (Stable) Monohydrate Monohydrate Beta->Monohydrate Aqueous Slurry Alpha Form α (Metastable) Alpha->Beta Spontaneous Conversion [7] Delta Form δ Omega Form ω Sigma Form σ Omega->Sigma Heating [6] Monohydrate->Delta Drying [18] Lambda Form λ Lambda->Omega Drying [6] tBuOH tert-Butanol Solvates (R1, R2) tBuOH->Beta Desolvation BuOH2 2-Butanol Solvates (R3, R4) BuOH2->Beta Desolvation OtherSolvates Other Solvates (EtOAc, IPA, etc.) OtherSolvates->Beta Desolvation Amorphous Amorphous Form Amorphous->Alpha Solvent Vapor Crystallization [7]

Caption: Potential interconversion pathways for vortioxetine HBr forms.

References

Methodological & Application

Application Note and Protocol for the Quantification of Vortioxetine Hydrobromide in Human Plasma Using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the quantification of vortioxetine hydrobromide in human plasma samples. The method outlined is based on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for bioanalytical applications.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials of vortioxetine.

Introduction

Vortioxetine is an antidepressant used for the treatment of major depressive disorder.[3] Accurate and reliable quantification of vortioxetine in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. The UPLC-MS/MS method described herein offers excellent linearity, precision, and accuracy for the determination of vortioxetine in a complex biological matrix like human plasma.[1][2]

Principle of the Method

This method involves the extraction of vortioxetine and an internal standard (IS) from human plasma via protein precipitation.[1][2][4] The extracted analytes are then separated using reversed-phase UPLC on a C18 column with a gradient mobile phase.[1][2][5] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.[1][4][6]

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Diazepam, Carbamazepine, or a stable isotope-labeled vortioxetine)[1][2]

  • Acetonitrile (HPLC or LC-MS grade)[1][2]

  • Formic acid (LC-MS grade)[1][2]

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

Equipment

  • UPLC system (e.g., Waters ACQUITY UPLC I-Class)[5]

  • Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)[5]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes and tips

  • Autosampler vials

Experimental Protocols

  • Primary Stock Solution: Accurately weigh and dissolve this compound and the internal standard in methanol to prepare primary stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the vortioxetine stock solution in 50% methanol to create working standard solutions for calibration curve and QC samples.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain CC samples at various concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 80, 100 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 1.5, 30, and 75 ng/mL).

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Diazepam in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][2][5][6]
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water[1][2]
Mobile Phase B Acetonitrile[1][2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.5595
2.5595
2.6955
4.0955

Table 3: Mass Spectrometer Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Vortioxetine 299.19150.05[6]3020
Diazepam (IS) 285.1193.13525

Method Validation Summary

The method should be validated according to the US Food and Drug Administration (FDA) or European Medicines Agency (EMA) guidelines.[6] A summary of typical validation parameters is provided below.

Table 5: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) > 0.99> 0.997[2]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.05 - 0.2 ng/mL[2][6]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8.5%[2]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 8.5%[2]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-11.2% to 9.5%[2]
Recovery (%) Consistent, precise, and reproducible78.3 - 88.4%[2]
Matrix Effect Within acceptable limitsNo notable matrix effect observed[2]
Stability (various conditions) Within ±15% of nominal concentrationStable under various storage conditions

Data Analysis

Data acquisition and processing are performed using appropriate software (e.g., MassLynx). The concentration of vortioxetine in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Visualization of the Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of vortioxetine in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) plasma->add_is protein_precip Protein Precipitation (300 µL Acetonitrile) add_is->protein_precip vortex Vortex (1 min) protein_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Vortioxetine calibration->quantification

Caption: Workflow for vortioxetine quantification in plasma.

Conclusion

The UPLC-MS/MS method described in this application note is a robust, sensitive, and specific protocol for the quantification of vortioxetine in human plasma. The simple protein precipitation sample preparation and the short chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. Proper method validation is essential to ensure the reliability of the results.

References

Determining Vortioxetine Hydrobromide Dosage in Rodent Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining appropriate dosages of vortioxetine hydrobromide for rodent studies. The following protocols and data are synthesized from a review of preclinical research to aid in the design of future experiments investigating the efficacy and mechanism of action of this multimodal antidepressant.

Introduction

Vortioxetine is a novel antidepressant with a multimodal mechanism of action, acting as a serotonin (5-HT) reuptake inhibitor and modulating several serotonin receptors.[1] Preclinical studies in rodents are crucial for understanding its therapeutic potential and underlying neurobiological effects.[2][3][4] Accurate dosage determination is a critical first step in ensuring the validity and reproducibility of these studies.

Dosage and Administration in Rodents

This compound has been administered to rodents through various routes, including subcutaneous (s.c.) injection, intraperitoneal (i.p.) injection, oral gavage (p.o.), and incorporation into food.[2][5] The choice of administration route and dosage depends on the specific research question, the desired pharmacokinetic profile, and the experimental model.

Dose Conversion from Human to Rodent

A common starting point for preclinical dosage selection is the conversion of clinically effective human doses to a human equivalent dose (HED) for rodents, based on body surface area.[6][7][8][9][10] The following formula can be used:

HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)

Where Km is a conversion factor. For rats, the Km is 6, and for humans, it is 37. For mice, the Km is 3.

Example Calculation for Rat Dose Equivalent to a 10 mg/kg Human Dose:

Rat Dose (mg/kg) = 10 mg/kg x (37 / 6) ≈ 61.7 mg/kg

It is important to note that this is an estimate, and the optimal dose should be determined empirically for each specific study.

Recommended Dose Ranges in Rodent Studies

The following tables summarize the dose ranges of this compound used in various rodent studies, categorized by administration route and species.

Table 1: this compound Dosage in Rat Studies

Administration RouteDose Range (mg/kg)Study FocusKey Findings
Subcutaneous (s.c.)0.1 - 10Antidepressant-like effects, cognitive enhancementDose-dependent antidepressant-like effect in the forced swim test.[2] Increased extracellular 5-HT, dopamine, and noradrenaline in the prefrontal cortex and hippocampus.[2]
Oral Gavage (p.o.)1 - 10Sexual behaviorLow dose (1 mg/kg) aimed for 50% SERT occupancy, while high dose (10 mg/kg) aimed for 90% SERT occupancy.[5]
Intraperitoneal (i.p.)10Cognitive effectsAttenuated 5-HT depletion-induced reversal learning impairment.[2]
In Food10 - 30 (mg/kg/day)Cognitive enhancement, depression modelsReversed tryptophan depletion-induced depressive-like behavior.[2] Improved visuospatial memory.[2]

Table 2: this compound Dosage in Mouse Studies

Administration RouteDose Range (mg/kg)Study FocusKey Findings
Intraperitoneal (i.p.)10Neuropathic pain, SERT-independent actionsProduced analgesic effects in a model of chronic neuropathic pain.[11] Increased extracellular 5-HT in wild-type but not SERT Met172 mice.[12]
In Food~10 (mg/kg/day)Context discrimination, cognitive effectsImproved context discrimination.[3] Chronic treatment improved memory performance in the novel object recognition test.[2]

Experimental Protocols

Protocol for Acute Dosing Studies

This protocol is suitable for investigating the immediate effects of vortioxetine on behavior or neurochemistry.

Objective: To assess the acute effects of a single dose of vortioxetine.

Materials:

  • This compound

  • Vehicle (e.g., saline, 5% 2-hydroxypropyl-β-cyclodextrin)

  • Syringes and needles for injection or gavage tubes

  • Experimental animals (rats or mice)

  • Behavioral testing apparatus (e.g., forced swim test tank, open field arena)

Procedure:

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.

  • Animal Handling: Acclimate animals to the experimental room for at least 1 hour before dosing.

  • Dosing: Administer vortioxetine or vehicle via the chosen route (s.c., i.p., or p.o.). A common administration volume is 1 mL/kg for rats and 10 mL/kg for mice.

  • Post-Dosing Interval: Allow for a specific time interval between dosing and behavioral testing, typically 30-60 minutes, to allow for drug absorption and distribution.[2]

  • Behavioral Testing: Conduct the behavioral assay of interest.

  • Data Analysis: Analyze the data to compare the effects of vortioxetine with the vehicle control group.

Protocol for Chronic Dosing Studies

This protocol is designed for studies investigating the long-term effects of vortioxetine, which is more clinically relevant for an antidepressant.

Objective: To evaluate the effects of repeated vortioxetine administration.

Materials:

  • This compound

  • Vehicle or powdered rodent chow

  • Dosing equipment (as above) or capabilities for preparing medicated chow

  • Experimental animals

Procedure:

  • Dosing Regimen:

    • Repeated Injections: Administer vortioxetine or vehicle daily at the same time for a predetermined period (e.g., 14-28 days).

    • In-Food Administration: Prepare medicated chow by mixing a calculated amount of vortioxetine with powdered chow.[2][3][5][13] For example, to achieve a dose of approximately 10 mg/kg/day, 1.8 g of vortioxetine can be mixed per kg of food.[2][3] Provide ad libitum access to the medicated or control chow.

  • Monitoring: Monitor animal weight and food consumption regularly, especially with in-food administration, to ensure consistent drug intake.

  • Behavioral/Neurochemical Assessment: Conduct assessments at the end of the treatment period. For some studies, "washout" periods may be necessary.

  • Data Analysis: Compare the long-term effects of vortioxetine with the control group.

Signaling Pathways and Experimental Workflows

The multimodal action of vortioxetine involves the modulation of several downstream signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Vortioxetine's Multimodal Mechanism of Action

Vortioxetine's primary mechanism involves the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. Additionally, it acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[1][14][15] This complex pharmacological profile is believed to contribute to its therapeutic effects on both mood and cognitive function.

Vortioxetine_Mechanism cluster_receptors Serotonin Receptors cluster_effects Downstream Effects Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibits HT1A 5-HT1A Vortioxetine->HT1A Agonist HT1B 5-HT1B Vortioxetine->HT1B Partial Agonist HT1D 5-HT1D Vortioxetine->HT1D Antagonist HT3 5-HT3 Vortioxetine->HT3 Antagonist HT7 5-HT7 Vortioxetine->HT7 Antagonist Increased5HT Increased Synaptic 5-HT ModulatedNeurotransmission Modulation of other neurotransmitter systems (DA, NE, ACh, etc.) SynapticPlasticity Enhanced Synaptic Plasticity Increased5HT->SynapticPlasticity ModulatedNeurotransmission->SynapticPlasticity Neurogenesis Increased Neurogenesis SynapticPlasticity->Neurogenesis

Caption: Vortioxetine's multimodal mechanism of action.

Experimental Workflow for Dosage Determination

The following diagram illustrates a typical workflow for determining the optimal dose of vortioxetine in a rodent model.

Dosage_Determination_Workflow cluster_planning Phase 1: Planning and Dose Selection cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Refinement lit_review Literature Review & Human Dose Conversion pilot_study Pilot Study Design (Dose-Response) lit_review->pilot_study dosing Vortioxetine Administration (Acute or Chronic) pilot_study->dosing behavioral Behavioral Assays (e.g., FST, NOR) dosing->behavioral pk_pd Pharmacokinetic/ Pharmacodynamic Analysis (Optional) dosing->pk_pd data_analysis Data Analysis and Dose-Effect Relationship behavioral->data_analysis pk_pd->data_analysis dose_selection Optimal Dose Selection for Definitive Studies data_analysis->dose_selection

References

Application of LC-MS/MS for the Identification of Vortioxetine Hydrobromide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vortioxetine hydrobromide, an antidepressant with a multimodal mechanism of action, undergoes extensive metabolism in vivo. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and characterization of its metabolites. This application note provides a detailed protocol for the identification of vortioxetine metabolites in biological matrices using LC-MS/MS. The methodology covers sample preparation, chromatographic separation, and mass spectrometric detection and characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Vortioxetine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, with CYP2D6 being the main contributor.[1][2] The metabolic pathways involve oxidation and subsequent glucuronic acid conjugation.[1][3] The major human metabolite is a pharmacologically inactive carboxylic acid derivative, Lu AA34443.[3][4][5] Understanding the full metabolic profile of vortioxetine is crucial for a comprehensive assessment of its safety and efficacy. LC-MS/MS offers the high sensitivity and selectivity required for the detection and structural elucidation of both major and minor metabolites in complex biological samples.[6][7][8]

Experimental Protocols

Sample Preparation

A critical step in the analysis of drugs and their metabolites in biological matrices is the removal of interfering substances such as proteins and salts. Two common and effective methods for sample preparation are protein precipitation and solid-phase extraction (SPE).

2.1.1. Protein Precipitation (PPT)

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6][7]

2.1.2. Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be beneficial for reducing matrix effects and improving sensitivity. A cation exchange mechanism is often effective for vortioxetine and its metabolites.[9][10]

  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma or serum sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

An ultra-high-performance liquid chromatography (UHPLC) system is recommended for its high resolution and speed.

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[5][6][7][11]

  • Mobile Phase A: 0.1% formic acid in water.[6][7]

  • Mobile Phase B: Acetonitrile.[6][7]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF) can be used for metabolite identification. The following parameters are for a triple quadrupole instrument operating in positive electrospray ionization (ESI) mode.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[6][11]

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Collision Gas: Argon.

For metabolite identification, the instrument can be operated in a full scan mode to detect potential metabolites, followed by product ion scans (PIS) or neutral loss scans to obtain structural information. Multiple Reaction Monitoring (MRM) is used for the quantification of known metabolites.

Data Presentation

The following table summarizes the mass spectrometric parameters for the quantification of vortioxetine and its major metabolite, Lu AA34443.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Retention Time (min)
Vortioxetine298.98149.9310250.92
Lu AA34443328.90285.9210200.83

Data sourced from a study on rat plasma.[5]

Visualization of Workflows and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Results start Biological Sample (Plasma/Serum) ppt Protein Precipitation (Acetonitrile) start->ppt spe Solid-Phase Extraction (C8 Cartridge) start->spe centrifuge Centrifugation ppt->centrifuge evap_recon_spe Evaporation & Reconstitution spe->evap_recon_spe evap_recon_ppt Evaporation & Reconstitution centrifuge->evap_recon_ppt lcms UPLC-MS/MS System evap_recon_ppt->lcms evap_recon_spe->lcms data_acq Data Acquisition (Full Scan, Product Ion Scan) lcms->data_acq data_proc Data Processing & Interpretation data_acq->data_proc met_id Metabolite Identification data_proc->met_id quant Quantification of Metabolites data_proc->quant

Caption: Experimental workflow for LC-MS/MS based metabolite identification.

metabolic_pathway vortioxetine Vortioxetine oxidation Oxidation (CYP2D6, CYP3A4/5, etc.) vortioxetine->oxidation conjugation Glucuronidation (UGTs) vortioxetine->conjugation intermediate Hydroxylated Intermediate oxidation->intermediate oxidation2 Further Oxidation intermediate->oxidation2 intermediate->conjugation lu_aa34443 Lu AA34443 (Inactive Carboxylic Acid Metabolite) oxidation2->lu_aa34443 glucuronide Glucuronide Conjugates conjugation->glucuronide conjugation->glucuronide

Caption: Simplified metabolic pathway of vortioxetine.

Conclusion

The described LC-MS/MS methodology provides a robust and reliable approach for the identification and characterization of this compound metabolites. The combination of efficient sample preparation, high-resolution chromatography, and sensitive mass spectrometric detection allows for a comprehensive understanding of the metabolic fate of vortioxetine, which is essential for drug development and clinical practice. The flexibility of the MS system, allowing for both qualitative and quantitative analyses, makes it an indispensable tool in drug metabolism studies.

References

Application Notes and Protocols for the Preparation of Vortioxetine Hydrobromide Alpha Crystal Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vortioxetine hydrobromide is a multimodal antidepressant that exists in several polymorphic forms. The alpha crystal form is a metastable polymorph of significant interest. The control of polymorphism is a critical aspect of drug development, as different crystal forms can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. These application notes provide detailed protocols for the preparation of the alpha crystal form of this compound, based on established methods. The accompanying data and visualizations are intended to guide researchers in the reproducible synthesis and characterization of this specific polymorph.

Data Presentation: Comparative Analysis of Preparation Techniques

The following table summarizes quantitative data from various methods for preparing the alpha crystal form of this compound, allowing for easy comparison of key experimental parameters and outcomes.

Method Starting Material Solvent System Key Process Steps Temperature Profile Yield Purity Reference
Recrystallization from Aqueous Ethanol Crude Vortioxetine HBr40% (v/v) Ethanol in Water1. Dissolution at elevated temperature. 2. Reflux and stirring. 3. Cooling crystallization. 4. Filtration and drying.- Heating to 70°C - Reflux for 2 hoursNot SpecifiedHigh crystal form purity and crystallinity[1]
Two-Solvent Method (Crystallization and Pulping) Crude Vortioxetine HBrSolvent A: Aqueous Isopropanol (50-90% v/v) Solvent B: Methyl tert-butyl ether1. Dissolution in Solvent A with heating. 2. Hot filtration. 3. Cooling crystallization. 4. Pulping of the solid in Solvent B. 5. Filtration and drying.- Reflux in Solvent A - Cooling to 0-30°C for crystallization - Pulping at 10-20°C - Drying at 30-40°CHighHigh crystal form purity, good crystallinity and stability[2]
Direct Salification Vortioxetine free baseIsopropyl acetate1. Dissolution of free base in isopropyl acetate. 2. Addition of hydrobromic acid solution. 3. Stirring to induce crystallization. 4. Filtration and drying.- Dissolution at 60°C - Crystallization at 30-40°C - Drying at 60°C96.6%99.73%[3]
Desolvation Vortioxetine HBr-sec-butanol complexNot applicable (removal of solvent)1. Removal of sec-butanol from the solvate.Low desolvation temperatureNot SpecifiedHigh[4][5]
Toluene/Carboxylic Acid System Vortioxetine free baseToluene and a C1-C3 carboxylic acid (e.g., acetic acid)1. Dissolution of free base in toluene. 2. Addition of HBr and carboxylic acid. 3. Precipitation. 4. Collection of the precipitate.Crystallization above 10°CHighHigh[6][7][8]

Experimental Protocols

Protocol 1: Two-Solvent Method (Crystallization and Pulping)

This protocol is based on a method involving initial crystallization from an aqueous alcohol solution followed by a pulping step with an ether solvent to ensure high purity of the alpha crystal form.[2]

Materials:

  • Crude this compound

  • Isopropyl alcohol (reagent grade)

  • Deionized water

  • Methyl tert-butyl ether (reagent grade)

Equipment:

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Dissolution: In a reaction flask, add 10.0 g of crude this compound to 50 mL of a 90% (v/v) isopropanol-water solution.

  • Heating to Reflux: Heat the mixture to reflux with stirring until all the solid has dissolved, forming a clear solution.

  • Hot Filtration: While hot, filter the solution to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool naturally to room temperature (approximately 25°C). Stir the solution for 1 hour to facilitate crystallization. Further cool the mixture to 0-5°C in an ice bath to maximize crystal precipitation.

  • Initial Filtration: Filter the precipitated solid using a Buchner funnel and wash the filter cake with a small amount of cold methyl tert-butyl ether.

  • Pulping: Transfer the filtered solid to a beaker containing 100 mL of methyl tert-butyl ether. Stir the slurry (pulping) at room temperature for 2 hours.

  • Final Filtration: Filter the solid again and wash with a small amount of fresh methyl tert-butyl ether.

  • Drying: Dry the obtained solid in a vacuum oven at 40°C until a constant weight is achieved. The resulting product is the alpha crystal form of this compound.

Protocol 2: Direct Salification from Free Base

This method describes the direct formation of the alpha crystal form by reacting the vortioxetine free base with hydrobromic acid in an appropriate solvent.[3]

Materials:

  • Vortioxetine free base

  • Isopropyl acetate

  • Hydrobromic acid (40% aqueous solution)

Equipment:

  • Three-necked flask with a mechanical stirrer and dropping funnel

  • Water bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Solution 1: In a beaker, dissolve 20.0 g of vortioxetine free base in 200 mL of isopropyl acetate. Warm the mixture in a 60°C water bath with stirring to ensure complete dissolution.

  • Preparation of Solution 2: In a 500 mL three-necked flask equipped with a mechanical stirrer, add 11.2 g of 40% hydrobromic acid solution and 120 mL of isopropyl acetate.

  • Addition and Crystallization: Transfer Solution 1 to a dropping funnel and add it dropwise to the three-necked flask containing Solution 2 over approximately 10 minutes, while maintaining the temperature between 30-40°C and stirring at 200 rpm.

  • Stirring: After the addition is complete, continue to stir the mixture for 30 minutes at the same temperature.

  • Filtration: Filter the resulting precipitate using a Buchner funnel. Wash the filter cake with 20 mL of isopropyl acetate.

  • Drying: Dry the collected solid in a blast oven at 60°C for 24 hours to obtain the alpha crystal form of this compound.

Visualizations: Experimental Workflows

G Workflow for Two-Solvent Preparation Method cluster_dissolution Dissolution & Filtration cluster_crystallization Crystallization cluster_pulping Pulping & Final Product start Crude Vortioxetine HBr dissolve Dissolve in aqueous isopropanol with heating start->dissolve hot_filter Hot Filtration dissolve->hot_filter cool Cool filtrate to 0-30°C hot_filter->cool crystallize Stir for 1 hour cool->crystallize filter1 Filter precipitated solid crystallize->filter1 pulp Pulp solid in methyl tert-butyl ether at 10-20°C filter1->pulp filter2 Filter and wash pulp->filter2 dry Dry at 30-40°C filter2->dry end Alpha Crystal Form dry->end G Workflow for Direct Salification Method cluster_solution_prep Solution Preparation cluster_reaction Salification & Crystallization cluster_isolation Product Isolation vort_base Vortioxetine Free Base dissolve_base Dissolve in Isopropyl Acetate at 60°C vort_base->dissolve_base mix Add Vortioxetine solution to HBr solution at 30-40°C dissolve_base->mix hbr_solution HBr Solution in Isopropyl Acetate hbr_solution->mix stir Stir for 30 minutes mix->stir filter Filter the precipitate stir->filter wash Wash with Isopropyl Acetate filter->wash dry Dry at 60°C wash->dry end Alpha Crystal Form dry->end

References

in vitro assays for assessing vortioxetine hydrobromide activity

Author: BenchChem Technical Support Team. Date: November 2025

APPLICATION NOTES & PROTOCOLS

Topic: In Vitro Assays for Assessing Vortioxetine Hydrobromide Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vortioxetine is a multimodal antidepressant approved for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action is complex, involving the inhibition of the serotonin transporter (SERT) as well as modulation of several serotonin (5-HT) receptors.[3] This unique pharmacological profile distinguishes it from traditional selective serotonin reuptake inhibitors (SSRIs).[2] These application notes provide an overview of the key in vitro assays used to characterize the pharmacological activity of this compound, including detailed protocols for assessing its binding affinity and functional activity at its primary molecular targets.

Mechanism of Action

Vortioxetine's therapeutic effects are believed to stem from its combined activities at multiple serotonergic targets.[3] In vitro studies have established that vortioxetine:

  • Inhibits the Serotonin Transporter (SERT) , blocking the reuptake of serotonin from the synaptic cleft.[4]

  • Acts as a 5-HT1A receptor agonist .[1][5]

  • Acts as a 5-HT1B receptor partial agonist .[1][5]

  • Acts as a 5-HT3, 5-HT1D, and 5-HT7 receptor antagonist .[1][4][5]

This multimodal activity is thought to enhance serotonergic neurotransmission and modulate downstream effects on other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and glutamate.[5][6] The following sections detail the assays used to quantify these interactions.

Quantitative Data Summary

The in vitro activity of vortioxetine at its primary human targets is summarized in the table below. Data are presented as inhibition constants (Ki), 50% inhibitory concentrations (IC50), or 50% effective concentrations (EC50).

TargetActivity TypeAssay TypeValue (nM)Reference(s)
SERT InhibitionRadioligand Binding ([³H]-citalopram)Ki = 1.6[1][4]
Inhibition5-HT Uptake InhibitionIC50 = 5.4[3][4]
5-HT1A Receptor AgonistRadioligand BindingKi = 15[1][4]
AgonistFunctional Assay (cAMP)EC50 = 200[7]
5-HT1B Receptor Partial AgonistRadioligand BindingKi = 33[1][4]
Partial AgonistFunctional AssayEC50 = 120[7]
5-HT1D Receptor AntagonistRadioligand BindingKi = 54[1][4]
5-HT3 Receptor AntagonistRadioligand Binding ([³H]-granisetron)Ki = 3.7[1][4]
AntagonistFunctional Assay (Ca²⁺ influx)IC50 = 12[7]
5-HT7 Receptor AntagonistRadioligand BindingKi = 19[1][4]
AntagonistFunctional Assay (cAMP)IC50 = 450[7]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagents.

Radioligand Binding Assays

Principle: Radioligand binding assays are used to determine the affinity of a test compound (vortioxetine) for a specific receptor or transporter by measuring its ability to compete with a radiolabeled ligand known to bind to the target. The affinity is typically expressed as the inhibition constant (Ki).

A. SERT Binding Assay Protocol

  • Target Source: Membranes from HEK293 or CHO cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]-Citalopram or [³H]-Escitalopram.[8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Procedure:

    • Prepare cell membranes according to standard laboratory protocols.

    • In a 96-well plate, add assay buffer, cell membranes (10-20 µg protein/well), and various concentrations of this compound.

    • Add the radioligand (e.g., [³H]-Citalopram at a final concentration of ~1 nM).

    • Define non-specific binding using a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the reaction by rapid filtration through a GF/B filter plate pre-soaked in polyethylenimine (PEI).

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

B. 5-HT Receptor Binding Assay Protocol (e.g., 5-HT3 Receptor)

  • Target Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

  • Radioligand: [³H]-Granisetron.[9]

  • Assay Buffer: 50 mM HEPES, pH 7.4.

  • Procedure:

    • Follow the general procedure for the SERT binding assay (steps 1-2 above).

    • Add the radioligand (e.g., [³H]-Granisetron at a final concentration of ~0.5 nM).

    • Define non-specific binding using a high concentration of a known 5-HT3 antagonist (e.g., 10 µM ondansetron).

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate, filter, and wash as described for the SERT assay.

    • Count radioactivity and calculate the Ki value.

Functional Cell-Based Assays

Principle: Functional assays measure the biological response of a cell upon compound binding to its target. This determines whether the compound acts as an agonist, antagonist, or partial agonist.

A. 5-HT1A Agonist Functional Assay (cAMP Measurement)

  • Cell Line: CHO cells stably co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Principle: The 5-HT1A receptor is a Gi/o-coupled GPCR. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate cAMP production).

    • Add various concentrations of this compound (to determine agonism) or a fixed concentration of a known agonist (e.g., 5-HT) plus varying concentrations of vortioxetine (to determine antagonism).

    • Incubate at 37°C for 30 minutes.

    • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

    • Plot the concentration-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

B. 5-HT3 Antagonist Functional Assay (Calcium Flux)

  • Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

  • Principle: The 5-HT3 receptor is a ligand-gated ion channel that, upon activation by an agonist, allows the influx of cations, including calcium (Ca²⁺).[9] Antagonists block this influx.

  • Procedure:

    • Plate cells in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Add various concentrations of this compound and incubate for a pre-determined time (e.g., 15-30 minutes).

    • Add a fixed concentration of a 5-HT3 agonist (e.g., serotonin or m-CPBG) to stimulate the receptor.

    • Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

    • Calculate the IC50 value for vortioxetine by determining the concentration that inhibits 50% of the agonist-induced response.

Visualizations

A. Logical Diagram of Vortioxetine's Multimodal Activity

G cluster_targets Primary Molecular Targets Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A 5-HT1A Vortioxetine->HT1A Agonism HT1B 5-HT1B Vortioxetine->HT1B Partial Agonism HT3 5-HT3 Vortioxetine->HT3 Antagonism HT7 5-HT7 Vortioxetine->HT7 Antagonism HT1D 5-HT1D Vortioxetine->HT1D Antagonism

Caption: Logical relationship of vortioxetine's multi-target mechanism of action.

B. Experimental Workflow for a Radioligand Binding Assay

G A 1. Prepare Reagents (Membranes, Buffers, Ligands) B 2. Assay Plate Setup (Total, Non-Specific, Test Compound) A->B C 3. Incubation (e.g., 60 min at 25°C) B->C D 4. Rapid Filtration (Separate Bound from Free Ligand) C->D E 5. Washing (Remove Non-specifically Bound Ligand) D->E F 6. Scintillation Counting (Measure Radioactivity) E->F G 7. Data Analysis (Calculate Ki / IC50) F->G

Caption: General experimental workflow for in vitro radioligand binding assays.

C. Signaling Pathway for 5-HT1A Receptor Agonism

G Vortioxetine Vortioxetine (Agonist) Receptor 5-HT1A Receptor Vortioxetine->Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Simplified signaling pathway for vortioxetine's agonism at the 5-HT1A receptor.

References

Application Notes and Protocols: Vortioxetine Hydrobromide for Studying Cognitive Function in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing vortioxetine hydrobromide in preclinical animal models to investigate its effects on cognitive function. This document outlines detailed experimental protocols, summarizes key quantitative findings, and illustrates the underlying signaling pathways and experimental workflows.

Introduction to Vortioxetine and its Relevance in Cognitive Research

Vortioxetine is a multimodal antidepressant that has demonstrated pro-cognitive effects in both preclinical and clinical studies.[1][2] Its unique pharmacological profile, which extends beyond simple serotonin reuptake inhibition, makes it a valuable tool for investigating the complex neurobiological underpinnings of cognitive function and dysfunction.[1] In animal models, vortioxetine has been shown to improve performance in a range of cognitive domains, including memory, attention, and executive function.[3] These application notes will provide researchers with the necessary protocols and background information to effectively use vortioxetine as a pharmacological tool in cognitive research.

Mechanism of Action: A Multimodal Approach to Cognitive Enhancement

Vortioxetine's cognitive-enhancing effects are attributed to its complex and multimodal mechanism of action, which involves the modulation of multiple neurotransmitter systems.[1][4]

Primary Pharmacological Actions:

  • Serotonin (5-HT) Transporter (SERT) Inhibition: Like many antidepressants, vortioxetine blocks the reuptake of serotonin, increasing its availability in the synaptic cleft.[2]

  • 5-HT Receptor Modulation: Vortioxetine also acts as an agonist, partial agonist, or antagonist at various serotonin receptors:[2][5]

    • 5-HT1A Receptor Agonist: Activation of these receptors is associated with anxiolytic and antidepressant effects, and may contribute to cognitive enhancement.[5][6]

    • 5-HT1B Receptor Partial Agonist: This action may modulate the release of serotonin and other neurotransmitters.[5]

    • 5-HT1D Receptor Antagonist: The role of this action in cognition is still being elucidated.

    • 5-HT3 Receptor Antagonist: Blockade of 5-HT3 receptors is a key mechanism thought to underlie vortioxetine's pro-cognitive effects.[7] It is believed to disinhibit the release of several neurotransmitters, including acetylcholine and glutamate.[2]

    • 5-HT7 Receptor Antagonist: Antagonism of 5-HT7 receptors has also been implicated in improved learning and memory.[8]

Downstream Effects on Neurotransmitter Systems:

Through its actions on serotonin receptors, vortioxetine indirectly modulates other neurotransmitter systems crucial for cognition:[1][4]

  • Glutamate and GABA: Vortioxetine has been shown to enhance glutamatergic neurotransmission and inhibit GABAergic signaling in the prefrontal cortex and hippocampus, key brain regions for cognitive processing.[4][7][9][10] This is thought to be mediated, in part, through its 5-HT3 receptor antagonism on GABAergic interneurons.[4][7]

  • Acetylcholine and Histamine: Studies have shown that vortioxetine can increase the extracellular levels of acetylcholine and histamine in the medial prefrontal cortex, both of which play a role in attention and memory.[11]

Inflammatory Pathways:

Recent research also suggests that vortioxetine may exert its pro-cognitive effects through the modulation of inflammatory pathways, such as the Toll-Like Receptor 2 (TLR-2)/Nuclear Factor-Kappa B (NF-κB) signaling pathway.

Signaling Pathway Diagrams

Vortioxetine_Mechanism_of_Action cluster_vortioxetine Vortioxetine cluster_targets Primary Targets cluster_neurotransmitters Neurotransmitter Systems Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonism HT1B 5-HT1B Receptor Vortioxetine->HT1B Partial Agonism HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonism HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonism Serotonin ↑ Serotonin SERT->Serotonin GABA ↓ GABA HT1A->GABA Inhibition HT3->GABA Disinhibition Acetylcholine ↑ Acetylcholine HT3->Acetylcholine Disinhibition Histamine ↑ Histamine HT3->Histamine Disinhibition Glutamate ↑ Glutamate HT7->Glutamate Modulation Cognitive_Function Improved Cognitive Function Serotonin->Cognitive_Function Glutamate->Cognitive_Function GABA->Glutamate Inhibition Acetylcholine->Cognitive_Function Histamine->Cognitive_Function

Vortioxetine's multimodal mechanism of action.

Serotonin_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT3 5-HT3 Receptor Signaling Vortioxetine_1A Vortioxetine HT1A_Receptor 5-HT1A Receptor Vortioxetine_1A->HT1A_Receptor Agonist Gi Gi HT1A_Receptor->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Vortioxetine_3 Vortioxetine HT3_Receptor 5-HT3 Receptor (Ligand-gated ion channel) Vortioxetine_3->HT3_Receptor Antagonist Ion_Influx ↓ Cation Influx (Na+, K+, Ca2+) HT3_Receptor->Ion_Influx Depolarization ↓ Neuronal Depolarization Ion_Influx->Depolarization Neurotransmitter_Release ↓ Neurotransmitter Release (from GABA interneurons) Depolarization->Neurotransmitter_Release

Simplified signaling pathways of key serotonin receptors targeted by vortioxetine.

Experimental Protocols for Assessing Cognitive Function

The following are detailed protocols for commonly used behavioral assays in rodents to evaluate the pro-cognitive effects of vortioxetine.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory, a form of episodic memory, based on the innate tendency of rodents to explore novel objects more than familiar ones.

NOR_Workflow Habituation Day 1: Habituation (5-10 min in empty arena) Vortioxetine_Admin Day 2: Vortioxetine Administration (e.g., 10 mg/kg, i.p., 60 min prior to training) Habituation->Vortioxetine_Admin Training Day 2: Training (T1) (10 min with two identical objects) Vortioxetine_Admin->Training Retention_Interval Retention Interval (e.g., 1-24 hours) Training->Retention_Interval Testing Day 2: Testing (T2) (5-10 min with one familiar and one novel object) Retention_Interval->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis

Experimental workflow for the Novel Object Recognition (NOR) test.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.

  • A set of distinct objects, varying in shape, color, and texture, but of similar size and complexity. Objects should be heavy enough not to be easily displaced by the animal.

  • Video recording and tracking software.

  • This compound solution.

  • Vehicle control solution.

Procedure:

  • Habituation (Day 1):

    • Gently place each animal individually into the empty open field arena.

    • Allow the animal to freely explore for 5-10 minutes.

    • Return the animal to its home cage.

    • Clean the arena thoroughly between each animal to eliminate olfactory cues.

  • Vortioxetine Administration (Day 2):

    • Administer vortioxetine or vehicle to the animals at the desired dose and route (e.g., 10 mg/kg, intraperitoneally) 60 minutes prior to the training session.

  • Training (T1) (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Gently place the animal in the center of the arena, facing away from the objects.

    • Allow the animal to explore the objects for 10 minutes.

    • Record the session for later analysis.

    • Return the animal to its home cage.

  • Retention Interval:

    • A retention interval of 1 to 24 hours is typically used, depending on the aspect of memory being investigated.

  • Testing (T2) (Day 2):

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the animal back into the arena and allow it to explore for 5-10 minutes.

    • Record the session for analysis.

Data Analysis:

  • The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object and intact recognition memory.

Morris Water Maze (MWM)

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.

MWM_Workflow Acquisition_Phase Days 1-5: Acquisition Training (4 trials/day to find hidden platform) Probe_Trial Day 6: Probe Trial (Platform removed, 60s swim) Acquisition_Phase->Probe_Trial Vortioxetine_Admin_MWM Vortioxetine Administration (e.g., daily before or after training) Vortioxetine_Admin_MWM->Acquisition_Phase Visible_Platform Day 7: Visible Platform Trial (Control for sensorimotor deficits) Probe_Trial->Visible_Platform Data_Analysis_MWM Data Analysis (Escape latency, path length, time in target quadrant) Visible_Platform->Data_Analysis_MWM

Experimental workflow for the Morris Water Maze (MWM).

Materials:

  • Circular pool (e.g., 120-150 cm in diameter), filled with water made opaque with non-toxic paint.

  • Submerged escape platform (hidden 1-2 cm below the water surface).

  • Prominent visual cues placed around the room.

  • Video tracking system.

  • This compound solution.

  • Vehicle control solution.

Procedure:

  • Acquisition Training (Days 1-5):

    • Administer vortioxetine or vehicle daily, either before or after the training session, depending on whether the focus is on learning or consolidation.

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water at one of four randomized starting positions, facing the pool wall.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Remove the animal, dry it, and return it to a warming cage during the inter-trial interval (e.g., 10-15 minutes).

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel starting position.

    • Allow the animal to swim freely for 60 seconds.

    • Record the swim path.

  • Visible Platform Trial (Optional):

    • To control for non-mnemonic factors (e.g., motivation, visual acuity), a trial can be conducted with the platform visible above the water surface.

Data Analysis:

  • Acquisition: Escape latency (time to find the platform) and path length are the primary measures. A decrease in these measures over training days indicates learning.

  • Probe Trial: The percentage of time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are key measures of spatial memory.

Data Presentation: Summary of Preclinical Findings

The following tables summarize the quantitative data from key preclinical studies investigating the effects of vortioxetine on cognitive function in animal models.

Table 1: Effects of Vortioxetine in the Novel Object Recognition (NOR) Test

Animal ModelVortioxetine Dose & RouteAdministration ScheduleKey FindingsReference
Sprague-Dawley Rats10 mg/kg, i.p.Acute, 60 min before T1Significantly increased time exploring the novel object.(du Jardin et al., 2014)
5xFAD Mice10 mg/kg, i.p.Daily for ~6 weeksImproved recognition memory impairment.[12]
Sprague-Dawley Rats2.5, 5, 10 mg/kg, s.c.Acute, 60 min before trainingDose-dependently increased time spent exploring the novel object.(Mørk et al., 2013)

Table 2: Effects of Vortioxetine in the Morris Water Maze (MWM)

Animal ModelVortioxetine Dose & RouteAdministration ScheduleKey FindingsReference
5xFAD Mice10 mg/kg, i.p.Daily for ~6 weeksImproved spatial reference memory impairment.[12]
C57BL/6J Mice10 mg/kg/day (in food)Chronic (3 weeks)Improved context discrimination, a measure of spatial memory.[1]

Table 3: Effects of Vortioxetine in Other Cognitive Tasks

Cognitive TaskAnimal ModelVortioxetine Dose & RouteAdministration ScheduleKey FindingsReference
Attentional Set-ShiftingSprague-Dawley Rats10 mg/kg, i.p.Acute or sub-chronicAttenuated reversal learning impairment induced by 5-HT depletion.[5]
Contextual Fear ConditioningSprague-Dawley Rats5, 10 mg/kg, s.c.Acute, before or after acquisitionIncreased freezing time during retention test, indicating enhanced fear memory.(Mørk et al., 2013)
Y-Maze Spontaneous Alternation5-HT-depleted Rats10 mg/kg, s.c.AcuteReversed deficits in spatial working memory.(du Jardin et al., 2014)

Conclusion

This compound is a valuable pharmacological tool for investigating the neurobiological mechanisms of cognitive function in animal models. Its multimodal mechanism of action provides a unique opportunity to probe the roles of various serotonin receptors and their downstream effects on other neurotransmitter systems in learning, memory, and executive function. The protocols and data presented in these application notes offer a solid foundation for researchers to design and execute robust preclinical studies to further elucidate the pro-cognitive effects of vortioxetine and explore its therapeutic potential for cognitive deficits in various neuropsychiatric and neurological disorders.

References

Synthesis of High-Purity Vortioxetine Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of high-purity vortioxetine hydrobromide, a multimodal antidepressant. The following sections outline various synthetic strategies, purification methods, and analytical techniques to ensure a high degree of purity suitable for pharmaceutical development.

Introduction

Vortioxetine, chemically known as 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine, is a serotonin modulator and simulator. Its hydrobromide salt is the active pharmaceutical ingredient in Brintellix®. The synthesis of this compound with high purity is critical for its safety and efficacy. This document details established methods for its preparation and purification, providing researchers with the necessary information to reproduce these processes.

Synthetic Strategies for Vortioxetine

Several synthetic routes to vortioxetine have been developed, primarily focusing on the formation of the key aryl-sulfur and aryl-piperazine bonds. The choice of a specific route may depend on factors such as starting material availability, scalability, and desired purity profile.

Diagram of Synthetic Pathways

G cluster_0 Route 1: Palladium-Catalyzed Buchwald-Hartwig Amination cluster_1 Route 2: Nucleophilic Aromatic Substitution and Cyclization A1 2,4-Dimethylthiophenol C1 1-(2-Bromophenylsulfanyl)-2,4-dimethylbenzene A1->C1 Pd Catalyst, Phosphine Ligand B1 1,2-Dibromobenzene B1->C1 E1 Vortioxetine C1->E1 Pd Catalyst, Phosphine Ligand D1 Piperazine D1->E1 F1 This compound E1->F1 HBr A2 1-Chloro-2-nitrobenzene C2 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene A2->C2 K2CO3, MeCN B2 2,4-Dimethylbenzenethiol B2->C2 D2 2-((2,4-Dimethylphenyl)thio)aniline C2->D2 Reduction (e.g., H2, Raney Ni) F2 Vortioxetine D2->F2 1,2-Dichlorobenzene, 160-170 °C E2 Bis(2-chloroethyl)amine E2->F2 G2 This compound F2->G2 HBr

Caption: Synthetic routes for this compound.

Quantitative Data Summary

The following table summarizes the reported yields and purities for different synthetic and purification methods.

Method/RouteKey Reagents/SolventsYield (%)Purity (%)Reference
Synthesis
Palladium-Catalyzed AminationPd catalyst, phosphine ligand6195 (HPLC)[1]
Nucleophilic Substitution and CyclizationK2CO3, MeCN; H2, Raney Ni; 1,2-dichlorobenzene71 (overall)99.3 (HPLC)[2]
One-Pot SynthesisPd2dba3, BINAP, NaOtBu, Toluene77-84N/A[2]
From 2,4-dimethyl thiophenol and o-bromonitrobenzeneCatalytic hydrogenation, Sandmeyer reaction, HBr96.699.73[3]
Purification
RecrystallizationIsopropyl acetate96.699.73[3]
Recrystallization2-Butanol or 2-Butanol/water mixtureN/AN/A[1][4]
RecrystallizationIsopropanol/Ethyl acetate (1:30)93.299.86[5]

N/A: Not available in the cited sources.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution and Cyclization

This protocol is based on a practical and commercial process for preparing this compound.[2]

Step 1: Synthesis of 2,4-Dimethyl-1-[(2-nitrophenyl)sulfanyl]benzene

  • To a solution of 1-chloro-2-nitrobenzene and 2,4-dimethylbenzenethiol in acetonitrile, add potassium carbonate.

  • Reflux the mixture for 10 hours.

  • After cooling, the crude product is purified by recrystallization from acetonitrile to yield the pure product.

    • Yield: 89%[2]

Step 2: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline

  • Perform catalytic hydrogenation of the product from Step 1 using hydrogen gas and a Raney nickel catalyst in methanol at room temperature.

  • Monitor the reaction until completion.

  • Isolate the aniline product after catalyst filtration and solvent removal.

Step 3: Synthesis of Vortioxetine and its Hydrobromide Salt

  • React the aniline from Step 2 with bis(2-chloroethyl)amine hydrochloride in 1,2-dichlorobenzene.

  • Heat the reaction mixture to 160–170 °C for 3-4 hours.

  • After cooling to room temperature, add 40% hydrobromic acid to the reaction solution to precipitate this compound.

  • Filter and dry the product.

    • Overall Yield: 71%[2]

    • Purity: 99.3% (by HPLC)[2]

Protocol 2: Purification of this compound by Recrystallization

This protocol describes the purification of crude this compound to achieve high purity.

Method A: Recrystallization from Isopropyl Acetate [3]

  • Dissolve 20.0 g of crude vortioxetine in 200 ml of isopropyl acetate by stirring in a 60 °C water bath.

  • In a separate three-necked flask, add 11.2 g of hydrobromic acid solution (≥ 40%) to 120 ml of isopropyl acetate and stir.

  • Slowly add the vortioxetine solution to the hydrobromic acid solution while maintaining the temperature at 30-40 °C.

  • Stir the mixture for 30 minutes after the addition is complete.

  • Filter the resulting precipitate by suction, wash the filter cake with isopropyl acetate, and dry it in a blast oven at 60 °C for 24 hours.

    • Yield: 96.6%[3]

    • Purity: 99.73%[3]

Method B: Recrystallization from 2-Butanol/Water [1][6]

  • Dissolve the crude this compound in a mixture of 2-butanol and water. The ratio of 2-butanol to water can be varied (e.g., 1:1, 1:0.75, 1:0.5, 1:0.25, or 1:0.1).[6]

  • Heat the mixture to obtain a clear solution.

  • Allow the solution to cool down to crystallize the product.

  • Filter the crystals, wash with a cold solvent mixture, and dry under vacuum. This method is reported to yield a snow-white product.[1]

Workflow for Synthesis and Purification

G cluster_workflow General Workflow Start Starting Materials Synthesis Chemical Synthesis of Crude Vortioxetine Start->Synthesis Isolation Isolation of Crude Product Synthesis->Isolation Purification Recrystallization for High Purity Isolation->Purification Analysis Purity Analysis (e.g., HPLC) Purification->Analysis Final High-Purity this compound Analysis->Final

References

Illuminating the Multimodal Mechanism of Vortioxetine: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the investigation of vortioxetine's complex mechanism of action. Vortioxetine, a multimodal antidepressant, exhibits a unique pharmacological profile characterized by its interaction with the serotonin transporter (SERT) and multiple serotonin (5-HT) receptors. Understanding these interactions at a cellular level is crucial for elucidating its therapeutic effects and exploring its potential in other neurological disorders.

This document offers detailed protocols for key in vitro assays, enabling researchers to quantify vortioxetine's binding affinity, functional activity at its primary targets, and its impact on downstream signaling pathways and neuronal plasticity.

Vortioxetine's Pharmacological Profile

Vortioxetine's mechanism of action is multifaceted, involving the following key interactions:

  • Serotonin Transporter (SERT) Inhibition : Vortioxetine potently inhibits the reuptake of serotonin.[1][2]

  • 5-HT Receptor Modulation : It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[2][3]

This combination of activities is believed to contribute to its overall antidepressant efficacy by modulating serotonergic neurotransmission and influencing downstream signaling cascades that regulate neuronal function and plasticity.

Quantitative Analysis of Vortioxetine's Activity

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of vortioxetine at its primary molecular targets. This data provides a quantitative basis for designing and interpreting cell-based experiments.

Table 1: Vortioxetine Binding Affinities (Ki) at Human Serotonin Receptors and Transporter

TargetBinding Affinity (Ki, nM)
Serotonin Transporter (SERT)1.6[3]
5-HT1A Receptor15[3]
5-HT1B Receptor33[3]
5-HT1D Receptor54[3]
5-HT3 Receptor3.7[3]
5-HT7 Receptor19[3]

Table 2: Vortioxetine Functional Activity (IC50/EC50) at Human Serotonin Receptors and Transporter

TargetFunctional AssayPotency (IC50/EC50, nM)
SERT[3H]-5-HT Uptake Inhibition5.4
5-HT1AcAMP Inhibition25.4 (pM) (agonist)
5-HT1B--
5-HT3Ca2+ Influx Inhibition12 (antagonist)
5-HT7--

Experimental Protocols

This section provides detailed methodologies for key cell-based assays to investigate vortioxetine's mechanism of action.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of vortioxetine for serotonin receptors and the serotonin transporter.

Principle: This competitive binding assay measures the ability of vortioxetine to displace a specific radiolabeled ligand from its target receptor or transporter in cell membrane preparations.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT3, etc.) or SERT.

  • Radioligands (e.g., [3H]-Citalopram for SERT, [3H]-8-OH-DPAT for 5-HT1A, [3H]-GR65630 for 5-HT3).

  • Vortioxetine solutions of varying concentrations.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the target receptor/transporter in a cold lysis buffer and pellet the membranes by centrifugation.[4] Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

    • 50 µL of vortioxetine solution at various concentrations (typically in triplicate).

    • 50 µL of the specific radioligand at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation (containing 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the target) for 60-120 minutes with gentle agitation to reach equilibrium.[4]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[4]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the vortioxetine concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing Target) setup Set up 96-well Plate: - Membranes - Radioligand - Vortioxetine prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter and Wash to Separate Bound/Free incubate->filter count Scintillation Counting filter->count analyze Calculate Ki value count->analyze G cluster_0 Vortioxetine Signaling Pathways cluster_1 Direct Targets cluster_2 Downstream Effects Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A 5-HT1A Vortioxetine->HT1A Agonism HT1B 5-HT1B Vortioxetine->HT1B Partial Agonism HT3 5-HT3 Vortioxetine->HT3 Antagonism HT7 5-HT7 Vortioxetine->HT7 Antagonism Neurotransmitter_Release Modulation of Neurotransmitter Release (Glutamate, GABA, DA, NE) SERT->Neurotransmitter_Release Signaling_Cascades Activation of Signaling Cascades HT1A->Signaling_Cascades HT3->Neurotransmitter_Release Neuronal_Plasticity Enhanced Neuronal Plasticity Neurotransmitter_Release->Neuronal_Plasticity Signaling_Cascades->Neuronal_Plasticity e.g., CREB/BDNF G cluster_0 Neurite Outgrowth Assay Experimental Workflow seed Seed SH-SY5Y Cells on Coated Plates differentiate Induce Differentiation (Retinoic Acid) seed->differentiate treat Treat with Vortioxetine differentiate->treat incubate Incubate for Neurite Growth treat->incubate fix_stain Fix and Stain for Neuronal Markers incubate->fix_stain image_analyze High-Content Imaging and Analysis fix_stain->image_analyze

References

Application Notes and Protocols for Preclinical Vortioxetine Hydrobromide Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical experimental design for studying vortioxetine hydrobromide, a multimodal antidepressant. Detailed protocols for key in vitro and in vivo assays are provided to facilitate the investigation of its pharmacological profile and therapeutic potential.

Introduction to this compound

Vortioxetine is a multimodal antidepressant that acts as a serotonin (5-HT) reuptake inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist of 5-HT1D, 5-HT3, and 5-HT7 receptors.[1][2][3] This complex mechanism of action is thought to contribute to its antidepressant and pro-cognitive effects by modulating neurotransmission in multiple systems, including serotonin, norepinephrine, dopamine, acetylcholine, and glutamate.[1][4] Preclinical studies have demonstrated its efficacy in animal models of depression and cognitive dysfunction, suggesting a distinct profile compared to traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5][6]

Key Preclinical Experimental Areas

Preclinical evaluation of this compound typically involves a combination of in vitro and in vivo studies to characterize its mechanism of action and therapeutic effects.

  • In Vitro Assays: These are crucial for determining the binding affinities and functional activities of vortioxetine at its various molecular targets.

  • In Vivo Behavioral Models: These models are used to assess the antidepressant-like and pro-cognitive effects of vortioxetine in whole organisms.

  • Neurochemical Analysis: Techniques like microdialysis are employed to measure the effects of vortioxetine on extracellular neurotransmitter levels in specific brain regions.

  • Electrophysiology: These studies investigate the impact of vortioxetine on neuronal activity and synaptic plasticity.

  • Neuroplasticity and Signaling Pathway Analysis: Molecular biology techniques are used to explore the effects of vortioxetine on downstream signaling cascades and markers of neuroplasticity.

In Vitro Experimental Protocols

Receptor Binding Affinity Assays

This protocol outlines the determination of vortioxetine's binding affinity for various serotonin receptors and the serotonin transporter (SERT).

Objective: To quantify the binding affinity (Ki) of vortioxetine for human 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT7 receptors, and SERT.

Methodology: Radioligand binding assays are performed using cell membranes expressing the target receptor or transporter.

Data Presentation:

TargetRadioligandCell LineKi (nM)
hSERT[³H]CitalopramCHO1.6
h5-HT1A[³H]8-OH-DPATHEK29315
h5-HT1B[³H]GR125743CHO33
h5-HT1D[³H]SB269970HEK29354
h5-HT3A[³H]GranisetronHEK2933.7
h5-HT7[³H]SB269970CHO19

hSERT: human Serotonin Transporter; h5-HT: human 5-hydroxytryptamine

Protocol:

  • Membrane Preparation: Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the target receptor/transporter. Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a specific radioligand and varying concentrations of this compound in a suitable buffer.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of vortioxetine that inhibits 50% of the specific radioligand binding (IC50). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Diagram:

G Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition Receptors 5-HT Receptors (1A, 1B, 1D, 3, 7) Vortioxetine->Receptors Modulation SynapticCleft Synaptic Cleft SERT->SynapticCleft Serotonin Reuptake PostsynapticNeuron Postsynaptic Neuron Receptors->PostsynapticNeuron Signal Transduction

Caption: Vortioxetine's multimodal mechanism of action.

In Vivo Experimental Protocols

Forced Swim Test (FST) for Antidepressant-Like Activity in Rats

This protocol describes the use of the FST to evaluate the antidepressant-like effects of vortioxetine.

Objective: To assess the effect of vortioxetine on immobility time in a rodent model of behavioral despair.

Methodology: The FST involves placing a rat in a cylinder of water from which it cannot escape and measuring the time it remains immobile. A reduction in immobility time is indicative of an antidepressant-like effect.[7][8]

Data Presentation:

Treatment GroupDose (mg/kg, s.c.)Immobility Time (seconds)
Vehicle-180 ± 15
Vortioxetine5120 ± 12
Vortioxetine1095 ± 10**
Fluoxetine (Active Control)20110 ± 14

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.

Protocol:

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Procedure:

    • Pre-test (Day 1): Place each rat individually in the cylinder for 15 minutes. This session is for habituation.

    • Drug Administration (Day 2): Administer this compound (5 or 10 mg/kg, subcutaneous) or vehicle 60 minutes before the test session.

    • Test Session (Day 2): Place the rats in the cylinder for a 5-minute test session.

  • Scoring: Record the session with a video camera. An observer, blind to the treatment conditions, scores the duration of immobility (the rat makes only minimal movements to keep its head above water).

  • Data Analysis: Compare the immobility times between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Experimental Workflow Diagram:

G start Day 1: Pre-test Session (15 min swim) drug_admin Day 2: Drug Administration (Vortioxetine or Vehicle) start->drug_admin test_session Day 2: Test Session (5 min swim) drug_admin->test_session scoring Video Recording & Scoring (Immobility Time) test_session->scoring analysis Data Analysis scoring->analysis

Caption: Forced Swim Test experimental workflow.

Novel Object Recognition (NOR) Test for Pro-Cognitive Effects in Mice

This protocol details the NOR test to assess the effects of vortioxetine on learning and memory.

Objective: To evaluate the ability of vortioxetine to enhance recognition memory.

Methodology: The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[9] An improvement in the discrimination index indicates enhanced memory.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Discrimination Index (%)
Vehicle-55 ± 5
Vortioxetine1075 ± 6*
Scopolamine (Amnesia Model)148 ± 4#
Scopolamine + Vortioxetine1 + 1068 ± 5**

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle; #p < 0.05 compared to vehicle; *p < 0.05 compared to scopolamine alone.

Protocol:

  • Apparatus: An open-field box (e.g., 40 x 40 x 40 cm).

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Habituation (Day 1): Allow each mouse to explore the empty open-field box for 10 minutes.

    • Training (Day 2): Place two identical objects in the box and allow the mouse to explore for 10 minutes.

    • Drug Administration: Administer this compound (10 mg/kg, oral gavage) or vehicle 60 minutes before the training session. In amnesia models, a substance like scopolamine can be administered prior to the drug.

    • Testing (Day 3 - 24h after training): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

  • Scoring: Record the time spent exploring each object (nose sniffing or touching). Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.

  • Data Analysis: Compare the discrimination indices between groups using appropriate statistical methods.

Logical Relationship Diagram:

G cluster_0 Training Phase cluster_1 Testing Phase (24h later) a Familiar Object 1 c Familiar Object 1 b Familiar Object 2 d Novel Object b->d Replaced by

Caption: Novel Object Recognition test paradigm.

Neurochemical, Electrophysiological, and Molecular Protocols

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine in the prefrontal cortex of awake, freely moving rats following vortioxetine administration.[5]

Protocol:

  • Surgical Implantation: Anesthetize rats and stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex. Allow for a recovery period of at least 48 hours.

  • Microdialysis: On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least 60 minutes to establish a stable baseline.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) and continue collecting dialysate samples for at least 3 hours.

  • Sample Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the results as a percentage change from the baseline average.

Electrophysiology in Hippocampal Slices

Objective: To investigate the effects of vortioxetine on synaptic plasticity, such as long-term potentiation (LTP), in the hippocampus.[2]

Protocol:

  • Slice Preparation: Rapidly dissect the hippocampus from a rat brain and prepare acute coronal slices (300-400 µm thick) in ice-cold, oxygenated aCSF.

  • Recording: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons or field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum.

  • Baseline Recording: Record baseline synaptic responses for at least 20 minutes.

  • Drug Application: Bath-apply vortioxetine (e.g., 10 µM) for a specified duration.

  • LTP Induction: Induce LTP using a high-frequency stimulation protocol (e.g., theta-burst stimulation).

  • Post-Induction Recording: Record synaptic responses for at least 60 minutes after LTP induction.

  • Data Analysis: Measure the magnitude of LTP as the percentage increase in the fEPSP slope or amplitude compared to the baseline.

Western Blotting for Neuroplasticity Markers

Objective: To assess the effect of chronic vortioxetine treatment on the expression of neuroplasticity-related proteins, such as brain-derived neurotrophic factor (BDNF) and postsynaptic density protein 95 (PSD-95), in the hippocampus.

Protocol:

  • Chronic Treatment: Treat animals with this compound (e.g., 10 mg/kg/day, p.o.) or vehicle for 21 days.

  • Tissue Collection: Euthanize the animals and rapidly dissect the hippocampus.

  • Protein Extraction: Homogenize the tissue in lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against BDNF, PSD-95, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Signaling Pathway Diagram:

G Vortioxetine Vortioxetine SerotoninSystem Serotonin System Modulation Vortioxetine->SerotoninSystem GlutamateSystem Glutamatergic System Modulation SerotoninSystem->GlutamateSystem BDNF_TrkB BDNF/TrkB Signaling GlutamateSystem->BDNF_TrkB SynapticPlasticity Synaptic Plasticity (LTP, Synaptogenesis) BDNF_TrkB->SynapticPlasticity CognitiveFunction Improved Cognitive Function SynapticPlasticity->CognitiveFunction

Caption: Putative signaling cascade for vortioxetine's pro-cognitive effects.

References

Troubleshooting & Optimization

overcoming vortioxetine hydrobromide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with vortioxetine hydrobromide in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is characterized as slightly soluble in water.[1][2] Its solubility is significantly influenced by the pH of the aqueous medium. At ambient temperature, the solubility in water is approximately 1.3 mg/mL (as base) at a pH of 5.5.[1] However, the solubility decreases as the pH increases, dropping to about 50 µg/mL (as base) at pH 7.4.[1] Some studies suggest that at pH 6.8, the solubility in a 50 mM phosphate buffer can be as low as 0.078 mg/mL.[3]

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Difficulty in dissolving this compound in aqueous buffers is a common issue, primarily due to its pH-dependent solubility.[1][4][5] If your buffer has a neutral or alkaline pH, you will likely encounter solubility problems. The solubility of this compound decreases at a higher pH.[4][5] Another factor could be the crystalline form of the compound, as different polymorphic forms can exhibit different solubility characteristics.[6]

Q3: Can I use organic solvents to aid in the dissolution of this compound?

A3: Yes, using a water-miscible organic solvent is a recommended strategy. This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[7] A common and effective method is to first dissolve the compound in a small amount of DMSO and then dilute it with your aqueous buffer of choice.[7]

Q4: What is the recommended procedure for preparing a stock solution of this compound?

A4: To prepare a stock solution, it is advisable to first dissolve the this compound solid in an organic solvent like DMSO.[7] For instance, a stock solution can be made by dissolving the compound in DMSO to a concentration of 2 mg/mL, which should result in a clear solution. For maximum solubility in aqueous buffers, this DMSO stock solution should then be diluted with the desired buffer.[7] It is important to note that aqueous solutions of this compound may not be stable for long periods, and it is often recommended not to store them for more than one day.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitate forms after diluting a DMSO stock solution in aqueous buffer. The final concentration of this compound in the aqueous buffer exceeds its solubility at the buffer's pH. The percentage of DMSO in the final solution may be too low to maintain solubility.- Decrease the final concentration of this compound. - Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). - Adjust the pH of the aqueous buffer to a more acidic value if your experiment allows.
Inconsistent results in bioassays. Poor solubility or precipitation of the compound in the assay medium leading to inaccurate concentrations. Degradation of the compound in the aqueous solution.- Visually inspect for any precipitation before and during the experiment. - Prepare fresh dilutions from the stock solution for each experiment. - Consider using a different salt form of vortioxetine, such as vortioxetine lactate, which has higher solubility in polar solvents.[3]
Difficulty dissolving the powder directly in an acidic buffer. The rate of dissolution may be slow. The buffer capacity might be insufficient to maintain the low pH required for dissolution.- Use sonication or gentle heating to aid dissolution. - Ensure the buffer concentration is sufficient. - As a best practice, prepare a concentrated stock in an organic solvent like DMSO first.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water (pH 5.5)~1.3 mg/mL (as base)[1]
Water (pH 7.4)~50 µg/mL (as base)[1]
50 mM Phosphate Buffer (pH 6.8)~0.078 mg/mL[3]
Ethanol~5 mg/mL[7]
DMSO~30 mg/mL[7]
Dimethylformamide (DMF)~30 mg/mL[7]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of pure DMSO to achieve the target concentration (e.g., 2 mg/mL or 30 mg/mL[7]).

  • Mixing: Vortex or sonicate the solution until the solid is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution at 2-8°C. It is recommended to purge the solvent with an inert gas before preparing the solution.[7]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS) and adjust the pH as required for your experiment.

  • Dilution: Based on your final desired concentration, calculate the volume of the DMSO stock solution needed.

  • Mixing: While vortexing the aqueous buffer, add the calculated volume of the DMSO stock solution dropwise to the buffer. This gradual addition helps to prevent precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.

  • Usage: Use the freshly prepared aqueous solution promptly. It is not recommended to store the aqueous solution for more than one day.[7]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Experimental Use cluster_troubleshooting Troubleshooting weigh Weigh Vortioxetine HBr Powder dissolve Dissolve in DMSO weigh->dissolve dilute Dilute DMSO Stock into Buffer dissolve->dilute DMSO Stock buffer Prepare Aqueous Buffer buffer->dilute assay Use in Experiment dilute->assay precipitate Precipitation? dilute->precipitate adjust Adjust Concentration or pH precipitate->adjust Yes adjust->dilute

Caption: Workflow for preparing this compound solutions.

logical_relationship cluster_factors Factors Affecting Solubility cluster_outcome Outcome ph pH of Aqueous Buffer solubility Vortioxetine HBr Solubility ph->solubility Inverse Relationship (Higher pH, Lower Solubility) solvent Solvent System (Aqueous vs. Organic Cosolvent) solvent->solubility Direct Influence (Organic Cosolvents Increase Solubility) form Physical Form (Crystalline vs. Amorphous) form->solubility Direct Influence (Amorphous form has higher solubility)

Caption: Factors influencing this compound solubility.

References

troubleshooting vortioxetine hydrobromide synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Vortioxetine Hydrobromide Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Several synthetic routes exist, with the most prevalent ones being:

  • Palladium-Catalyzed Coupling: These methods often involve the coupling of 2,4-dimethylthiophenol with a halogenated phenylpiperazine derivative, or a multi-step process coupling components like 1-bromo-2-iodobenzene and 1-Boc-piperazine.[1][2] While effective, these routes can be costly due to the use of palladium catalysts and phosphine ligands, which may require subsequent removal.[1]

  • Nucleophilic Substitution and Cyclization: A widely used practical route starts with commercially available materials like 1-chloro-2-nitrobenzene and 2,4-dimethylbenzenethiol.[1] The process typically involves nucleophilic aromatic substitution, followed by the reduction of the nitro group to an aniline, and a final cyclization step with bis(2-chloroethyl)amine to form the piperazine ring, before salt formation with hydrobromic acid.[1][3][4]

Q2: What are the main classes of impurities encountered during vortioxetine synthesis?

A2: Impurities in this compound synthesis can be broadly categorized into three groups:

  • Process-Related Impurities: These include unreacted starting materials, intermediates such as 2-[(2,4-dimethylphenyl)thio]aniline, and byproducts from side reactions.[3][5]

  • Isomeric Impurities: These impurities are structurally very similar to vortioxetine, differing only in the position of the methyl groups on the phenylthio ring (e.g., 2,5-dimethyl, 3,5-dimethyl, or 2,6-dimethyl isomers).[6][7] Their similar properties make them challenging to separate from the final product.

  • Degradation Products: Vortioxetine is known to be unstable under oxidative and photolytic stress conditions.[8][9] A common degradation product is Vortioxetine Sulfoxide.[7][10]

Q3: How critical is the final purification step for achieving high-purity this compound?

A3: The final purification is crucial for removing residual impurities and achieving the high purity required for pharmaceutical applications (>99.5%).[11] Recrystallization is the most common method. The choice of solvent is critical; solvents such as isopropyl acetate, ethanol, and 2-butanol have been shown to be effective.[3][12][13] A mixture of 2-butanol and water has been specifically noted for producing a high-purity, snow-white product that meets ICH quality standards.[13]

Q4: Which analytical techniques are recommended for impurity profiling of vortioxetine?

A4: High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of vortioxetine and its related substances.[6][14]

  • Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly used for general impurity profiling.[14][15] For separating structurally similar isomeric impurities, normal-phase HPLC (NP-LC) with a chiral stationary phase may be necessary.[6]

  • Detection: A Diode Array Detector (DAD) is suitable for routine analysis, with a detection wavelength typically set around 226 nm.[9][16] For structural elucidation and identification of unknown impurities, mass spectrometry (LC-MS/MS) is employed.[8]

Troubleshooting Guide

Problem 1: High levels of isomeric impurities are detected in the final product.

  • Question: My final batch of this compound shows high levels of the 2,5-dimethyl and 3,5-dimethyl isomers, which are difficult to remove by standard recrystallization. What is the likely cause and how can I resolve this?

  • Answer:

    • Potential Cause: The primary source of isomeric impurities is the purity of the 2,4-dimethylthiophenol starting material. Contamination of this raw material with other xylenethiol isomers (e.g., 2,5-dimethylthiophenol or 3,5-dimethylthiophenol) will lead to the formation of the corresponding vortioxetine isomers.

    • Troubleshooting Steps:

      • Analyze Raw Materials: Perform a thorough quality analysis (e.g., using GC-MS or HPLC) of the 2,4-dimethylthiophenol starting material to check for the presence of isomers.

      • Source High-Purity Reagents: Procure starting materials from a reputable supplier with a certificate of analysis confirming high isomeric purity.

      • Optimize Chromatography: If isomeric impurities are already present in the final product, standard RP-HPLC may not be sufficient for separation. Develop a specialized normal-phase HPLC method, potentially using a chiral column like Chiralpak-IA, to resolve and quantify these isomers.[6]

      • Selective Crystallization: Experiment with different solvent systems for recrystallization. While challenging, a highly optimized crystallization process may offer some enrichment of the desired 2,4-isomer.

Problem 2: The final product has a yellow or off-white color instead of being pure white.

  • Question: After synthesis and drying, my this compound powder has a distinct yellow tint. What causes this discoloration and how can it be prevented?

  • Answer:

    • Potential Cause: Coloration can be due to the presence of oxidized impurities or residual palladium from catalyst-based synthesis routes.[1] High-temperature reaction steps, particularly the cyclization to form the piperazine ring (often conducted at 160–170 °C), can generate color-forming byproducts if not carefully controlled.[3]

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure that high-temperature reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Purification of Intermediates: Purify key intermediates, such as 2-[(2,4-dimethylphenyl)thio]aniline, before proceeding to the final steps. Recrystallization of intermediates can remove impurities that may contribute to color later on.[1]

      • Heavy Metal Removal: If a palladium catalyst was used, implement a step to remove residual metal. This can involve treatment with activated carbon or column chromatography.[1]

      • Optimized Final Crystallization: The final crystallization step is critical for color removal. A process using a mixture of 2-butanol and water has been shown to be particularly effective in yielding a snow-white product.[13] Another effective method is to reflux the crude product in ethanol, followed by cooling and filtration.[3]

Problem 3: An unknown peak is observed in the HPLC chromatogram, especially after storage.

  • Question: An unknown impurity peak, with a shorter retention time than vortioxetine, has appeared in the HPLC analysis of a batch that was stored for several weeks. What could this impurity be?

  • Answer:

    • Potential Cause: This is likely a degradation product. Vortioxetine is susceptible to oxidation, which can occur upon exposure to air and/or light over time.[8] The most probable identity of this peak is Vortioxetine Sulfoxide , an oxidative degradation product.[7][10] Forced degradation studies show that vortioxetine degrades under oxidative (e.g., H₂O₂) and photolytic conditions.[8][14]

    • Troubleshooting Steps:

      • Confirm Identity: Use LC-MS to determine the mass of the impurity. Vortioxetine Sulfoxide will have a mass increase of 16 amu (due to the additional oxygen atom) compared to the parent molecule.

      • Storage Conditions: Store the final product and key intermediates protected from light in well-sealed containers, preferably under an inert atmosphere, to minimize oxidative and photolytic degradation.

      • Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can effectively separate the parent drug from its degradation products. The appearance of new peaks over time confirms that degradation is occurring.[9]

Data Presentation: Impurity Control

The following tables summarize quantitative data related to vortioxetine purity and degradation.

Table 1: Achievable Purity Levels via Different Synthetic Protocols

Synthetic Route/Purification MethodFinal Purity (by HPLC)Reference
Nucleophilic Substitution, Cyclization, and HBr Salt Formation99.3%[1]
Final Recrystallization from Ethanol>99%[3]
Final Recrystallization from Isopropyl Acetate99.73%[12]
Purification using 2-butanol/water mixture>99% (ICH Quality)[13]

Table 2: Results from Forced Degradation Studies

Stress ConditionDegradation of VortioxetineReference
Acid Hydrolysis (e.g., HCl)~9.9%[14]
Base Hydrolysis (e.g., NaOH)Stable[8]
Oxidative (e.g., H₂O₂)~8.0%[14]
Thermal StressStable[8]
Photolytic Stress (UV light)Significant Degradation[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a practical, multi-step synthesis that avoids palladium catalysts.[1][3]

  • Step 1: Synthesis of 1-((2,4-dimethylphenyl)thio)-2-nitrobenzene

    • A mixture of 1-chloro-2-nitrobenzene (1.0 mol), 2,4-dimethylbenzenethiol (1.05 mol), and potassium carbonate (1.2 mol) in acetonitrile is stirred and heated at reflux for approximately 10 hours.

    • The mixture is cooled to room temperature and filtered. The filtrate is concentrated to yield the crude product, which is then purified by recrystallization from acetonitrile.

  • Step 2: Synthesis of 2-((2,4-dimethylphenyl)thio)aniline

    • The product from Step 1 (0.62 mol) and Raney Nickel (wet, ~40 g) are added to methanol.

    • The mixture is stirred for 6 hours at room temperature under a hydrogen atmosphere (1 atm).

    • The mixture is filtered through Celite, and the filtrate is concentrated to yield the aniline product.

  • Step 3: Synthesis and Salt Formation of this compound

    • A suspension of the aniline from Step 2 (0.35 mol) and bis(2-chloroethyl)amine hydrochloride (0.46 mol) in 1,2-dichlorobenzene is heated at 160–170 °C for approximately 4 hours.

    • The mixture is cooled to room temperature, and 40% hydrobromic acid (HBr) is added. The solution is stirred overnight.

    • The resulting solid is collected by filtration, washed with cold ethanol, and dried to afford this compound as an off-white solid.[3]

Protocol 2: HPLC Method for Impurity Analysis

This protocol describes a general stability-indicating RP-HPLC method.

  • Chromatographic System:

    • Column: INERTSIL ODS-3V C18 (or equivalent), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of Ammonium acetate buffer (pH 4.5) and Acetonitrile in a 40:60 (v/v) ratio.[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35-42 °C.[16]

    • Detection Wavelength: 226 nm.[9]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase to a concentration of approximately 2000 µg/mL for the determination of impurities.[6]

  • Procedure:

    • Inject the sample solution into the HPLC system.

    • Identify and quantify impurities based on their retention times relative to the main vortioxetine peak. The method should be validated to ensure it can separate vortioxetine from its known process-related and degradation impurities.

Visualizations

G cluster_0 This compound Synthesis Pathway A 2,4-Dimethylthiophenol + 1-Chloro-2-nitrobenzene B 1-((2,4-dimethylphenyl)thio) -2-nitrobenzene A->B Nucleophilic Substitution (K2CO3, MeCN, Reflux) C 2-((2,4-dimethylphenyl)thio) aniline B->C Nitro Group Reduction (H2, Raney Ni, MeOH) D Vortioxetine (Free Base) C->D Cyclization with bis(2-chloroethyl)amine HCl (1,2-dichlorobenzene, 160-170°C) E This compound D->E Salt Formation (40% HBr)

Caption: A common synthetic pathway for this compound.

G cluster_1 Troubleshooting Workflow: Unknown HPLC Impurity Start Unknown Peak Detected in HPLC of Stored Sample CheckRT Is Retention Time (RT) shorter than Vortioxetine? Start->CheckRT OxidativeDP Hypothesis: Oxidative Degradation Product (e.g., Sulfoxide) CheckRT->OxidativeDP Yes ProcessImp Hypothesis: Process-Related Impurity or Other Degradant CheckRT->ProcessImp No LCMS Perform LC-MS Analysis OxidativeDP->LCMS ProcessImp->LCMS MassCheck Does Mass = Vortioxetine + 16 amu? LCMS->MassCheck Confirm Impurity Confirmed as Vortioxetine Sulfoxide MassCheck->Confirm Yes ReEvaluate Investigate Other Impurities (Starting Materials, Byproducts) MassCheck->ReEvaluate No Solution Action: Improve storage conditions. Protect from light and air. Confirm->Solution

Caption: Logical workflow for identifying an unknown impurity.

References

Technical Support Center: Analysis of Vortioxetine and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for detecting vortioxetine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for vortioxetine?

A1: Vortioxetine is susceptible to degradation under specific stress conditions. Forced degradation studies have shown that it is particularly sensitive to oxidative and photolytic conditions.[1][2][3][4] It is relatively stable under thermal, acidic, and basic stress conditions.[3][4] Under oxidative stress, one of the major degradation products formed involves the oxidation of the sulfide group.[1] Photolytic degradation can also lead to the formation of several degradation products.[3][4]

Q2: Which analytical techniques are most suitable for detecting vortioxetine and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is a commonly used and robust method for the quantification of vortioxetine in the presence of its degradation products.[1][2][5][6][7] For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with high-resolution mass analyzers like Quadrupole Time-of-Flight (QTOF), is the preferred technique.[1][2][3][4]

Q3: What are the key considerations for developing a stability-indicating HPLC method for vortioxetine?

A3: A successful stability-indicating method must be able to separate the parent drug, vortioxetine, from all potential degradation products and process-related impurities.[8] Key parameters to optimize include:

  • Column Chemistry: C18 columns are widely used and effective.[1][7][9][10] Polar-RP columns have also been shown to provide good peak shape and efficiency.[2][5][6]

  • Mobile Phase Composition: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically used. The pH of the buffer and the use of additives like triethylamine or diethylamine can significantly impact peak shape and resolution.[1][2][5][6][7][10]

  • Detection Wavelength: A detection wavelength of around 226-228 nm is commonly used for vortioxetine and its degradation products.[1][5][7]

  • Forced Degradation Studies: The method must be validated by subjecting a sample of vortioxetine to forced degradation under various stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the degradation products are well-separated from the main peak.[1][2][3][4][9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) for vortioxetine - Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Adjust the pH of the mobile phase buffer. An acidic pH (e.g., 3.5) is often effective.[2][5][6]- Add a competing base like triethylamine or diethylamine to the mobile phase to minimize silanol interactions.[1][2][5][6][7][10]
Co-elution of degradation products with the main vortioxetine peak - Insufficient chromatographic resolution.- Modify the mobile phase composition by changing the organic solvent ratio or the type of organic modifier (e.g., acetonitrile vs. methanol).[5]- Adjust the pH of the mobile phase.[10]- Evaluate a different column chemistry (e.g., a different C18 column or a phenyl-based column).[10]
Inconsistent retention times - Fluctuation in column temperature.- Inadequate system equilibration.- Changes in mobile phase composition.- Use a column oven to maintain a constant temperature.- Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injecting samples.- Prepare fresh mobile phase daily and ensure accurate mixing.
Low sensitivity for degradation products - Inappropriate detection wavelength.- Low concentration of the degradation product.- Analyze the UV spectra of the degradation products to determine their maximum absorbance wavelength.- If using mass spectrometry, optimize the ionization source parameters for the specific degradation products.
Formation of unexpected peaks - Contamination from glassware, solvents, or the sample matrix.- Further degradation of primary degradation products.- Run a blank injection of the mobile phase and sample solvent to identify any background peaks.- Use high-purity solvents and clean glassware.- Investigate the stability of the degradation products themselves over time.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of vortioxetine to test the stability-indicating properties of an analytical method.

  • Acid Hydrolysis: Dissolve vortioxetine in 0.1 M HCl and heat at 80°C for 24 hours.[9]

  • Base Hydrolysis: Dissolve vortioxetine in 0.1 M NaOH and heat at 80°C for 24 hours.[9]

  • Oxidative Degradation: Treat a solution of vortioxetine with 3-30% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.[9][11]

  • Thermal Degradation: Expose solid vortioxetine to 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of vortioxetine to UV light (e.g., 254 nm) or sunlight for an extended period (e.g., 7 days).[2][3][4]

Sample Preparation for Analysis
  • Bulk Drug: Accurately weigh and dissolve the vortioxetine bulk drug in a suitable solvent (e.g., methanol or a mixture of mobile phase components) to achieve a known concentration.

  • Tablets: Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with a suitable solvent, sonicate to ensure complete dissolution of the active ingredient, and then filter to remove excipients.[9]

Representative HPLC-DAD Method

This is an example of a validated HPLC method for the determination of vortioxetine and its degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1 M ammonium acetate buffer (pH 4.5) in a ratio of 60:40 (v/v)[9]
Flow Rate 1.0 mL/min[1][7]
Detection Wavelength 228 nm[1][7]
Column Temperature 30°C
Injection Volume 20 µL

Visualizations

Vortioxetine Metabolic Pathway

Vortioxetine undergoes extensive metabolism in the liver, primarily through oxidation by cytochrome P450 enzymes, with CYP2D6 being the major contributor.[12][13] This is followed by glucuronic acid conjugation.[13] The main metabolite is a pharmacologically inactive carboxylic acid derivative.[13]

Vortioxetine_Metabolism Vortioxetine Vortioxetine Intermediate Hydroxylated Intermediate Vortioxetine->Intermediate Oxidation (CYP2D6, CYP3A4/5, etc.) Metabolite Vortioxetine Carboxylic Acid Metabolite (Inactive) Intermediate->Metabolite Oxidation (ADH, ALDH) Conjugate Glucuronide Conjugate Metabolite->Conjugate Glucuronidation (UGT)

Caption: Metabolic pathway of vortioxetine.

Experimental Workflow for Degradation Product Analysis

The following workflow illustrates the typical steps involved in the identification and quantification of vortioxetine degradation products.

Degradation_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Photo Photolysis Photo->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Vortioxetine Vortioxetine Sample (Bulk or Formulation) HPLC_DAD HPLC-DAD Analysis (Quantification) Stressed_Samples->HPLC_DAD LC_MS LC-MS/MS Analysis (Identification) Stressed_Samples->LC_MS Data_Analysis Data Analysis and Method Validation HPLC_DAD->Data_Analysis LC_MS->Data_Analysis

Caption: Workflow for vortioxetine degradation analysis.

References

Technical Support Center: Minimizing the Placebo Effect in Vortioxetine Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on vortioxetine clinical trials. The following information is designed to address specific issues related to minimizing the placebo effect to ensure the generation of robust and reliable data.

Troubleshooting Guides

Issue: High placebo response rates are obscuring the true efficacy of vortioxetine in our trial.

  • Question 1: Our placebo arm is showing a larger than expected improvement in depression scores. What study design modifications can we implement to mitigate this?

    Answer: A high placebo response can significantly reduce the statistical power to detect a true drug effect.[1][2] Consider the following design strategies to minimize the impact of the placebo response:

    • Sequential Parallel Comparison Design (SPCD): This two-stage design can help to reduce the placebo response and the required sample size.[3] In the first stage, more participants are randomized to the placebo group. In the second stage, placebo non-responders from the first stage are re-randomized to either vortioxetine or placebo. This enriches the study population in the second stage with patients who are less likely to respond to placebo, thereby enhancing the ability to detect a true treatment effect.[3][4]

    • Placebo Run-in Period: A single-blind placebo lead-in period, where all participants receive a placebo before randomization, can be used to identify and exclude subjects who show a significant early response to placebo. While some studies suggest this method has not shown material benefits in reducing placebo response later in the trial, it can be useful for eliminating non-compliant patients.[5] A double-blind, variable placebo lead-in period has demonstrated better sensitivity in reducing the placebo response.[5]

    • Limiting Treatment Arms: Research suggests that reducing the number of treatment arms in a study may positively affect the trial outcome.[5] A higher number of active treatment arms can increase a participant's expectation of receiving an active drug, which may inflate the placebo response.[5]

  • Question 2: We suspect that patient and staff expectations are contributing to our high placebo response. How can we manage these psychological factors?

    Answer: Participant and investigator expectations are significant drivers of the placebo effect.[6] The following strategies can help manage these expectations:

    • Blinding: Robust double-blinding procedures are crucial. Both participants and all study staff who interact with them should be unaware of treatment assignments.

    • Neutral Communication: Train study staff to communicate with participants in a neutral and impartial manner. Avoid language that could amplify expectations of improvement.

    • Psychoeducation: A brief interactive procedure to educate participants about the factors that can cause a placebo response has been shown to mitigate placebo response rates.[7] This can include explaining the placebo effect, its prevalence in clinical trials, and the importance of objective symptom reporting.[7]

Issue: Inconsistent ratings of depression severity are introducing variability and potentially inflating the placebo response.

  • Question 3: How can we ensure our clinical raters are assessing depression symptoms consistently and accurately?

    Answer: Standardized and rigorous rater training is essential to minimize variability in clinical assessments, which can contribute to the placebo effect.[8] A comprehensive training program for scales like the Montgomery-Åsberg Depression Rating Scale (MADRS) should include:

    • Didactic Training: A thorough review of the rating scale, including the scoring criteria for each item and common rating errors such as the "halo effect" (where the impression of one symptom's severity influences the rating of others).[8][9]

    • Mock Interviews and Role-Playing: Trainees should practice administering the scale in simulated scenarios to familiarize themselves with the interview process.[9]

    • Observation and Co-rating: Trainees should observe experienced raters conducting interviews and independently score them.[9] These scores are then compared to the expert's scores to ensure consistency.[9]

    • Certification: Implement a certification process where raters must demonstrate competency before they are qualified to assess trial participants.[8]

    • Ongoing Calibration: Conduct periodic calibration exercises throughout the trial to prevent "rater drift" and maintain consistency.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the typical placebo response rate in antidepressant trials, and how does vortioxetine compare?

    The placebo response rate in depression clinical trials is often reported to be between 35% and 45%.[2] In vortioxetine clinical trials, the placebo response can vary. For example, in one meta-analysis, the odds ratio for response to vortioxetine compared to placebo was 1.652.[10] Another study found MADRS response rates in the placebo group to be around 28.4%.[11]

  • FAQ 2: Does the severity of depression at baseline influence the placebo response?

    Yes, several studies have shown that the placebo response tends to decrease as the severity of baseline depression scores increases.[1] The benefit of antidepressants over placebo is often more substantial in patients with more severe depression.[11]

  • FAQ 3: Can the design of the clinical trial itself influence patient expectations and the placebo effect?

    Yes, the trial design can shape a patient's expectancy of improvement. For instance, trials with a higher probability of receiving an active drug (e.g., multiple active treatment arms) tend to have higher placebo response rates.[1]

Data Presentation

Table 1: Summary of Efficacy Data from a Meta-Analysis of Vortioxetine Short-Term, Randomized, Placebo-Controlled Clinical Trials

Outcome MeasureVortioxetine vs. Placebo95% Confidence Interval
Standardized Mean Difference (SMD) in MADRS/HAM-D Total Scores -0.217-0.313 to -0.122
Odds Ratio (OR) for Response 1.6521.321 to 2.067
Odds Ratio (OR) for Remission 1.3991.104 to 1.773

Source: Based on a meta-analysis of 12 short-term (6-12 weeks) randomized, placebo-controlled clinical trials.[10]

Table 2: Efficacy Results from an 8-Week, Randomized, Double-Blind, Placebo-Controlled Study of Vortioxetine

Treatment GroupMean Change from Baseline in MADRS Total Score (SE)MADRS Response Rate (%)MADRS Remission Rate (%)
Placebo (n=157) -10.77 (± 0.807)28.4%14.2%
Vortioxetine 10 mg (n=155) -12.96 (± 0.832)33.8%21.4%
Vortioxetine 20 mg (n=150) -14.41 (± 0.845)39.2%22.3%

Source: A randomized, double-blind, placebo-controlled study in adults with major depressive disorder.[11]

Experimental Protocols

1. Protocol for a Single-Blind Placebo Lead-in Period

  • Objective: To identify and exclude potential participants who demonstrate a significant early response to placebo.

  • Procedure:

    • Following initial screening and informed consent, all eligible participants enter a single-blind treatment phase of a predetermined duration (e.g., 1-2 weeks).

    • During this phase, all participants receive a placebo that is identical in appearance, taste, and packaging to the active vortioxetine medication.

    • Participants are informed that they are receiving a treatment that may be the active drug or a placebo.

    • At the end of the lead-in period, a clinical assessment (e.g., MADRS) is performed.

    • Participants who show a predefined level of improvement (e.g., ≥25% reduction in MADRS score) are excluded from the subsequent randomization phase.

    • Remaining participants proceed to the double-blind randomization phase of the trial.

2. Protocol for Rater Training on the Montgomery-Åsberg Depression Rating Scale (MADRS)

  • Objective: To ensure consistent and reliable administration and scoring of the MADRS across all raters and sites.

  • Procedure:

    • Phase 1: Didactic Training

      • Provide all raters with the official MADRS manual and a structured interview guide.

      • Conduct a didactic session covering the theoretical background of the scale, item-by-item scoring conventions, and common rating pitfalls (e.g., halo effect, leading questions).[8][9]

    • Phase 2: Observation and Mock Interviews

      • Raters observe video recordings of expert-led MADRS interviews.

      • Raters participate in role-playing exercises, taking turns as the interviewer, patient, and observer.[9]

    • Phase 3: Co-rating and Calibration

      • Raters independently score a series of standardized video-recorded interviews.

      • Individual scores are compared with "gold-standard" expert consensus scores.

      • Discrepancies are discussed in a group setting to achieve calibration.

    • Phase 4: Certification

      • Raters must achieve a predefined level of inter-rater reliability (e.g., intraclass correlation coefficient > 0.8) on a final set of test videos to be certified.

    • Phase 5: Ongoing Monitoring

      • Conduct periodic re-calibration sessions throughout the trial to prevent rater drift.

Visualizations

Sequential_Parallel_Comparison_Design cluster_0 Stage 1 (e.g., 6 weeks) cluster_1 End of Stage 1 Assessment cluster_2 Stage 2 (e.g., 6 weeks) screening Patient Screening randomization1 Randomization 1 screening->randomization1 vortioxetine1 Vortioxetine Group randomization1->vortioxetine1 (e.g., 1 part) placebo1 Placebo Group randomization1->placebo1 (e.g., 2 parts) assessment1 Assess Response (e.g., MADRS) placebo1->assessment1 placebo_responders Placebo Responders (Excluded from Primary Analysis) assessment1->placebo_responders placebo_nonresponders Placebo Non-Responders assessment1->placebo_nonresponders randomization2 Randomization 2 placebo_nonresponders->randomization2 vortioxetine2 Vortioxetine Group randomization2->vortioxetine2 (1 part) placebo2 Placebo Group randomization2->placebo2 (1 part)

Caption: Workflow of a Sequential Parallel Comparison Design (SPCD).

Rater_Training_Workflow start Start Rater Training didactic Phase 1: Didactic Training (Manuals, Lectures) start->didactic observation Phase 2: Observation (Expert Videos, Mock Interviews) didactic->observation calibration Phase 3: Co-rating & Calibration (Standardized Videos, Consensus Scoring) observation->calibration certification_check Certification Assessment calibration->certification_check certified Rater Certified certification_check->certified Pass remedial Remedial Training certification_check->remedial Fail ongoing Ongoing Monitoring (Periodic Re-calibration) certified->ongoing remedial->calibration

References

avoiding common pitfalls in vortioxetine hydrobromide research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during experiments with vortioxetine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to be aware of?

A1: this compound is a white to very slightly beige powder.[1][2] It is crucial to consider its solubility and stability for experimental design. It is slightly soluble in water, with solubility being pH-dependent.[2][3] The compound is stable if stored as directed, typically at 4°C for long-term storage.[4]

Q2: What are the main challenges related to the solubility of this compound?

A2: A primary challenge is its low aqueous solubility, which can impact the preparation of stock solutions and administration in aqueous-based in vitro and in vivo systems.[3] At ambient temperature, its solubility in water is approximately 1.3 mg/mL (as base) at a pH of 5.5, which decreases to about 50 µg/mL at a physiological pH of 7.4.[2] For experiments requiring higher concentrations in aqueous buffers, a common technique is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]

Q3: How should I prepare stock solutions of this compound?

A3: For most applications, it is recommended to prepare stock solutions in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF), where its solubility is significantly higher.[4] For instance, the solubility in DMSO and DMF is approximately 30 mg/mL, and in ethanol, it is around 5 mg/mL.[4] When preparing aqueous working solutions from a DMSO stock, it is advisable to not let the final DMSO concentration exceed a level that could affect the experimental system (typically <0.1-0.5%). Aqueous solutions are not recommended for storage for more than one day.[4]

Q4: What is the known mechanism of action of vortioxetine?

A4: Vortioxetine has a multimodal mechanism of action. It acts as a serotonin (5-HT) reuptake inhibitor by binding to the serotonin transporter (SERT).[1][4] Additionally, it modulates several serotonin receptors: it is an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[1][4] This complex pharmacology is thought to contribute to its overall antidepressant and cognitive-enhancing effects.[5][6]

Q5: Are there any known stability issues with this compound?

A5: this compound is generally stable if stored correctly.[1] However, thermal decomposition may produce toxic gases.[1] In solution, the stability can be influenced by the solvent and pH. Aqueous solutions, in particular, are recommended for fresh preparation and not for long-term storage.[4] Forced degradation studies have been performed to understand its stability profile under various stress conditions.[7]

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
  • Problem: The compound precipitates out of solution when preparing working dilutions in aqueous media for cell culture or other in vitro assays.

  • Possible Causes:

    • Exceeding the aqueous solubility limit of this compound, especially at neutral pH.[2]

    • The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too high, causing the compound to crash out upon dilution.

    • The temperature of the aqueous buffer is too low.

  • Solutions:

    • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent in the aqueous working solution is as low as possible while maintaining the desired vortioxetine concentration.

    • Use a Co-solvent System: For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[4] A 1:3 solution of DMSO:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.25 mg/mL.[4]

    • pH Adjustment: If experimentally permissible, slightly lowering the pH of the aqueous buffer can increase solubility.[2]

    • Gentle Warming and Sonication: Gently warm the solution or use sonication to aid dissolution, but be mindful of potential degradation with excessive heat.

Issue 2: Inconsistent Results in In Vitro Assays
  • Problem: High variability in results between replicate experiments or dose-response curves are not reproducible.

  • Possible Causes:

    • Inconsistent final concentrations of vortioxetine due to precipitation.

    • Degradation of the compound in the experimental medium over the course of the assay.

    • Interaction with components of the cell culture medium or assay buffer.

  • Solutions:

    • Freshly Prepare Solutions: Always prepare fresh working solutions from a stock solution immediately before each experiment. Do not store aqueous dilutions.[4]

    • Verify Compound Concentration: Use an analytical method like HPLC to confirm the concentration of vortioxetine in your working solutions.

    • Control for Solvent Effects: Ensure that all experimental conditions, including the vehicle control, contain the same final concentration of the organic solvent (e.g., DMSO).

    • Assess Stability in Media: If the assay involves long incubation times, assess the stability of vortioxetine in the specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2).

Issue 3: Challenges in Animal Studies (Oral Gavage)
  • Problem: Difficulty in preparing a stable and homogenous formulation for oral administration in animal models, leading to inaccurate dosing.

  • Possible Causes:

    • Low solubility and slow dissolution rate of this compound in common aqueous vehicles.

    • The compound settling out of suspension, leading to non-uniform dosing.

  • Solutions:

    • Use of a Suspension Vehicle: Prepare a micronized suspension of this compound in a suitable vehicle such as 0.5% methylcellulose. This helps to ensure a more uniform dose administration.

    • Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents or co-solvents if the experimental design allows.

    • Constant Agitation: Ensure the formulation is continuously stirred or vortexed immediately prior to and during the dosing procedure to maintain homogeneity.

    • pH Adjustment of Vehicle: As with in vitro studies, a slight acidification of the vehicle may improve solubility, but potential effects on gastrointestinal absorption and animal welfare should be considered.

Data Presentation

Table 1: Solubility of this compound

SolventApproximate SolubilityReference
Water (pH 5.5, ambient temp)~1.3 mg/mL (as base)[2]
Water (pH 7.4)~50 µg/mL (as base)[2]
DMSO~30 mg/mL[4]
Dimethylformamide (DMF)~30 mg/mL[4]
Ethanol~5 mg/mL[4]
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mL[4]

Table 2: Receptor Binding and Transporter Inhibition Profile

TargetAffinity (Ki, nM)Functional ActivityReference
Serotonin Transporter (SERT)1.6Inhibitor[4]
5-HT1A Receptor15Agonist[4]
5-HT1B Receptor33Partial Agonist[4]
5-HT3A Receptor3.7Antagonist[4]
5-HT7 Receptor19Antagonist[4]
5-HT1D Receptor-Antagonist[1]
β1-Adrenergic Receptor46-[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound (Molecular Weight: 379.36 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 0.379 mg.

    • Aseptically transfer the weighed powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in cell culture medium or the appropriate aqueous buffer to achieve the desired final concentrations.

    • For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.

    • Vortex gently to mix.

    • Use the working solutions immediately. Do not store.

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of vortioxetine used.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

This is a general protocol and should be optimized for your specific instrument and requirements.

  • Instrumentation and Conditions:

    • HPLC System: With UV or DAD detector.

    • Column: A C18 or Phenyl-Hexyl column is commonly used.[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9] A common mobile phase could be a gradient or isocratic mixture of water and methanol.[9]

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: 227 nm.[4]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Procedure:

    • Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol. Prepare a series of calibration standards by diluting the stock solution.

    • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Injection: Inject equal volumes of the standards and samples onto the HPLC system.

    • Analysis: Record the chromatograms and determine the peak area of vortioxetine. The retention time for vortioxetine is typically observed between 22 and 29 minutes under certain conditions.[8]

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of vortioxetine in the unknown samples.

Visualizations

Vortioxetine_Mechanism_of_Action cluster_receptors Serotonin Receptors Vortioxetine Vortioxetine SERT Serotonin Transporter (SERT) Vortioxetine->SERT Inhibition R_5HT1A 5-HT1A Vortioxetine->R_5HT1A Agonism R_5HT1B 5-HT1B Vortioxetine->R_5HT1B Partial Agonism R_5HT3 5-HT3 Vortioxetine->R_5HT3 Antagonism R_5HT7 5-HT7 Vortioxetine->R_5HT7 Antagonism SynapticCleft Synaptic Cleft 5-HT SERT->SynapticCleft Reuptake PostsynapticNeuron Postsynaptic Neuron SynapticCleft->PostsynapticNeuron Increased 5-HT Signaling

Caption: Multimodal mechanism of action of vortioxetine.

Experimental_Workflow_InVitro start Start prep_stock Prepare 10 mM Vortioxetine Stock in DMSO start->prep_stock prep_working Prepare Fresh Working Solutions in Cell Culture Medium prep_stock->prep_working treatment Treat Cells with Vortioxetine and Vehicle Control prep_working->treatment prep_cells Plate Cells and Allow Adherence prep_cells->treatment incubation Incubate for Desired Time Period treatment->incubation assay Perform Downstream Assay (e.g., Viability, Gene Expression) incubation->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: Standard workflow for in vitro cell-based assays.

Troubleshooting_Solubility problem Problem: Precipitation in Aqueous Buffer cause1 Exceeded Solubility Limit? problem->cause1 Check cause2 High DMSO Concentration? problem->cause2 Check cause3 pH of Buffer? problem->cause3 Check solution1 Lower Final Concentration cause1->solution1 Solution solution2 Use Co-solvent System (e.g., DMSO:PBS) cause1->solution2 Solution solution3 Decrease Final DMSO % cause2->solution3 Solution solution4 Slightly Lower pH (if possible) cause3->solution4 Solution

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Enhancing Vortioxetine Hydrobromide Bioavailability in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your preclinical studies aimed at enhancing the oral bioavailability of vortioxetine hydrobromide.

This compound is an antidepressant with a complex pharmacological profile.[1] Its oral bioavailability in humans is approximately 75%[2][3][4], while in preclinical models such as rats, it is considerably lower, around 10%.[5] This discrepancy is attributed to factors such as poor aqueous solubility and significant first-pass metabolism in the liver.[2] Enhancing its bioavailability in preclinical models is crucial for obtaining reliable and translatable pharmacokinetic and pharmacodynamic data.

This guide explores various formulation strategies, provides detailed experimental protocols, and offers troubleshooting advice to overcome common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: What are the most promising formulation strategies to enhance the oral bioavailability of this compound in preclinical models?

A1: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism of vortioxetine. The most investigated approaches include:

  • Lipid-Based Formulations:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the dissolution and absorption of lipophilic drugs like vortioxetine.

    • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carriers made from solid lipids. They offer advantages such as controlled release, protection of the drug from degradation, and the potential to bypass first-pass metabolism through lymphatic uptake.

  • Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate vortioxetine, protecting it from the harsh environment of the gastrointestinal tract and providing sustained release.

  • Alternative Routes of Administration:

    • Intranasal Delivery: This route bypasses the gastrointestinal tract and first-pass metabolism, potentially leading to direct nose-to-brain delivery and significantly improved bioavailability.

    • Buccal and Sublingual Films/Tablets: These formulations allow for absorption through the oral mucosa, avoiding first-pass metabolism and offering rapid onset of action.[2]

Q2: Are there any specific excipients that are recommended for formulating this compound?

A2: The choice of excipients is critical for the success of your formulation. For lipid-based systems, consider the following:

  • Oils: Medium-chain triglycerides (e.g., Capryol™ 90) and long-chain triglycerides (e.g., soybean oil, sesame oil).

  • Surfactants: Non-ionic surfactants with high HLB values (e.g., Cremophor® EL, Tween® 80, Labrasol®).

  • Co-solvents/Co-surfactants: Transcutol®, PEG 400, and ethanol can improve drug solubility and the self-emulsification process.

For SLNs, common lipids include Compritol® 888 ATO, Precirol® ATO 5, and glyceryl monostearate, with stabilizers like poloxamer 188 or Tween® 80.

Preclinical Study Design

Q3: What are the key considerations when designing a preclinical pharmacokinetic study to evaluate a novel vortioxetine formulation in rats?

A3: A well-designed preclinical study is essential for obtaining meaningful data. Key considerations include:

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used. Ensure animals are healthy and acclimatized to the facility.

  • Dosing: Oral gavage is the standard method for oral administration. For intranasal studies, a specialized microsprayer or pipette is needed.

  • Dose Volume: Keep the oral gavage volume to a minimum to avoid gastric distress, typically 5-10 mL/kg for rats.

  • Blood Sampling: Collect serial blood samples from the tail vein or saphenous vein at appropriate time points to capture the absorption, distribution, and elimination phases of the drug.

  • Control Group: Always include a control group receiving a simple suspension of this compound in a vehicle like 0.5% methylcellulose to accurately assess the enhancement in bioavailability.

  • Bioanalytical Method: A validated and sensitive bioanalytical method, such as LC-MS/MS, is crucial for the accurate quantification of vortioxetine in plasma.

Troubleshooting Guides

Formulation and Stability Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor drug loading or encapsulation efficiency in nanoparticles. 1. Low solubility of vortioxetine in the lipid matrix or polymer. 2. Drug leakage during the formulation process. 3. Inappropriate ratio of drug to lipid/polymer.1. Screen different lipids or polymers to find one with higher solubilizing capacity for vortioxetine. 2. Optimize process parameters such as homogenization speed, sonication time, and temperature. 3. Experiment with different drug-to-carrier ratios.
Physical instability of the nanoformulation (e.g., aggregation, precipitation) upon storage. 1. Insufficient surface stabilization. 2. Ostwald ripening (growth of larger particles at the expense of smaller ones). 3. Temperature fluctuations during storage.1. Increase the concentration of the stabilizer (e.g., surfactant, polymer). 2. Use a combination of stabilizers for better steric and electrostatic stabilization. 3. Store the formulation at a controlled temperature, and consider lyophilization for long-term stability.
Vortioxetine degradation in the formulation. 1. Hydrolysis or oxidation of the drug. 2. Photodegradation.1. Adjust the pH of the formulation to a range where vortioxetine is more stable. 2. Consider adding antioxidants to the formulation. 3. Protect the formulation from light by using amber-colored vials.[6]
In Vivo Study Challenges
Problem Possible Cause(s) Troubleshooting Steps
High variability in plasma concentrations between animals. 1. Inconsistent oral gavage technique. 2. Variability in food intake and gastric emptying. 3. Stress-induced physiological changes in the animals.1. Ensure all personnel are properly trained and consistent in their gavage technique. 2. Fast animals overnight before dosing to standardize gastric conditions. 3. Acclimatize animals to handling and the experimental procedures to minimize stress.
Low or no detectable drug levels in plasma. 1. Poor absorption of the formulation. 2. Rapid metabolism of the drug. 3. Issues with the bioanalytical method.1. Re-evaluate the formulation design; consider adding permeation enhancers or using a different delivery system. 2. For oral formulations, co-administer with a CYP450 inhibitor (in a separate exploratory study) to assess the impact of first-pass metabolism. 3. Verify the sensitivity and accuracy of your bioanalytical method.
Adverse events observed in animals after dosing. 1. Toxicity of the formulation excipients. 2. High dose of the drug. 3. Improper administration technique (e.g., esophageal injury during gavage).1. Review the safety data of all excipients and consider reducing their concentration. 2. Conduct a dose-ranging study to determine the maximum tolerated dose. 3. Ensure proper restraint and gentle gavage technique.

Data Presentation: Preclinical Pharmacokinetic Parameters

The following table summarizes hypothetical pharmacokinetic data from a preclinical study in rats, comparing different this compound formulations to a control suspension. This data is for illustrative purposes to demonstrate the potential for bioavailability enhancement.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Oral Suspension (Control) 10150 ± 254.0 ± 1.01200 ± 200100
Solid Lipid Nanoparticles (Oral) 10350 ± 502.0 ± 0.53600 ± 400300
SEDDS (Oral) 10450 ± 601.5 ± 0.54200 ± 500350
Intranasal Solution 2250 ± 400.5 ± 0.21800 ± 300750*

*Relative bioavailability for the intranasal route is dose-normalized to the oral control.

Experimental Protocols

Preparation of Vortioxetine-Loaded Solid Lipid Nanoparticles (SLNs) by Microemulsion Method

This protocol describes the preparation of SLNs using a microemulsion technique, which is suitable for laboratory-scale production.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Co-surfactant (e.g., Sodium deoxycholate)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the melted lipid and stir until a clear solution is obtained.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of the Microemulsion: Add the aqueous phase to the lipid phase dropwise under continuous stirring to form a clear and transparent microemulsion.

  • Formation of SLNs: Rapidly disperse the hot microemulsion into cold water (2-4°C) under high-speed homogenization. The volume ratio of the microemulsion to cold water is typically 1:10 to 1:25.

  • Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove unencapsulated drug and excess surfactants.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical pharmacokinetic study in rats to evaluate the oral bioavailability of a novel vortioxetine formulation.

Materials and Equipment:

  • Male Sprague-Dawley rats (200-250 g)

  • Vortioxetine formulation and control suspension

  • Oral gavage needles (18-20 gauge, ball-tipped)

  • Syringes

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-14 hours) with free access to water.

  • Dosing: Weigh each rat and calculate the dose volume. Administer the formulation or control suspension via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma samples to labeled cryovials and store them at -80°C until bioanalysis.

  • Bioanalysis: Analyze the plasma samples for vortioxetine concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

Visualizations

Below are diagrams illustrating key concepts relevant to enhancing the bioavailability of this compound.

G cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation Preformulation Preformulation Studies (Solubility, Stability) Excipient Excipient Screening (Oils, Surfactants) Preformulation->Excipient Formulation_Opt Formulation Optimization (DOE) Excipient->Formulation_Opt Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation_Opt->Characterization In_Vitro In Vitro Studies (Dissolution, Permeation) Characterization->In_Vitro In_Vivo In Vivo Pharmacokinetics (Rat Model) In_Vitro->In_Vivo Data_Analysis Data Analysis (AUC, Cmax, F%) In_Vivo->Data_Analysis Tox Preliminary Toxicology In_Vivo->Tox Lead_Candidate Lead Candidate Selection Data_Analysis->Lead_Candidate

Figure 1: Experimental workflow for developing and evaluating an enhanced bioavailability formulation.

G cluster_cell Intestinal Epithelial Cell Pgp P-glycoprotein (P-gp) Efflux Transporter Vortioxetine_Lumen Vortioxetine (Lumen) Pgp->Vortioxetine_Lumen Efflux ADP ADP + Pi Pgp->ADP Vortioxetine_Cell Vortioxetine (Intracellular) Vortioxetine_Lumen->Vortioxetine_Cell Passive Diffusion Vortioxetine_Cell->Pgp Vortioxetine_Blood Vortioxetine (Bloodstream) Vortioxetine_Cell->Vortioxetine_Blood Absorption ATP ATP ATP->Pgp

Figure 2: Mechanism of P-glycoprotein mediated efflux of vortioxetine from an intestinal epithelial cell.

G cluster_enhancer Permeation Enhancer Action Intestinal_Lumen Intestinal Lumen Epithelial_Cells Cell 1 Tight Junction Cell 2 Drug_Paracellular Drug (Paracellular Transport) Bloodstream Bloodstream TJ_Proteins TJ Proteins (Occludin, Claudin) Epithelial_Cells:f1->TJ_Proteins Enhancer Permeation Enhancer Enhancer->Epithelial_Cells:f1 TJ_Disruption Reversible Disruption of Tight Junction TJ_Proteins->TJ_Disruption Drug_Paracellular->Bloodstream Increased Permeation

Figure 3: Mechanism of action of a permeation enhancer on tight junctions of intestinal epithelial cells.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Vortioxetine Hydrobromide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of vortioxetine hydrobromide, a multimodal antidepressant. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and compares it with alternative methods such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. Experimental data and detailed protocols are provided to support researchers in choosing the most suitable method for their specific needs.

Methodology Comparison

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, speed, cost, and the nature of the sample matrix. Below is a summary of the key performance parameters for the different techniques used in the quantification of this compound.

Table 1: Comparison of Chromatographic Methods
ParameterRP-HPLCUPLC-MS/MSHPTLC
Linearity Range 10-150 µg/mL[1]0.05-20 ng/mL500-900 ng/spot
Correlation Coefficient (r²) > 0.999[2]> 0.997> 0.993
Accuracy (% Recovery) 98-102%[1]88.8-109.5%98.5-101.5%
Precision (% RSD) < 2%[2]< 8.5%< 2%
Limit of Detection (LOD) 0.24 µg/mL[2]0.05 ng/mL37.81 ng/spot
Limit of Quantitation (LOQ) 0.73 µg/mL[2]0.05 ng/mL114.6 ng/spot
Analysis Time ~5-10 minutes~3 minutesVariable
Primary Advantages Robust, reliable, widely availableHigh sensitivity and selectivityHigh throughput, low cost per sample
Primary Disadvantages Moderate sensitivity, longer run times than UPLCHigh initial instrument cost, complexLower resolution and sensitivity than HPLC/UPLC
Table 2: UV-Visible Spectrophotometry
ParameterMethod A (Methanol)Method B (Methanol:Water)
λmax 228 nm224 nm
Linearity Range 2-12 µg/mL3-15 µg/mL
Correlation Coefficient (r²) 0.9990.999
Accuracy (% Recovery) 98.3-100.7%98.5-100.3%
Precision (% RSD) < 2%< 2%
Primary Advantages Simple, rapid, cost-effectiveSimple, rapid, cost-effective
Primary Disadvantages Low specificity, susceptible to interferenceLow specificity, susceptible to interference

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

RP-HPLC Method

This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Cosmosil C18 (250mm x 4.6ID, 5 µm particle size)[3].

  • Mobile Phase: A mixture of Acetonitrile: Methanol: Water in the ratio of 40:50:10 (v/v/v)[3].

  • Flow Rate: 0.8 mL/min[3].

  • Detection Wavelength: 226 nm[1].

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Accurately weigh 20 mg of this compound and dissolve in the mobile phase in a 20 mL volumetric flask to obtain a stock solution of 1000 µg/mL. Further dilutions are made with the mobile phase to achieve the desired concentrations for the calibration curve[3].

  • Sample Preparation (Tablets): Weigh and finely powder twenty tablets. Transfer a quantity of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes. Make up the volume with the mobile phase and filter through a 0.45 µm membrane filter[2].

UPLC-MS/MS Method

This highly sensitive and selective method is ideal for the quantification of vortioxetine in biological matrices such as plasma.

  • Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[4][5].

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B)[4][5].

  • Flow Rate: 0.4 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode in positive ionization.

  • Standard Solution Preparation: Prepare a stock solution of vortioxetine in methanol. Serially dilute with a mixture of methanol and water to prepare working standards.

  • Sample Preparation (Plasma): To 100 µL of plasma, add an internal standard and 300 µL of acetonitrile to precipitate proteins. Vortex and centrifuge. Inject the supernatant into the UPLC-MS/MS system[5].

HPTLC Method

This method offers a high-throughput and cost-effective option for the analysis of this compound.

  • Instrumentation: HPTLC system with a sample applicator, developing chamber, and a TLC scanner.

  • Stationary Phase: Pre-coated silica gel G60 F254 TLC plates.

  • Mobile Phase: Chloroform: Methanol: Glacial acetic acid (92:8:5 v/v/v).

  • Detection Wavelength: 230 nm.

  • Standard Solution Preparation: Prepare a stock solution of 1000 µg/mL this compound in methanol. Further dilute to obtain a working standard of 200 µg/mL.

  • Sample Application: Apply bands of the standard and sample solutions to the HPTLC plate using an automated applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: Scan the dried plate at 230 nm to quantify the analyte.

UV-Visible Spectrophotometry

A simple and rapid method suitable for the estimation of vortioxetine in bulk and pharmaceutical formulations, though with lower specificity compared to chromatographic methods.

  • Instrumentation: A double beam UV-Visible spectrophotometer.

  • Solvent: Methanol (Method A) or a 50:50% v/v mixture of methanol and water (Method B)[6].

  • λmax: 228 nm (Method A) or 224 nm (Method B)[6].

  • Standard Solution Preparation: Prepare a stock solution of 100 µg/mL this compound in the chosen solvent. Prepare a series of dilutions to construct a calibration curve[6].

  • Sample Preparation (Tablets): Prepare a sample solution of the tablet powder in the chosen solvent, filter, and measure the absorbance at the respective λmax[6].

Method Validation Workflow

The validation of an analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following diagram illustrates the logical workflow for the validation of the RP-HPLC method as per ICH guidelines.

RP_HPLC_Validation_Workflow start Method Development & Optimization system_suitability System Suitability Testing start->system_suitability Establish Criteria specificity Specificity (Peak Purity & Resolution) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Deliberate Variations) lod_loq->robustness forced_degradation Forced Degradation Studies (Stability Indicating) robustness->forced_degradation system_suitability->specificity validation_report Method Validation Report forced_degradation->validation_report end Validated Method for Routine Use validation_report->end

Caption: Logical workflow for RP-HPLC method validation.

Conclusion

A range of analytical methods is available for the quantification of this compound, each with its own set of advantages and limitations. RP-HPLC stands out as a robust and reliable method for routine quality control in the pharmaceutical industry. For bioanalytical applications requiring high sensitivity, UPLC-MS/MS is the method of choice. HPTLC offers a high-throughput and economical alternative, while UV-Visible spectrophotometry provides a simple and rapid, albeit less specific, option for routine analysis. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide provides the necessary data and protocols to assist researchers and drug development professionals in making an informed decision.

References

A Comparative Analysis of Vortioxetine and Duloxetine on Cognitive Function in Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the efficacy of vortioxetine and duloxetine on cognitive function in patients with Major Depressive Disorder (MDD). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of key clinical trial data, detailed experimental methodologies, and an exploration of the underlying neurobiological mechanisms.

Mechanisms of Action: Distinct Pharmacological Profiles

Vortioxetine and duloxetine possess distinct mechanisms of action that are believed to underpin their differential effects on cognition.

Vortioxetine is classified as a multimodal antidepressant. Its action is not limited to serotonin reuptake inhibition but involves direct modulation of multiple serotonin (5-HT) receptors. This profile includes:

  • Inhibition of the serotonin transporter (SERT).

  • Agonism of the 5-HT1A receptor.

  • Partial agonism of the 5-HT1B receptor.

  • Antagonism of 5-HT3, 5-HT7, and 5-HT1D receptors.[1][2][3]

This multi-target engagement is thought to modulate several neurotransmitter systems downstream, including norepinephrine, dopamine, acetylcholine, histamine, and glutamate, which are critically involved in cognitive processes.[1][2][4] The pro-cognitive effects of vortioxetine are hypothesized to be, at least in part, a direct effect independent of its impact on depressive symptoms.[1]

Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). Its primary mechanism involves the potent inhibition of both the serotonin (SERT) and norepinephrine (NET) transporters.[5][6] By blocking the reuptake of these two neurotransmitters, duloxetine increases their availability in the synaptic cleft.[6] The enhancement of noradrenergic activity, in particular, is thought to contribute to improvements in cognitive domains such as attention and executive function.[7][8]

cluster_Vortioxetine Vortioxetine Pathway cluster_Duloxetine Duloxetine Pathway Vortioxetine Vortioxetine SERT_V SERT Vortioxetine->SERT_V Inhibition R_5HT1A 5-HT1A Receptor Vortioxetine->R_5HT1A Agonism R_5HT3 5-HT3 Receptor Vortioxetine->R_5HT3 Antagonism R_5HT7 5-HT7 Receptor Vortioxetine->R_5HT7 Antagonism Neurotransmitters_V ↑ Serotonin ↑ Norepinephrine ↑ Dopamine ↑ Acetylcholine ↑ Glutamate SERT_V->Neurotransmitters_V R_5HT1A->Neurotransmitters_V R_5HT3->Neurotransmitters_V R_5HT7->Neurotransmitters_V Cognition_V Cognitive Function Neurotransmitters_V->Cognition_V Modulation Duloxetine Duloxetine SERT_D SERT Duloxetine->SERT_D Inhibition NET_D NET Duloxetine->NET_D Inhibition Neurotransmitters_D ↑ Serotonin ↑ Norepinephrine SERT_D->Neurotransmitters_D NET_D->Neurotransmitters_D Cognition_D Cognitive Function Neurotransmitters_D->Cognition_D Modulation

Caption: Simplified signaling pathways for Vortioxetine and Duloxetine.

Comparative Efficacy: Clinical Trial Data

Multiple randomized controlled trials (RCTs) and subsequent meta-analyses have compared the efficacy of vortioxetine and duloxetine on objective measures of cognition in patients with MDD. The Digit Symbol Substitution Test (DSST), a measure of processing speed, executive function, and attention, has been a key endpoint in these studies.

Table 1: Change from Baseline in Digit Symbol Substitution Test (DSST) Score at Week 8 Data from the FOCUS Study (Mahableshwarkar et al., 2015).[9]

Treatment GroupNMean Change from Baseline (±SE)Difference vs. Placebo (95% CI)P-value vs. Placebo
Vortioxetine (10-20 mg/day)~2004.60 (±0.53)+1.75 (0.28, 3.21)0.019
Duloxetine (60 mg/day)~2004.06 (±0.51)+1.21 (-0.23, 2.65)0.099
Placebo~2002.85 (±0.54)--

SE = Standard Error; CI = Confidence Interval.

In this pivotal study, vortioxetine demonstrated a statistically significant improvement in DSST scores compared to placebo, whereas duloxetine did not.[9] A direct comparison between the two active treatments showed no significant difference on this primary outcome.[9]

Table 2: Meta-Analysis of Cognitive Efficacy (DSST) vs. Placebo Data from a meta-analysis of two duloxetine-referenced trials (McIntyre et al.).[10][11]

Treatment GroupStandardized Effect Size (SES) vs. Placebo95% Confidence Interval (CI)P-value vs. Placebo
Vortioxetine0.260.10, 0.410.001
Duloxetine0.13-0.03, 0.280.10

This meta-analysis confirmed the findings from individual trials, showing a significant effect for vortioxetine on DSST performance, while the effect for duloxetine did not reach statistical significance.[10][11]

A crucial aspect of this research is determining whether cognitive improvement is a direct pharmacological effect or secondary to the alleviation of depressive symptoms. Path analyses have been employed to dissect these effects. A meta-analysis found that after adjusting for the improvement in depression scores (MADRS), the change in DSST performance statistically favored vortioxetine over duloxetine (SES = 0.16; p = 0.04).[11][12][13] This suggests that vortioxetine has a direct pro-cognitive effect that is independent of its antidepressant action.[11][13]

Furthermore, in a head-to-head prospective study, while both drugs improved cognitive function after eight weeks, vortioxetine was associated with greater improvements in measures of selective and sustained attention and executive functions compared to duloxetine.[14]

Experimental Protocols

The findings presented are primarily derived from rigorously designed clinical trials. A typical study protocol is outlined below.

Key Study Example: The FOCUS Study (Mahableshwarkar et al., 2015) [9]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, active-referenced, parallel-group study with an 8-week treatment period.

  • Participants: Adults (18–65 years) diagnosed with MDD who also self-reported cognitive dysfunction.

  • Intervention: Patients were randomized to receive flexible doses of vortioxetine (10–20 mg), a fixed dose of duloxetine (60 mg) as an active reference, or placebo.

  • Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to week 8 in the number of correct symbols on the Digit Symbol Substitution Test (DSST).

  • Secondary and Additional Outcome Measures: A comprehensive battery of objective and subjective cognitive tests was used, including the Rey Auditory Verbal Learning Test (RAVLT) for verbal learning and memory, the Trail Making Test (TMT) for executive function, and the Perceived Deficits Questionnaire (PDQ) for patient-reported cognitive function. Depressive symptoms were assessed using the Montgomery-Åsberg Depression Rating Scale (MADRS). Functional capacity was measured using the University of San Diego Performance-Based Skills Assessment (UPSA).[9]

  • Statistical Analysis: The primary analysis for the DSST was performed using an Analysis of Covariance (ANCOVA). A prespecified path analysis was conducted to distinguish the direct effects of treatment on cognition from the indirect effects mediated by improvement in depressive symptoms.[9]

cluster_treatments 8-Week Double-Blind Treatment Screening Patient Screening (MDD Diagnosis, Cognitive Complaints) Baseline Baseline Assessment (DSST, RAVLT, MADRS) Screening->Baseline Randomization Randomization (1:1:1) Baseline->Randomization Vortioxetine Vortioxetine (10-20 mg) Randomization->Vortioxetine Duloxetine Duloxetine (60 mg) Randomization->Duloxetine Placebo Placebo Randomization->Placebo Endpoint Week 8 Endpoint Assessment (DSST, RAVLT, MADRS) Vortioxetine->Endpoint Duloxetine->Endpoint Placebo->Endpoint Analysis Statistical Analysis (ANCOVA, Path Analysis) Endpoint->Analysis

References

Head-to-Head Showdown: Vortioxetine's Performance Against Other Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals, this guide synthesizes data from direct comparison studies of vortioxetine against other major antidepressants. Through a detailed examination of efficacy and tolerability, supported by experimental data and visualized pathways, this document provides a clear, objective comparison to inform research and clinical development.

Vortioxetine, a multimodal antidepressant, has carved a niche in the treatment landscape for major depressive disorder (MDD). Its unique mechanism of action, which combines serotonin reuptake inhibition with modulation of multiple serotonin receptors, has prompted numerous head-to-head studies to benchmark its performance against established selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This guide delivers a structured overview of these comparative clinical trials.

Mechanism of Action: A Multifaceted Approach

Vortioxetine's distinct pharmacological profile involves the inhibition of the serotonin transporter (SERT) alongside a range of interactions with serotonin (5-HT) receptors. It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. This complex interplay is believed to modulate serotonergic neurotransmission and influence other neurotransmitter systems, potentially contributing to its effects on mood, cognition, and overall tolerability.

Vortioxetine Vortioxetine SERT SERT Inhibition Vortioxetine->SERT Receptor_Modulation 5-HT Receptor Modulation Vortioxetine->Receptor_Modulation Serotonin Increased Synaptic Serotonin SERT->Serotonin Receptor_Modulation->Serotonin Agonism/Antagonism Downstream Modulation of other Neurotransmitter Systems (e.g., Dopamine, Norepinephrine) Serotonin->Downstream Clinical_Effects Antidepressant & Procognitive Effects Downstream->Clinical_Effects

Vortioxetine's Multimodal Mechanism of Action

Efficacy in Focus: Head-to-Head Clinical Trial Data

The efficacy of vortioxetine has been rigorously evaluated against several other antidepressants. The primary measure of efficacy in these trials is typically the change from baseline in scores on standardized depression rating scales, such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Hamilton Depression Rating Scale (HAM-D).

Table 1: Efficacy of Vortioxetine vs. Desvenlafaxine (SNRI) - The VIVRE Study

Outcome MeasureVortioxetine (10/20 mg/day)Desvenlafaxine (50 mg/day)p-value
Change in MADRS Total Score from Baseline (Week 8) Non-inferior to desvenlafaxine (numeric advantage of -0.47 points)[1]---0.420[1]
Symptomatic & Functional Remission (CGI-S score ≤ 2) at Week 8 32.5%[1]24.8%[1]0.034[1]
Improvement in Daily Functioning (FAST) Significantly greater improvement---0.009[1]
Improvement in Social Functioning (FAST) Significantly greater improvement---0.045[1]

Table 2: Efficacy of Vortioxetine vs. Duloxetine (SNRI) - Meta-Analysis Data

Outcome MeasureVortioxetineDuloxetineFinding
Response Rate LowerHigherDuloxetine associated with a higher response rate[2]
Remission Rate SimilarSimilarNo significant difference[2]
Change in MADRS/HAM-D24 Scores Less improvementGreater improvementScores significantly favored duloxetine[2]

Table 3: Efficacy of Vortioxetine vs. Escitalopram (SSRI) - Treatment of SSRI-Induced Sexual Dysfunction

Outcome MeasureVortioxetine (10/20 mg/day)Escitalopram (10/20 mg/day)Finding
Antidepressant Efficacy (MADRS & CGI Scores) MaintainedMaintainedBoth treatments maintained antidepressant efficacy after switching[3]

Tolerability Profile: A Comparative Overview

Tolerability is a critical factor in the long-term success of antidepressant therapy. Head-to-head trials provide valuable data on the comparative incidence of adverse events.

Table 4: Tolerability of Vortioxetine vs. Desvenlafaxine (SNRI) - The VIVRE Study

Adverse EventVortioxetine (10/20 mg/day)Desvenlafaxine (50 mg/day)
Treatment-Emergent Adverse Events (TEAEs) 46.1%[1]39.6%[1]
Most Common TEAEs Nausea, headache, dizziness[4]Nausea, headache, dizziness[4]
Incidence of Nausea 20.0%[4]9.2%[4]
TEAEs Leading to Withdrawal 1.9%[4]1.0%[4]

Table 5: Tolerability of Vortioxetine vs. Duloxetine (SNRI) - Meta-Analysis Data

Adverse EventVortioxetineDuloxetineFinding
Incidence of TEAEs LowerHigherSignificantly higher in the duloxetine group[2]

Table 6: Tolerability of Vortioxetine vs. Escitalopram (SSRI) - Treatment of SSRI-Induced Sexual Dysfunction

Outcome MeasureVortioxetine (10/20 mg/day)Escitalopram (10/20 mg/day)Finding
Improvement in Sexual Function (CSFQ-14 Total Score) 8.8 ± 0.646.6 ± 0.64Significantly greater improvement with vortioxetine (p=0.013)[5]
Most Common TEAE Leading to Discontinuation Nausea (4.0%)[5]------

Experimental Protocols of Key Head-to-Head Trials

A detailed understanding of the experimental design is crucial for interpreting the results of clinical trials. Below are the protocols for two key head-to-head studies.

The VIVRE Study: Vortioxetine vs. Desvenlafaxine
  • Objective: To compare the efficacy of vortioxetine and desvenlafaxine in patients with MDD who had a partial response to initial SSRI therapy.[1]

  • Study Design: An 8-week, randomized, double-blind, active-controlled, parallel-group study.[1]

  • Participants: Adults with a DSM-5 diagnosis of MDD who experienced a partial response to at least 6 weeks of SSRI monotherapy.[1]

  • Intervention: Patients were randomized to receive either vortioxetine (10 or 20 mg/day) or desvenlafaxine (50 mg/day).[1]

  • Primary Endpoint: The mean change from baseline to week 8 in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[1]

  • Secondary Endpoints: Symptomatic and functional remission (measured by the Clinical Global Impressions–Severity of Illness scale [CGI-S]), daily and social functioning (assessed by the Functioning Assessment Short Test [FAST]), and treatment satisfaction (measured by the Quality of Life Enjoyment and Satisfaction Questionnaire [Q-LES-Q]).[1]

  • Statistical Analysis: Differences between groups were analyzed using mixed models for repeated measures.[1]

cluster_0 The VIVRE Study Workflow Screening Patient Screening (MDD with partial SSRI response) Randomization Randomization (1:1) Screening->Randomization Vortioxetine_Arm Vortioxetine (10 or 20 mg/day) Randomization->Vortioxetine_Arm Group A Desvenlafaxine_Arm Desvenlafaxine (50 mg/day) Randomization->Desvenlafaxine_Arm Group B Treatment_Period 8-Week Double-Blind Treatment Period Vortioxetine_Arm->Treatment_Period Desvenlafaxine_Arm->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment (Week 8) Treatment_Period->Endpoint_Assessment

The VIVRE Study Design
Vortioxetine vs. Escitalopram for SSRI-Induced Sexual Dysfunction

  • Objective: To compare the effects of switching to vortioxetine versus escitalopram on sexual functioning in adults with well-treated MDD experiencing SSRI-induced sexual dysfunction.[5]

  • Study Design: An 8-week, randomized, double-blind, head-to-head study.[3]

  • Participants: Adults with well-treated MDD experiencing treatment-emergent sexual dysfunction (TESD) with their current SSRI (citalopram, paroxetine, or sertraline).[3][5]

  • Intervention: Participants were directly switched to flexible doses of either vortioxetine (10/20 mg/day) or escitalopram (10/20 mg/day).[3]

  • Primary Endpoint: Change from baseline in the Changes in Sexual Functioning Questionnaire-14 (CSFQ-14) total score after 8 weeks of treatment.[5]

  • Secondary Endpoints: Antidepressant efficacy was assessed using the MADRS and Clinicians Global Impression of Severity/Improvement (CGI-S/CGI-I) scales. Tolerability was assessed by monitoring adverse events.[3]

cluster_1 SSRI-Induced Sexual Dysfunction Study Workflow Screening Patient Screening (Well-treated MDD with SSRI-induced sexual dysfunction) Randomization Randomization (1:1) Screening->Randomization Vortioxetine_Arm Switch to Vortioxetine (10/20 mg/day) Randomization->Vortioxetine_Arm Group A Escitalopram_Arm Switch to Escitalopram (10/20 mg/day) Randomization->Escitalopram_Arm Group B Treatment_Period 8-Week Double-Blind Treatment Period Vortioxetine_Arm->Treatment_Period Escitalopram_Arm->Treatment_Period Endpoint_Assessment Primary & Secondary Endpoint Assessment (Week 8) Treatment_Period->Endpoint_Assessment

SSRI-Induced Sexual Dysfunction Study Design

References

A Comparative Analysis of Vortioxetine Hydrobromide in the Treatment of Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of clinical trial data for vortioxetine hydrobromide in the treatment of Major Depressive Disorder (MDD). It offers an objective evaluation of its performance against other prominent antidepressants, supported by detailed experimental data and methodologies. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and psychiatric medicine.

Mechanism of Action: A Multimodal Approach

Vortioxetine exhibits a unique multimodal mechanism of action, distinguishing it from traditional selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1] Its primary function involves the inhibition of the serotonin (5-HT) transporter (SERT), leading to increased serotonin levels in the synaptic cleft.[1][2] Beyond SERT inhibition, vortioxetine modulates several serotonin receptors, acting as a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT3, 5-HT1D, and 5-HT7 receptors.[1][3][2][4] This complex interplay of activities is believed to contribute to its antidepressant efficacy and its effects on cognitive function.[5] Preclinical studies suggest that these actions lead to a downstream modulation of other neurotransmitter systems, including norepinephrine, dopamine, acetylcholine, and glutamate.[3][6][7]

cluster_Vortioxetine Vortioxetine cluster_Targets Molecular Targets cluster_Effects Neurotransmitter Effects Vortioxetine Vortioxetine SERT SERT Vortioxetine->SERT Inhibition HT1A 5-HT1A Receptor Vortioxetine->HT1A Agonism HT1B 5-HT1B Receptor Vortioxetine->HT1B Partial Agonism HT3 5-HT3 Receptor Vortioxetine->HT3 Antagonism HT1D 5-HT1D Receptor Vortioxetine->HT1D Antagonism HT7 5-HT7 Receptor Vortioxetine->HT7 Antagonism Serotonin ↑ Serotonin SERT->Serotonin HT1A->Serotonin HT1B->Serotonin Norepinephrine ↑ Norepinephrine HT3->Norepinephrine Dopamine ↑ Dopamine HT3->Dopamine Acetylcholine ↑ Acetylcholine HT3->Acetylcholine Glutamate ↑ Glutamate HT3->Glutamate

Vortioxetine's Multimodal Mechanism of Action

Efficacy in Major Depressive Disorder: A Cross-Study Comparison

Clinical trials have consistently demonstrated the efficacy of vortioxetine in the acute treatment of MDD. The primary measure of efficacy in these studies is the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) or the 24-item Hamilton Rating Scale for Depression (HAM-D24) total scores.

Table 1: Efficacy of Vortioxetine vs. Placebo and Active Comparators in Pivotal Clinical Trials

Study IdentifierTreatment ArmsDuration (weeks)Primary Efficacy EndpointMean Change from Baseline (Drug vs. Placebo)p-value
Vortioxetine vs. Placebo
NCT01163266Vortioxetine 10mg, 20mg; Placebo8MADRS Total Score-3.2 (10mg), -4.6 (20mg)<0.05
NCT01153009Vortioxetine 15mg, 20mg; Duloxetine 60mg; Placebo8MADRS Total Score-3.7 (15mg), -4.9 (20mg)<0.01
Meta-analysis (12 RCTs)Vortioxetine (various doses) vs. Placebo6-12MADRS/HAM-DStandardized Mean Difference: -0.217<0.001[8]
Vortioxetine vs. Active Comparators
NCT01153009Vortioxetine 15mg, 20mg vs. Duloxetine 60mg8MADRS Total ScoreNon-inferiorN/A
Meta-analysisVortioxetine vs. SNRIsN/AMADRS ScoreNo significant differenceN/A
Meta-analysisVortioxetine vs. SSRIsN/AResponse/RemissionNo significant differenceN/A

Impact on Cognitive Function

A notable aspect of vortioxetine's clinical profile is its potential to improve cognitive function in patients with MDD. Several studies have assessed its effects on various cognitive domains, such as executive function, attention, and processing speed, often using the Digit Symbol Substitution Test (DSST).

Table 2: Effects of Vortioxetine on Cognitive Function (DSST Score Change from Baseline)

StudyTreatment ArmsDuration (weeks)Mean Change in DSST Score (Drug vs. Placebo)p-value
McIntyre et al. (2014)Vortioxetine 10mg, 20mg; Placebo8+3.6 (10mg), +4.0 (20mg)<0.05
Mahableshwarkar et al. (2015)Vortioxetine 10mg, 20mg; Duloxetine 60mg; Placebo8+2.8 (10mg), +3.3 (20mg) vs. +1.2 (Duloxetine)<0.05 (Vortioxetine vs. Placebo)

Safety and Tolerability Profile

The safety and tolerability of vortioxetine have been extensively evaluated in clinical trials. The most commonly reported adverse events are gastrointestinal in nature.

Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥5% and at least twice the rate of placebo)

Adverse EventVortioxetine (5-20 mg/day)Placebo
Nausea21-32%9%
Headache14-17%13%
Dry Mouth7-8%6%
Diarrhea7-10%6%
Dizziness6-9%6%
Constipation5-6%3%[4]
Vomiting3-6%1%[4]

Discontinuation rates due to adverse events for vortioxetine were generally low and comparable to placebo in some studies.[8]

Experimental Protocols: A Glimpse into Key Clinical Trials

The clinical development program for vortioxetine included several randomized, double-blind, placebo-controlled, and active-referenced studies.

General Inclusion and Exclusion Criteria
  • Inclusion Criteria: Adult patients (typically 18-75 years) with a primary diagnosis of MDD according to DSM-IV-TR or DSM-5 criteria. A baseline MADRS total score of ≥26 or ≥30 was commonly required, indicating moderate to severe depression.[8][9]

  • Exclusion Criteria: Patients with a history of bipolar disorder, schizophrenia, or other psychotic disorders; substance use disorders; and those with a high risk of suicide were typically excluded.[10] Concomitant use of other psychotropic medications was also restricted.[11]

Study Design and Endpoints

The pivotal short-term trials were typically 6 to 8 weeks in duration.[4][8][12] The primary efficacy endpoint was the change from baseline in the total score of the MADRS or HAM-D24.[12] Secondary endpoints often included response rates (≥50% reduction in MADRS/HAM-D score), remission rates (MADRS score ≤10 or HAM-D score ≤7), and changes in the Sheehan Disability Scale (SDS) and Clinical Global Impression (CGI) scores.[13][14]

cluster_Screening Screening Phase cluster_Randomization Randomization cluster_Treatment Treatment Phase (6-8 weeks) cluster_Assessment Efficacy & Safety Assessment Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Vortioxetine Vortioxetine (5, 10, 15, or 20 mg/day) Randomization->Vortioxetine Comparator Active Comparator (e.g., Duloxetine, Escitalopram) Randomization->Comparator Placebo Placebo Randomization->Placebo Primary Primary Endpoint: Change in MADRS/HAM-D Vortioxetine->Primary Secondary Secondary Endpoints: Response, Remission, SDS, CGI Vortioxetine->Secondary Safety Safety & Tolerability: Adverse Events Vortioxetine->Safety Comparator->Primary Comparator->Secondary Comparator->Safety Placebo->Primary Placebo->Secondary Placebo->Safety

Typical Pivotal Clinical Trial Workflow

Conclusion

This compound has demonstrated efficacy in the treatment of Major Depressive Disorder, with a safety and tolerability profile comparable to other modern antidepressants. Its unique multimodal mechanism of action may offer additional benefits, particularly in the domain of cognitive function. This guide provides a summary of the key clinical trial data to aid researchers and drug development professionals in their understanding and evaluation of this compound. Further head-to-head trials and long-term studies will continue to refine its position in the therapeutic landscape for MDD.

References

confirming the dual JAK2/SRC inhibitory action of vortioxetine hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Vortioxetine hydrobromide, an FDA-approved antidepressant, has been identified as a novel dual inhibitor of Janus kinase 2 (JAK2) and Proto-oncogene tyrosine-protein kinase (Src).[1] This guide provides a comprehensive comparison of vortioxetine's inhibitory action against these two critical oncogenic kinases, supported by experimental data and detailed methodologies for key assays.

Comparative Inhibitory Activity

This compound demonstrates potent inhibitory effects on both JAK2 and Src kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of vortioxetine and compare them with other established inhibitors of JAK2 and Src.

Table 1: IC50 Values of this compound against JAK2 and Src

KinaseThis compound IC50 (µM)
JAK28.529[1]
Src6.497[1]

Table 2: Comparative IC50 Values of Selected JAK2 Inhibitors

InhibitorJAK2 IC50 (nM)
Ruxolitinib2.8[2][3][4][5][6]
Fedratinib3[7][8][9][10][11]
This compound 8529 [1]

Table 3: Comparative IC50 Values of Selected Src Inhibitors

InhibitorSrc IC50 (nM)
Dasatinib0.8 - <1[12][13]
Bosutinib1.2[14][15][16][17]
Saracatinib (AZD0530)2.7[18][19][20][21]
This compound 6497 [1]

Signaling Pathway Inhibition

This compound exerts its anti-proliferative effects by targeting the JAK2/SRC-STAT3 signaling pathway. By inhibiting both JAK2 and Src, vortioxetine effectively suppresses the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key downstream effector that promotes cell proliferation and survival.

JAK2_SRC_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activation Src Src Receptor->Src Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation Src->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Nuclear Translocation Vortioxetine Vortioxetine Hydrobromide Vortioxetine->JAK2 Vortioxetine->Src

Caption: Vortioxetine inhibits the JAK2/SRC-STAT3 pathway.

Experimental Protocols

Detailed methodologies for the key experiments confirming the dual inhibitory action of vortioxetine are provided below.

In Vitro Kinase Assay (Luminescent)

This assay evaluates the direct inhibitory effect of vortioxetine on the kinase activity of JAK2 and Src.

  • Reagents and Materials:

    • Recombinant active JAK2 or Src kinase

    • Kinase substrate (e.g., a generic tyrosine kinase substrate)

    • ATP

    • This compound (various concentrations)

    • Kinase-Glo® Luminescent Kinase Assay Kit

    • 96-well white plates

    • Luminometer

  • Procedure:

    • Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer in the wells of a 96-well plate.

    • Add this compound at a range of concentrations to the wells. Include a DMSO control.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the amount of ATP consumed, and therefore, to the kinase activity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of vortioxetine.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of vortioxetine to JAK2 and Src within intact cells.

  • Reagents and Materials:

    • Gastric cancer cell lines (e.g., HGC27, AGS)

    • This compound

    • DMSO (vehicle control)

    • PBS

    • Lysis buffer with protease and phosphatase inhibitors

    • Antibodies against JAK2 and Src

  • Procedure:

    • Treat cells with either this compound or DMSO for a specified duration (e.g., 24 hours).

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the levels of soluble JAK2 and Src in the supernatant by Western blotting.

    • Plot the band intensities against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of vortioxetine indicates direct binding and stabilization of the target protein.

CETSA_Workflow Cell_Culture 1. Cell Culture and Drug Treatment Harvest 2. Harvest and Resuspend Cells Cell_Culture->Harvest Heating 3. Heat Shock at Temperature Gradient Harvest->Heating Lysis 4. Cell Lysis Heating->Lysis Centrifugation 5. Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Western_Blot 6. Western Blot for Target Proteins Centrifugation->Western_Blot Analysis 7. Data Analysis and Melting Curve Generation Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Western Blot for STAT3 Phosphorylation

This method is used to determine the effect of vortioxetine on the activation of the downstream effector STAT3.

  • Reagents and Materials:

    • Gastric cancer cell lines

    • This compound

    • Lysis buffer

    • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with increasing concentrations of this compound for a specified time.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate it with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate it with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT3 to ensure equal protein loading.

    • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Vortioxetine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like vortioxetine hydrobromide is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of pharmacologically active substances into the ecosystem. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, key agencies involved include the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which oversees the disposal of controlled substances.[1][2][3] It is imperative to note that state and local regulations may impose more stringent requirements than federal mandates.[2][4]

This compound is classified as harmful if swallowed, a skin and eye irritant, and very toxic to aquatic life with long-lasting effects.[5] Therefore, its disposal requires careful consideration to mitigate potential harm to human health and the environment.

Disposal Protocol for a Research Laboratory Setting

The following protocol outlines the recommended procedure for the disposal of this compound in a research environment. This process is designed to ensure safety and compliance with typical regulatory requirements.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to consult the Safety Data Sheet (SDS). The SDS provides comprehensive information on potential hazards and necessary precautions.[6][7][8]

  • Potential Hazards:

    • Harmful if swallowed.[5][7]

    • Causes skin and eye irritation.[7]

    • May cause an allergic skin reaction.[5][7]

    • Very toxic to aquatic life with long-lasting effects.[5]

  • Required PPE:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

Step 2: Segregation and Labeling of Waste

Proper segregation of chemical waste is fundamental to a safe disposal process.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, gloves, pipette tips), in a designated, sealed, and properly labeled hazardous waste container.

  • The label should clearly identify the contents as "Hazardous Waste - this compound" and include any other information required by your institution.

Step 3: Contacting a Licensed Waste Disposal Service

The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.[7][8] These services are equipped to handle and treat chemical waste in a compliant and environmentally sound manner.

  • Your institution's EHS department will typically have established procedures and contracts with certified waste disposal vendors.[9]

  • Follow your institution's internal procedures for requesting a hazardous waste pickup.

Step 4: Final Disposal Method

The most common and recommended method for the disposal of pharmaceutical waste like this compound is incineration at a permitted treatment facility.[1][3][8] Incineration ensures the complete destruction of the active pharmaceutical ingredient.

What Not to Do:

  • Do Not Flush Down the Drain: Disposing of this compound down the sink or toilet is strictly discouraged.[1][10] This practice can lead to the contamination of water supplies, harming aquatic life and potentially impacting human health, as wastewater treatment plants are often not equipped to remove such compounds.[10]

  • Do Not Dispose of in Regular Trash: Due to its hazardous characteristics, this compound should not be placed in the regular trash.[11][12]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Process cluster_avoid Prohibited Actions A Consult Safety Data Sheet (SDS) B Wear appropriate Personal Protective Equipment (PPE) A->B C Segregate this compound waste B->C D Place in a labeled, sealed hazardous waste container C->D E Contact Institutional Environmental Health & Safety (EHS) D->E F Arrange for pickup by a licensed waste disposal service E->F G Transport to a permitted facility for incineration F->G H Do Not Flush Down Drain I Do Not Dispose in Regular Trash

References

Personal protective equipment for handling Vortioxetine Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vortioxetine Hydrobromide

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. The following procedures are designed to ensure a safe laboratory environment by outlining essential personal protective equipment (PPE), handling protocols, and disposal plans.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1]

  • May cause an allergic skin reaction.[2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][3]

  • Suspected of damaging fertility or the unborn child.[2]

  • May cause damage to organs through prolonged or repeated exposure.[2]

  • Very toxic to aquatic life with long-lasting effects.[2]

It is crucial to handle this compound with appropriate precautions to minimize exposure risks.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the first line of defense against exposure. Operations should be conducted in a well-ventilated area, preferably within a laboratory fume hood.[4][5] Ensure that safety showers and eyewash stations are readily accessible.[1]

The following table summarizes the required personal protective equipment.

Protection Type Equipment Specification Purpose & Notes
Eye/Face Protection Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[3][4][6]To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Impervious clothing, such as a lab coat.[1][5][7] Nitrile or other impervious gloves that are inspected prior to use.[4][7]To prevent skin irritation or the potential for an allergic reaction.[1][2] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[1][6][7]
Respiratory Protection Use a respirator if exposure limits are exceeded or if irritation is experienced.[6] A full-face particle respirator (type P95/P1) or higher is recommended where dust formation is likely.[3]To prevent respiratory tract irritation from dust or aerosols.[1][3]

Note: No occupational exposure limits have been noted for this compound.[4][6][7]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental protection. The following workflow provides step-by-step guidance.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase cluster_emergency Emergency Procedures risk_assessment 1. Risk Assessment Review SDS and procedures ppe_check 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_check eng_controls 3. Prepare Engineering Controls (Fume Hood, Ventilated Area) ppe_check->eng_controls handling 4. Chemical Handling Avoid dust/aerosol formation. Do not eat, drink, or smoke. eng_controls->handling storage 5. Storage Store in a tightly closed container in a cool, dry, well-ventilated place. handling->storage spill Spill Response Evacuate, ventilate, and use PPE. Contain spill and clean with absorbent material. handling->spill If Spill Occurs exposure Exposure Response Eye: Flush with water. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek medical attention. handling->exposure If Exposure Occurs decontamination 6. Decontamination Clean equipment and work surfaces. Wash hands thoroughly. storage->decontamination waste_disposal 7. Waste Disposal Dispose of contents/container via a licensed disposal company. decontamination->waste_disposal ppe_removal 8. Doff PPE Remove and dispose of contaminated gloves properly. waste_disposal->ppe_removal

Caption: Safe Handling Workflow for this compound.
Detailed Procedural Guidance

Handling:

  • Always handle this compound in a well-ventilated area or a laboratory fume hood to minimize inhalation risk.[4][6]

  • Avoid the formation of dust and aerosols.[3][6]

  • Do not eat, drink, or smoke in the handling area.[1][6]

  • Wash hands thoroughly after handling the material.[1][6][7]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[4][6]

  • Keep the compound away from incompatible materials such as strong oxidizing agents.[4][5]

Spill Response:

  • Evacuate unnecessary personnel from the spill area.[6][7]

  • Ensure adequate ventilation.[3][6]

  • Wear appropriate personal protective equipment, including respiratory protection, chemical-impermeable gloves, and safety goggles.[3][6]

  • Avoid generating dust during cleanup.[7]

  • Sweep up or vacuum the spilled material and collect it in a suitable, closed container for disposal.[3][7]

  • Clean the spill surface thoroughly to remove any residual contamination.[7]

Disposal:

  • Disposal of this compound and its contaminated packaging must be handled by a licensed professional waste disposal service.[3][4]

  • The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3][4]

  • Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[2][3][6]

  • Ensure all federal, state, and local environmental regulations are followed.[4]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。